molecular formula C6H12O5 B1195658 Viburnitol

Viburnitol

Cat. No.: B1195658
M. Wt: 164.16 g/mol
InChI Key: IMPKVMRTXBRHRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4,5-Cyclohexanepentol is a synthetic cyclitol, a cycloalkane containing a hydroxyl group on each of five of its six ring carbon atoms . With the molecular formula C6H12O5 and a molecular weight of 164.16 g/mol, it is supplied as a high-purity compound for scientific investigation . As a member of the cyclitol family, which includes biologically significant molecules like inositols, this pentol presents a valuable scaffold for chemical and biochemical research . Its structure, featuring multiple stereocenters and hydroxyl groups, makes it a potential candidate for research in various fields, including organic synthesis, medicinal chemistry as a core building block, and the study of carbohydrate mimics . Researchers may explore its utility in developing novel molecular structures or as a standard in analytical methods. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic purposes and is strictly not for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexane-1,2,3,4,5-pentol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c7-2-1-3(8)5(10)6(11)4(2)9/h2-11H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPKVMRTXBRHRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30871684
Record name 1,2,3,4,5-Cyclohexanepentol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30871684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62076-18-0
Record name 1,2,3,4,5-Cyclohexanepentol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30871684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the natural sources of Viburnitol?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Sources of Viburnitol for Researchers, Scientists, and Drug Development Professionals.

Introduction to this compound

This compound, a naturally occurring cyclitol also known as (-)-vibo-quercitol, is a deoxyinositol of interest to the scientific community due to its potential applications in various fields, including drug development. As a chiral building block, it serves as a precursor in the synthesis of novel bioactive compounds. This guide provides a comprehensive overview of the known natural sources of this compound, quantitative data on its occurrence, detailed experimental protocols for its analysis, and a visualization of its biosynthetic pathway and analytical workflow.

Natural Occurrence of this compound

This compound is found in a limited number of natural sources, often at low concentrations. The primary documented sources include:

  • Oak Species (Quercus spp.): Various species of oak have been identified as a significant source of this compound. It is present in both the wood and leaves of these trees.

  • Honeydew Honey: This type of honey, produced by bees foraging on the sweet secretions of aphids on plants like oak trees, has been reported to contain this compound.

  • Gymnema sylvestre: This perennial woody vine, native to tropical Asia, is another known source of this compound.

Quantitative Analysis of this compound in Natural Sources

Quantitative data on this compound concentrations in its natural sources is limited. However, studies on the cyclitol profiles of various Quercus species provide semi-quantitative data, expressing this compound content as a percentage of the total cyclitols present.

Natural SourcePlant PartThis compound Content (% of Total Cyclitols)Reference
Quercus rubraLeavesup to 13.5%[1]
Quercus ilexWoodNot explicitly quantified, but present[1]
Quercus roburLeavesLower relative abundance[1]

Note: The presented data is semi-quantitative and represents the relative abundance of this compound within the total cyclitol fraction of the plant material.

Experimental Protocols

The following is a detailed methodology for the extraction, derivatization, and analysis of this compound from plant tissues, specifically adapted from protocols used for cyclitol analysis in Quercus species.

Sample Preparation and Extraction
  • Lyophilization and Grinding: Plant tissue (e.g., leaves, wood shavings) should be freeze-dried (lyophilized) to remove water content and then finely ground to a homogenous powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Weigh approximately 100 mg of the dried, powdered plant material into a microtube.

    • Add a known amount of an internal standard (e.g., ribitol) for quantification.

    • Add a suitable extraction solvent. For cyclitols, a polar solvent such as methanol (B129727) or a methanol/water mixture is effective.

    • Vortex the mixture thoroughly and incubate at an elevated temperature (e.g., 70°C) with shaking for approximately 15 minutes to enhance extraction efficiency.

    • Centrifuge the sample to pellet the solid plant material.

    • Carefully transfer the supernatant (the liquid extract) to a new tube.

Derivatization for GC-MS Analysis

As this compound is a polar and non-volatile compound, derivatization is necessary to increase its volatility for gas chromatography analysis. A common method is silylation.

  • Drying: Evaporate the solvent from the extract to complete dryness, typically under a stream of nitrogen or using a vacuum concentrator.

  • Methoximation: To the dried extract, add a solution of methoxyamine hydrochloride in pyridine. This step protects carbonyl groups and prevents the formation of multiple isomers. Incubate the mixture with shaking (e.g., at 37°C for 2 hours).

  • Silylation: Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to the mixture. This reagent replaces the active hydrogens on the hydroxyl groups of this compound with trimethylsilyl (B98337) (TMS) groups. Incubate the mixture with shaking (e.g., at 37°C for 30 minutes).

  • Final Preparation: The derivatized sample is now ready for injection into the GC-MS system.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • GC Column: A non-polar or semi-polar capillary column, such as one coated with 5% phenyl-methylpolysiloxane, is suitable for the separation of TMS-derivatized cyclitols.

  • Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC inlet, which is heated to a high temperature (e.g., 230-250°C) to vaporize the sample.

  • Temperature Program: A temperature gradient is used to separate the compounds based on their boiling points. A typical program might start at a lower temperature (e.g., 80°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 330°C).

  • Mass Spectrometry: The eluting compounds are ionized (typically by electron impact ionization at 70 eV) and fragmented. The mass spectrometer then separates and detects these fragments based on their mass-to-charge ratio, producing a mass spectrum for each compound.

  • Identification and Quantification: this compound is identified by comparing its retention time and mass spectrum to that of an authentic standard. Quantification is achieved by comparing the peak area of the this compound derivative to the peak area of the internal standard.

Visualizations

Proposed Biosynthesis of this compound

The biosynthesis of this compound is proposed to proceed from D-glucose through the formation of myo-inositol, followed by a series of enzymatic reactions.

Viburnitol_Biosynthesis D_Glucose D-Glucose G6P D-Glucose-6-Phosphate D_Glucose->G6P Hexokinase MI1P myo-Inositol-1-Phosphate G6P->MI1P Inositol-1-Phosphate Synthase (I1PS) myo_Inositol myo-Inositol MI1P->myo_Inositol Hydrolysis scyllo_Inosose scyllo-Inosose myo_Inositol->scyllo_Inosose Inositol Dehydrogenase (ID) Diketone Diketone Intermediate scyllo_Inosose->Diketone Dehydration This compound This compound Diketone->this compound Reduction (Unidentified Reductases)

Caption: Proposed biosynthetic pathway of this compound from D-glucose.

Experimental Workflow for this compound Analysis

The following diagram illustrates the key steps in the experimental workflow for the extraction and quantification of this compound from plant material.

Viburnitol_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Plant_Material Plant Material (e.g., Quercus leaves) Lyophilization Lyophilization & Grinding Plant_Material->Lyophilization Extraction Solvent Extraction (Methanol/Water) Lyophilization->Extraction Drying Drying of Extract Extraction->Drying Methoximation Methoximation Drying->Methoximation Silylation Silylation (MSTFA) Methoximation->Silylation GCMS GC-MS Analysis Silylation->GCMS Data_Processing Data Processing & Quantification GCMS->Data_Processing

Caption: Experimental workflow for the analysis of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of (-)-Viburnitol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Viburnitol, a naturally occurring cyclitol, has garnered interest within the scientific community for its potential biological activities. As a member of the inositol (B14025) stereoisomers, its physicochemical properties are crucial for understanding its pharmacokinetics, stability, and interaction with biological systems. This technical guide provides a comprehensive overview of the known physicochemical characteristics of (-)-Viburnitol, including detailed experimental protocols for their determination. This document is intended to serve as a foundational resource for researchers engaged in the study and development of (-)-Viburnitol and its derivatives.

Introduction

(-)-Viburnitol, systematically named (1S,2R,4S,5S)-cyclohexane-1,2,3,4,5-pentol, is a polyhydroxylated cycloalkane, also known as a cyclitol. These compounds are of significant interest in medicinal chemistry due to their structural similarity to carbohydrates, which allows them to interact with various biological targets, including enzymes and receptors. Understanding the fundamental physicochemical properties of (-)-Viburnitol is a prerequisite for any rational drug design and development program. This guide synthesizes the available data on its properties and provides standardized methodologies for their experimental verification.

Physicochemical Properties

The following table summarizes the key physicochemical properties of (-)-Viburnitol. It is important to note that while some data are available from reliable sources, experimentally verified values for certain properties, such as the melting point and specific optical rotation, can be scarce or variable in the literature.

PropertyValueSource
IUPAC Name (1S,2R,4S,5S)-cyclohexane-1,2,3,4,5-pentol[1]
Molecular Formula C₆H₁₂O₅[1]
Molecular Weight 164.16 g/mol [1]
CAS Number 15550-32-0
Melting Point Data not consistently available in cited literature.
Boiling Point Data not available.
Solubility Expected to be soluble in water and polar organic solvents.
Optical Rotation ([α]D) -2.7° (computed)[1]

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible physicochemical data. The following sections outline the methodologies for determining the key properties of (-)-Viburnitol.

Melting Point Determination

The melting point is a critical indicator of purity. For a crystalline solid like (-)-Viburnitol, a sharp melting range is expected for a pure sample.

Methodology:

  • Sample Preparation: A small amount of crystalline (-)-Viburnitol is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Procedure:

    • The capillary tube containing the sample is placed in the heating block of the apparatus.

    • The temperature is raised at a rate of 10-20°C per minute until it is approximately 20°C below the expected melting point.

    • The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

    • The temperature at which the first drop of liquid appears is recorded as the onset of melting.

    • The temperature at which the last crystal melts is recorded as the completion of melting.

    • The melting point is reported as a range from the onset to the completion of melting.

Optical Rotation Measurement

As a chiral molecule, (-)-Viburnitol rotates the plane of polarized light. The specific rotation is a characteristic property that depends on the wavelength of light, temperature, solvent, and concentration.

Methodology:

  • Sample Preparation: A solution of (-)-Viburnitol of a known concentration (e.g., c = 1 g/100 mL) is prepared in a suitable solvent (e.g., water or ethanol).

  • Apparatus: A calibrated polarimeter, typically using the sodium D-line (589 nm) as the light source, is employed. The sample cell should have a known path length (e.g., 1 dm).

  • Procedure:

    • The polarimeter is calibrated with the pure solvent to obtain a zero reading.

    • The sample cell is filled with the (-)-Viburnitol solution, ensuring no air bubbles are present in the light path.

    • The observed rotation (α) is measured at a constant temperature (e.g., 20°C or 25°C).

    • The specific rotation [α] is calculated using the following formula:

      [α]λT = (100 × α) / (l × c)

      where:

      • T is the temperature in degrees Celsius.

      • λ is the wavelength of the light source.

      • α is the observed rotation in degrees.

      • l is the path length of the sample tube in decimeters.

      • c is the concentration of the solution in g/100 mL.

Potential Biological Activity and Signaling Pathways

While specific signaling pathways for (-)-Viburnitol have not been elucidated in the reviewed literature, its structural similarity to inositols and other cyclitols suggests potential biological activities. Cyclitols are known to act as inhibitors of glycosidases, enzymes that play crucial roles in various physiological and pathological processes.

Glycosidase Inhibition

Many cyclitol derivatives, such as conduritols and valienamine, are potent inhibitors of glycosidases.[2][3][4][5] This inhibition is often achieved by mimicking the transition state of the natural substrate. Given its structure, (-)-Viburnitol could potentially interact with the active sites of specific glycosidases, thereby modulating their activity. Further research is warranted to explore this potential.

The general workflow for investigating the glycosidase inhibitory activity of (-)-Viburnitol is depicted below.

experimental_workflow cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Viburnitol (-)-Viburnitol Stock Solution Incubation Incubate Enzyme with (-)-Viburnitol This compound->Incubation Enzyme Glycosidase Enzyme (e.g., α-glucosidase) Enzyme->Incubation Substrate Substrate Solution (e.g., pNPG) Reaction Initiate Reaction with Substrate Substrate->Reaction Incubation->Reaction Measurement Measure Product Formation (Spectrophotometry) Reaction->Measurement IC50 Determine IC50 Value Measurement->IC50 Kinetics Kinetic Analysis (e.g., Lineweaver-Burk plot) IC50->Kinetics Mechanism Elucidate Inhibition Mechanism Kinetics->Mechanism

Experimental workflow for assessing glycosidase inhibition.

Conclusion

This technical guide provides a summary of the known physicochemical properties of (-)-Viburnitol and detailed protocols for their experimental determination. While foundational data exists, further research is required to establish a complete and experimentally verified profile, particularly for its melting point and specific optical rotation. The potential of (-)-Viburnitol as a glycosidase inhibitor, based on the activities of related cyclitols, presents an exciting avenue for future investigation. The methodologies and information presented herein are intended to support and guide researchers in their exploration of this promising natural product.

References

The Architecture of a Cyclitol: A Technical Guide to the Structure Elucidation and Stereochemistry of Viburnitol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation and stereochemical assignment of viburnitol, a naturally occurring cyclitol. While primary experimental data from the original publications of the mid-20th century are not readily accessible, this document outlines the established structure and the likely methodologies employed for its determination, based on the foundational work of pioneers in cyclitol chemistry such as Posternak and Angyal.

Introduction to this compound

This compound is a monocyclic polyol, specifically a deoxoinositol, that has been isolated from various natural sources, most notably from the leaves of Viburnum tinus. As a member of the cyclitol family, its structure and stereochemistry are of significant interest due to the diverse biological activities exhibited by this class of compounds. The precise arrangement of hydroxyl groups on the cyclohexane (B81311) ring dictates its physical, chemical, and biological properties, making a thorough understanding of its stereochemistry crucial for research and development.

Structure Elucidation of this compound

The determination of the structure of a novel natural product like this compound in the mid-20th century was a meticulous process relying on a combination of chemical degradation, derivatization, synthesis, and early spectroscopic techniques. The established structure of the naturally occurring levorotatory enantiomer, l-viburnitol, is (1S,2R,3R,4S,5R)-cyclohexane-1,2,3,4,5-pentol .

Physicochemical and Spectroscopic Data

The following table summarizes the known properties of this compound. It is important to note that detailed quantitative data from the original structure elucidation studies, such as specific optical rotation values and comprehensive NMR spectral data, are found in the primary literature which is not digitally available. The table below includes placeholder fields for such data to indicate what would be determined in a modern structural analysis.

PropertyValue
Molecular Formula C₆H₁₂O₅
Molecular Weight 164.16 g/mol
IUPAC Name (1S,2R,3R,4S,5R)-cyclohexane-1,2,3,4,5-pentol
Melting Point Not readily available in summarized sources
Optical Rotation ([α]D) Specific values from original literature not available
¹H NMR Data Specific chemical shifts and coupling constants from original literature not available
¹³C NMR Data Specific chemical shifts from original literature not available
X-ray Crystallography Data No public crystal structure available
Methodologies for Structure Determination

The elucidation of this compound's structure would have followed a logical progression of experiments common for natural product chemistry during that era.

Logical Workflow for Structure Elucidation

structure_elucidation A Isolation & Purification (from Viburnum tinus) B Elemental Analysis & Molecular Formula Determination A->B F Comparison of Natural and Synthetic Samples A->F C Chemical Degradation & Derivatization B->C D Spectroscopic Analysis (IR, early NMR) B->D E Synthesis of Proposed Structure(s) C->E D->E E->F G Final Structure Confirmation F->G

Caption: A generalized workflow for the structure elucidation of a natural product.

While the exact protocols used by the original researchers are not available, the following represents a standard modern approach to the isolation and characterization of a cyclitol like this compound.

1. Isolation and Purification:

  • Extraction: Dried and powdered leaves of Viburnum tinus are extracted with a polar solvent such as methanol (B129727) or ethanol.

  • Fractionation: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on polarity.

  • Chromatography: The polar fraction is further purified using column chromatography on silica (B1680970) gel or a similar stationary phase, with a gradient of solvents (e.g., chloroform-methanol) to isolate the cyclitol fraction. Final purification is often achieved by recrystallization.

2. Spectroscopic Analysis (Modern Approach):

  • NMR Spectroscopy:

    • ¹H NMR: The sample is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). A high-resolution ¹H NMR spectrum is acquired to determine the number and multiplicity of proton signals.

    • ¹³C NMR: A ¹³C NMR spectrum is obtained to identify the number of unique carbon environments.

    • 2D NMR (COSY, HSQC, HMBC): Correlation spectroscopy (COSY) is used to establish proton-proton coupling networks. Heteronuclear single quantum coherence (HSQC) spectroscopy correlates protons to their directly attached carbons. Heteronuclear multiple bond correlation (HMBC) spectroscopy reveals long-range proton-carbon correlations, which is crucial for assembling the carbon skeleton.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the molecular formula.

Stereochemistry of this compound

The stereochemistry of this compound was a significant challenge that was resolved through careful chemical correlations and the application of stereochemical rules developed for cyclitols. The work of S. J. Angyal was instrumental in defining the conformations and stereochemical relationships of sugars and cyclitols in solution.

The absolute configuration of l-viburnitol is (1S,2R,3R,4S,5R). This places it within the broader family of inositol (B14025) stereoisomers, being specifically a deoxy-inositol. Its stereochemical relationship to other key cyclitols is crucial for understanding its biosynthesis and potential biological function.

Stereochemical Relationship of Key Inositols

inositol_stereoisomers myo myo-Inositol d_chiro D-chiro-Inositol myo->d_chiro Epimerization l_chiro L-chiro-Inositol myo->l_chiro Epimerization This compound l-Viburnitol (a deoxy-inositol) myo->this compound Deoxygenation scyllo scyllo-Inositol d_chiro->l_chiro Enantiomers

Caption: Stereochemical relationships between l-viburnitol and key inositol isomers.

The determination of the absolute configuration would have likely involved chemical correlation to a compound of known stereochemistry, such as a sugar derivative. The synthesis of dl-viburnitol by Posternak and subsequent resolution would have provided a racemic mixture for comparison with the natural, optically active compound, further confirming its enantiomeric purity.

Conclusion

The elucidation of the structure and stereochemistry of this compound stands as a classic example of natural product chemistry. While modern spectroscopic techniques would undoubtedly accelerate this process, the foundational work laid by early researchers through meticulous chemical and analytical methods provided the unambiguous assignment of its complex three-dimensional architecture. For contemporary researchers, a firm grasp of this stereochemical foundation is essential for the rational design of this compound-based derivatives for applications in drug discovery and development.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Occurrence of Viburnitol and Related Cyclitols in the Plant Kingdom

Abstract

Cyclitols, or cyclic polyols, are a diverse group of sugar alcohols ubiquitously present throughout the plant kingdom. These low-molecular-weight compounds, including the well-known myo-inositol and its numerous derivatives such as this compound, play critical roles in a myriad of cellular processes. They function as osmoprotectants against abiotic stress, serve as precursors for essential metabolites like phytic acid and cell wall polysaccharides, and act as components of signal transduction pathways.[1][2][3][4] This technical guide provides a comprehensive overview of the occurrence and distribution of this compound and related cyclitols in plants. It presents quantitative data in structured tables, details common experimental protocols for their extraction and analysis, and visualizes key metabolic pathways and workflows to support researchers, scientists, and drug development professionals in this field.

Introduction to Cyclitols

Cyclitols are hydroxylated cycloalkanes, with inositols (cyclohexanehexols) being the most prominent subgroup.[2] Myo-inositol is the most common cyclitol in eukaryotic cells and serves as the central precursor for the synthesis of a vast array of other cyclitols and their derivatives, including methylated inositols (e.g., D-pinitol, ononitol, sequoyitol), galactosides, and esters.[1][2][5] These compounds are not merely structural components but are active participants in plant metabolism, contributing to stress tolerance, phosphate (B84403) storage, and membrane biogenesis.[1][4] Their structural similarity to sugars allows them to function as compatible solutes, protecting cellular structures from damage caused by osmotic stress from drought, salinity, or cold.[3][4] The wide distribution and diverse functions of cyclitols make them a subject of significant interest for phytochemical research and potential applications in drug development.

Occurrence and Distribution in the Plant Kingdom

Cyclitols are found in a profusion and abundance unmatched elsewhere in nature.[5] While myo-inositol is universally present, the distribution of its derivatives can be more specific, often showing patterns at the family, genus, and species level.

This compound ((-)-vibo-Quercitol): this compound is a deoxyinositol (specifically, 1L-1,2,4/3,5-cyclohexanepentol) that is less commonly reported than other cyclitols. Its known occurrences are primarily in species of the oak genus (Quercus). While the name suggests a presence in the Viburnum genus, detailed phytochemical analyses of Viburnum species often highlight other compounds like iridoids, flavonoids, and triterpenes, with less frequent mention of this compound itself.[6][7]

Commonly Studied Cyclitols:

  • Myo-inositol: Ubiquitous in plants, found in free form and as derivatives like phytic acid (inositol hexaphosphate), which serves as a primary phosphorus reserve, particularly in seeds.[1][2]

  • D-Pinitol (3-O-methyl-D-chiro-inositol): Widely distributed, with significant concentrations found in the Leguminosae (legume) family.[5] It is a major cyclitol in fenugreek (Trigonella foenum-graecum), representing up to 94% of total cyclitols.[2]

  • Quebrachitol (2-O-methyl-L-chiro-inositol): Another common methyl ether of inositol (B14025) found across various plant families.[5]

  • Sequoyitol (5-O-methyl-myo-inositol) and Bornesitol (1-O-methyl-myo-inositol): These are also widely distributed methyl ethers.[5]

Quantitative Data on Cyclitol Occurrence

The concentration of cyclitols can vary significantly based on the plant species, the specific organ or tissue, developmental stage, and environmental stress conditions. The following tables summarize quantitative data from various studies.

Table 1: Concentration of Myo-inositol in Various Plant Sources

Plant Species Plant Part Concentration (mg/g dry weight) Reference
Daucus carota (Carrot) Root 0.8001 [8]
Cinnamomum verum (Cinnamon) Bark 1.21 [8]
Lactuca sativa (Lettuce) Leaves 1.07 [8]
Vaccinium myrtillus (Blueberry) Fruit 0.96 [8]
Curcuma longa (Turmeric) Root 0.1489 [8]
Taraxacum officinale (Dandelion) Root 0.1243 [8]
Petroselinum crispum (Parsley) Root 0.0329 [8]
Solanum tuberosum (Potato) Tuber 0.0141 [8]

| Zingiber officinale (Ginger) | Root | 0.0087 |[8] |

Table 2: Concentration of D-Pinitol and Other Cyclitols in Selected Plants

Plant Species Plant Part Cyclitol Concentration (% of dry mass) Reference
Trigonella foenum-graecum (Fenugreek) Dry Mature Seeds D-Pinitol & its α-d-galactosides 0.4 - 0.6% [2]
Raphanus sativus (Radish) Roots, Sprouts D-Pinitol, allo-inositol, scyllo-inositol Not specified, but roots and sprouts are richest sources [9]

| Lupinus species (Wild Lupin) | Seeds | Total Carbohydrates (incl. cyclitols) | 38 - 78 mg/g (3.8 - 7.8%) |[10] |

Biosynthesis of Cyclitols

The biosynthesis of most cyclitols in plants originates from glucose. The central pathway involves the conversion of D-glucose-6-phosphate to myo-inositol-1-phosphate, which is then dephosphorylated to yield free myo-inositol.[2] This core molecule then serves as a substrate for a variety of modifying enzymes—such as methyltransferases and epimerases—to produce the diverse array of cyclitols found in nature. For instance, methylation of myo-inositol leads to the formation of ononitol, which can be further epimerized to D-pinitol.[11] The biosynthetic pathway for this compound in plants has not yet been fully elucidated.[12]

Cyclitol_Biosynthesis cluster_legend Legend glucose D-Glucose-6-Phosphate mip myo-Inositol-1-Phosphate glucose->mip MIPS* mi myo-Inositol mip->mi IMPase** ononitol Ononitol (4-O-methyl-myo-inositol) mi->ononitol Methylation sequoyitol Sequoyitol (5-O-methyl-myo-inositol) mi->sequoyitol Methylation galactinol Galactinol mi->galactinol Galactosylation pinitol D-Pinitol (3-O-methyl-D-chiro-inositol) ononitol->pinitol Epimerization rfo Raffinose Family Oligosaccharides (RFOs) galactinol->rfo Galactosyl Donor key *MIPS: myo-Inositol-1-Phosphate Synthase **IMPase: Inositol Monophosphatase

Fig 1. Simplified biosynthetic pathway of myo-inositol and its derivatives in plants.

Experimental Protocols

The accurate identification and quantification of cyclitols from complex plant matrices require robust extraction and analytical methodologies.

Extraction of Cyclitols

The choice of extraction method is a critical step and depends on the nature of the plant material and the target cyclitols. Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is highly efficient.

Protocol: Accelerated Solvent Extraction (ASE) of Cyclitols from Plant Material [9][13]

  • Sample Preparation: Dry the plant material (e.g., leaves, roots) and grind it into a fine, homogenous powder.

  • Extraction Cell: Mix the powdered plant material with a dispersing agent like diatomaceous earth and pack it into the extraction cell.

  • Solvent: Use purified water as an effective and non-toxic solvent for extracting polar cyclitols.

  • ASE Parameters:

    • Set the oven temperature to 100°C.

    • Apply a pressure of 1500 psi.

    • Perform one to two static extraction cycles of 5-10 minutes each.

    • Flush the cell with fresh solvent (60% of cell volume) and purge with nitrogen gas.

  • Collection: Collect the extract in a vial for subsequent purification.

Purification and Pre-concentration

Raw plant extracts contain numerous interfering compounds. Solid Phase Extraction (SPE) is a common technique for cleanup and for concentrating the target analytes.

Protocol: Solid Phase Extraction (SPE) for Extract Purification [9][13][14]

  • Cartridge Selection: Use a graphitized carbon-based SPE cartridge suitable for retaining polar compounds like sugars and cyclitols.

  • Conditioning: Condition the SPE cartridge by passing methanol (B129727) followed by purified water.

  • Loading: Load a specific volume of the aqueous plant extract onto the cartridge.

  • Washing: Wash the cartridge with purified water to remove weakly bound impurities.

  • Elution: Elute the target cyclitols from the cartridge using a mixture of dichloromethane (B109758) and methanol in water.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of solvent (e.g., water or mobile phase) for analysis.

Analysis and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of cyclitols. Due to the lack of a chromophore in these molecules, detectors like Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) are employed.

Protocol: HPLC-ELSD for Cyclitol Quantification [9][13]

  • Chromatographic System: An HPLC system equipped with an autosampler, a column oven, and an ELSD.

  • Column: A column designed for carbohydrate analysis, such as an amino-based column (e.g., Zorbax NH2).

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and water (e.g., 75:25, v/v).

  • Run Conditions:

    • Flow rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10-20 µL.

    • Total Run Time: Approximately 30 minutes.

  • ELSD Settings:

    • Nebulizer Temperature: 30°C.

    • Evaporator Temperature: 90°C.

    • Gas Flow (Nitrogen): 1.5 L/min.

  • Quantification: Prepare calibration curves using authentic standards of the target cyclitols (e.g., myo-inositol, D-pinitol, scyllo-inositol). Identify and quantify the cyclitols in the samples by comparing their retention times and peak areas to the standards.

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis p1 Plant Material Collection p2 Drying & Grinding p1->p2 e1 Accelerated Solvent Extraction (ASE) p2->e1 e2 Solid Phase Extraction (SPE) e1->e2 e3 Solvent Evaporation & Reconstitution e2->e3 a1 HPLC-ELSD Analysis e3->a1 a2 Peak Identification (vs. Standards) a1->a2 a3 Quantification (Calibration Curve) a2->a3

Fig 2. General experimental workflow for the analysis of cyclitols from plant sources.

Physiological Roles and Drug Development Potential

The primary role of cyclitols in plants is associated with stress tolerance. As compatible solutes, they accumulate in the cytoplasm under osmotic stress, stabilizing proteins and membranes without interfering with cellular metabolism.[1][4] Beyond this, myo-inositol and its phosphorylated derivatives are integral to signaling pathways (as precursors to phosphatidylinositols and inositol phosphates) and auxin storage.[1][5]

For drug development, cyclitols like D-pinitol and D-chiro-inositol have garnered significant attention for their potential insulin-mimetic and anti-diabetic properties. Their ability to modulate key signaling pathways involved in glucose metabolism makes them attractive candidates for the development of nutraceuticals and therapeutic agents for metabolic disorders. The widespread availability of these compounds in the plant kingdom provides a rich resource for their isolation and further investigation.

Conclusion

This compound and its related cyclitols are a fundamentally important class of phytochemicals, widely distributed across the plant kingdom. While myo-inositol is a universal constituent, its numerous derivatives, such as D-pinitol, show more taxonomically distinct patterns of accumulation. These compounds are central to plant stress response and metabolic regulation. Standardized protocols involving efficient extraction and sensitive analytical techniques like HPLC-ELSD are crucial for their accurate quantification. The diverse biological activities attributed to cyclitols, particularly in glucose metabolism, underscore their potential for applications in the pharmaceutical and nutraceutical industries, warranting continued research into their occurrence, biosynthesis, and modes of action.

References

The Enigmatic Pathway of Viburnitol Biosynthesis in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viburnitol, a naturally occurring cyclitol (cyclohexanepentol), has garnered interest for its potential biological activities. However, its biosynthetic pathway in plants remains largely unelucidated. This technical guide synthesizes the current understanding of this compound biosynthesis by drawing parallels with the well-established pathways of related cyclitols, particularly myo-inositol and 5-deoxyinositol (quercitol). A proposed biosynthetic route from D-glucose is presented, detailing the key enzymatic steps and intermediates. This guide also compiles available quantitative data on cyclitol concentrations in various plant species and provides detailed experimental protocols for the extraction, separation, and quantification of these compounds. Visual representations of the proposed pathway and experimental workflows are provided to facilitate comprehension.

Introduction

Cyclitols are a diverse group of carbocyclic polyols that play significant roles in plant physiology, including stress tolerance, signal transduction, and as precursors for various metabolites. This compound, a deoxy-inositol, is a member of this family and has been identified in various plant species, including those of the Quercus (oak) genus and in Gymnema sylvestre.[1][2] Despite its presence in the plant kingdom, the precise enzymatic machinery responsible for its synthesis has not been fully characterized. Understanding this pathway is crucial for potential biotechnological applications and for exploring its role in plant biology and pharmacology. This guide provides a comprehensive overview of the proposed biosynthesis of this compound, supported by data from related pathways and methodologies for its study.

Proposed Biosynthesis Pathway of this compound

While a definitive pathway for this compound biosynthesis has not been experimentally proven, a plausible route can be proposed based on the known synthesis of myo-inositol and the proposed pathway for 5-deoxyinositol (quercitol).[1] The proposed pathway commences with D-glucose and proceeds through the central cyclitol precursor, myo-inositol.

Step 1: Synthesis of myo-Inositol from D-Glucose

The biosynthesis of myo-inositol is a highly conserved process in plants.[3] It begins with the phosphorylation of D-glucose to D-glucose-6-phosphate. The key enzyme, myo-inositol-1-phosphate synthase (MIPS) , then catalyzes the NAD+-dependent cyclization of D-glucose-6-phosphate to myo-inositol-1-phosphate.[1][4] Subsequently, myo-inositol monophosphatase (IMP) dephosphorylates myo-inositol-1-phosphate to yield free myo-inositol.[5][6]

Step 2: Conversion of myo-Inositol to this compound

The conversion of myo-inositol to this compound, a deoxy-inositol, is hypothesized to involve a series of oxidation, dehydration, and reduction reactions, analogous to the proposed biosynthesis of 5-deoxyinositol.[1]

  • Oxidation: The pathway likely initiates with the oxidation of a specific hydroxyl group on the myo-inositol ring by an inositol dehydrogenase (IDH) to form an inosose (a cyclic ketose).[1] The specific stereochemistry of the resulting inosose would be critical in determining the final stereoisomer of the deoxy-inositol.

  • Dehydration: The inosose intermediate is then likely dehydrated by a dehydratase to form a diketone intermediate.[1] This step involves the removal of a water molecule and the formation of a double bond.

  • Reduction: The final step is the reduction of the diketone intermediate by one or more reductases or dehydrogenases .[1] This reduction would yield this compound. The stereospecificity of this final reduction step is crucial for producing the correct this compound isomer.

The following DOT script visualizes the proposed biosynthetic pathway of this compound.

Viburnitol_Biosynthesis cluster_myo_inositol Myo-Inositol Synthesis cluster_this compound Proposed this compound Synthesis D-Glucose D-Glucose G6P D-Glucose-6-Phosphate D-Glucose->G6P Hexokinase MIP myo-Inositol-1-Phosphate G6P->MIP MIPS myo-Inositol myo-Inositol MIP->myo-Inositol IMP Inosose Inosose myo-Inositol->Inosose Inositol Dehydrogenase Diketone Diketone Inosose->Diketone Dehydratase This compound This compound Diketone->this compound Reductase(s)

Figure 1: Proposed biosynthesis pathway of this compound from D-Glucose.

Quantitative Data

While specific quantitative data for the this compound biosynthetic pathway (e.g., enzyme kinetics, substrate affinity) are not available in the literature, studies have reported the concentrations of this compound and other cyclitols in various plant tissues. This data provides a basis for understanding the accumulation of these compounds and can serve as a benchmark for future research.

Plant SpeciesMorphological PartCyclitolConcentration (mg/g of plant)Reference
Quercus roburWoodvibo-QuercitolPresent (not quantified)[2]
Quercus petraeaWoodvibo-QuercitolPresent (not quantified)[2]
Quercus albaWoodvibo-QuercitolPresent (not quantified)[2]
Gymnema sylvestreLeavesQuercitolPresent (not quantified)[1]

Note: Quantitative data specifically for this compound is scarce. The table includes related cyclitols to provide context on the typical abundance of these compounds in plants.

Experimental Protocols

The study of this compound biosynthesis requires robust methods for the extraction, separation, and quantification of cyclitols from plant tissues. The following protocols are adapted from established methods for cyclitol analysis.[7][8][9]

Extraction of Cyclitols from Plant Material

This protocol describes a general method for the extraction of polar compounds, including cyclitols, from plant tissues.

Materials:

  • Fresh or freeze-dried plant material

  • Mortar and pestle or a mechanical grinder

  • 80% (v/v) Ethanol (B145695)

  • Centrifuge

  • Rotary evaporator

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Homogenize 1-2 g of fresh (or 0.1-0.2 g of dry) plant material in liquid nitrogen using a mortar and pestle.

  • Add 10 mL of 80% ethanol and continue grinding to a fine slurry.

  • Transfer the slurry to a centrifuge tube and incubate at 60°C for 20 minutes.

  • Centrifuge at 10,000 x g for 15 minutes at 4°C.

  • Collect the supernatant. Repeat the extraction of the pellet twice more with 10 mL of 80% ethanol.

  • Pool the supernatants and evaporate to dryness using a rotary evaporator at 40°C.

  • Redissolve the dried extract in a minimal volume of deionized water (e.g., 1-2 mL).

  • For purification, pass the aqueous extract through a pre-conditioned C18 SPE cartridge to remove non-polar compounds.

  • Collect the eluate containing the polar cyclitols.

  • The purified extract is now ready for analysis or derivatization.

Analysis of Cyclitols by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds. Cyclitols are non-volatile and require derivatization prior to analysis.

Materials:

  • Dried cyclitol extract

  • Pyridine (B92270)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Derivatization Procedure:

  • Transfer the dried extract to a clean, dry vial.

  • Add 100 µL of pyridine and vortex to dissolve the extract.

  • Add 100 µL of BSTFA with 1% TMCS.

  • Seal the vial tightly and heat at 70°C for 1 hour to facilitate the formation of trimethylsilyl (B98337) (TMS) derivatives.

  • Cool the vial to room temperature before injection into the GC-MS.

GC-MS Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 70°C, hold for 1 min, then ramp to 300°C at a rate of 5°C/min, and hold for 10 min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Range: m/z 50-600

The following DOT script illustrates the experimental workflow for cyclitol analysis.

Experimental_Workflow cluster_extraction Extraction and Purification cluster_analysis Analysis Plant_Material Plant Material (Homogenized) Extraction Ethanol Extraction Plant_Material->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Supernatant SPE Solid Phase Extraction (Purification) Evaporation->SPE Purified_Extract Purified Cyclitol Extract SPE->Purified_Extract Derivatization Derivatization (TMS) Purified_Extract->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis (Identification & Quantification) GC_MS->Data_Analysis

Figure 2: Experimental workflow for the analysis of cyclitols from plant material.

Conclusion and Future Perspectives

The biosynthesis of this compound in plants represents an intriguing area of cyclitol metabolism that is yet to be fully explored. The proposed pathway, originating from D-glucose and proceeding through myo-inositol, provides a solid framework for future research. Elucidating the specific enzymes involved, particularly the dehydrogenase, dehydratase, and reductase enzymes that likely convert myo-inositol to this compound, will be a critical next step. This will require a combination of transcriptomics, proteomics, and enzyme characterization studies in this compound-accumulating plants like Quercus species. The development of more sensitive and quantitative analytical methods will also be essential for accurately measuring the intermediates and products of this pathway. A thorough understanding of this compound biosynthesis will not only enhance our knowledge of plant biochemistry but also open up possibilities for the biotechnological production of this and other bioactive cyclitols for pharmaceutical and other applications.

References

A Technical Guide to the Core Structural Differences Between Viburnitol and Inositol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the fundamental structural distinctions between viburnitol and inositol (B14025), offering a comparative analysis of their physicochemical properties, a guide to relevant experimental protocols, and an examination of their roles in cellular signaling.

This technical guide provides a comprehensive overview of the core structural differences between this compound and inositol, two closely related cyclitols. With a focus on providing actionable information for researchers, scientists, and drug development professionals, this document details their distinct chemical compositions, summarizes key quantitative data, outlines experimental methodologies for their study, and visualizes their structural and functional relationships.

Fundamental Structural Distinctions: A Missing Hydroxyl Group

The primary structural difference between this compound and inositol lies in their chemical formulas. Inositol is a cyclohexane-1,2,3,4,5,6-hexol with the chemical formula C₆H₁₂O₆. It exists as nine possible stereoisomers, with myo-inositol being the most abundant and biologically significant form in nature.[1][2] In contrast, this compound is a deoxyinositol, specifically (1S,2R,4S,5S)-cyclohexane-1,2,3,4,5-pentol, with the chemical formula C₆H₁₂O₅.[3] This fundamental distinction of one less hydroxyl group in this compound has significant implications for its chemical and biological properties.

G cluster_inositol Inositol (myo-inositol) cluster_this compound This compound C1_i C1 C2_i C2 C1_i->C2_i OH1_i OH C1_i->OH1_i C3_i C3 C2_i->C3_i OH2_i OH C2_i->OH2_i C4_i C4 C3_i->C4_i OH3_i OH C3_i->OH3_i C5_i C5 C4_i->C5_i OH4_i OH C4_i->OH4_i C6_i C6 C5_i->C6_i OH5_i OH C5_i->OH5_i C6_i->C1_i OH6_i OH C6_i->OH6_i C1_v C1 C2_v C2 C1_v->C2_v OH1_v OH C1_v->OH1_v C3_v C3 C2_v->C3_v OH2_v OH C2_v->OH2_v C4_v C4 C3_v->C4_v OH3_v OH C3_v->OH3_v C5_v C5 C4_v->C5_v OH4_v OH C4_v->OH4_v C6_v C6 C5_v->C6_v OH5_v OH C5_v->OH5_v C6_v->C1_v l Absence of -OH group

Caption: Core structural difference between Inositol and this compound.

Comparative Physicochemical Properties

The variance in the number of hydroxyl groups directly influences the physicochemical properties of these molecules. The following table summarizes key quantitative data for myo-inositol and this compound.

Propertymyo-InositolThis compoundReference
Chemical Formula C₆H₁₂O₆C₆H₁₂O₅[1][3]
Molar Mass 180.16 g/mol 164.16 g/mol [1][3]
Melting Point 225-227 °CNot available[1]
Solubility in Water 14 g/100 mL at 25°CNot available[1]
IUPAC Name (1R,2S,3r,4R,5S,6s)-Cyclohexane-1,2,3,4,5,6-hexol(1S,2R,4S,5S)-cyclohexane-1,2,3,4,5-pentol[1][3]

Experimental Protocols

Synthesis and Isolation

myo-Inositol:

  • Industrial Production: myo-Inositol is commercially produced by the hydrolysis of phytic acid (inositol hexakisphosphate), which is abundant in corn steep liquor.

  • Laboratory Synthesis: A common laboratory synthesis involves the cyclization of D-glucose-6-phosphate to myo-inositol-1-phosphate, followed by dephosphorylation.

This compound:

  • Isolation from Natural Sources: this compound can be isolated from various plants, notably Gymnema sylvestre. A general protocol involves:

    • Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as ethanol, using a Soxhlet apparatus.

    • Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on polarity.

    • Chromatography: The this compound-containing fraction is further purified using column chromatography on silica (B1680970) gel or other suitable stationary phases.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H-NMR and ¹³C-NMR: These techniques are fundamental for confirming the identity and purity of inositol and this compound. The number of signals, their chemical shifts, and coupling patterns provide detailed information about the connectivity and stereochemistry of the hydroxyl groups.

  • Procedure:

    • A small sample of the purified compound is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆).

    • The solution is placed in an NMR tube and subjected to analysis in an NMR spectrometer.

    • The resulting spectra are processed and analyzed to assign the chemical shifts and coupling constants to the respective protons and carbons in the molecule.

X-ray Crystallography:

  • Principle: X-ray crystallography provides the definitive three-dimensional structure of a molecule in its crystalline state.

  • Procedure:

    • Crystallization: High-purity inositol or this compound is dissolved in a suitable solvent system, and crystals are grown through slow evaporation, vapor diffusion, or cooling.

    • Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.[4]

    • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule, from which the atomic positions are determined and refined.[4]

G cluster_synthesis Synthesis/Isolation cluster_analysis Structural Analysis Natural Source Natural Source Extraction Extraction Natural Source->Extraction Purification Purification Extraction->Purification Isolated Compound Isolated Compound Purification->Isolated Compound NMR Spectroscopy NMR Spectroscopy Isolated Compound->NMR Spectroscopy Structure Confirmation X-ray Crystallography X-ray Crystallography Isolated Compound->X-ray Crystallography 3D Structure Biological Assays Biological Assays Isolated Compound->Biological Assays Functional Studies

Caption: Experimental workflow for studying this compound and Inositol.

Role in Cellular Signaling: The Inositol Phosphate Pathway

myo-Inositol is a cornerstone of cellular signaling, primarily through its phosphorylated derivatives, the phosphoinositides. The phosphatidylinositol (PI) signaling pathway is a crucial mechanism for transducing extracellular signals into intracellular responses.

G Extracellular_Signal Extracellular Signal (e.g., Hormone) GPCR G-Protein Coupled Receptor (GPCR) Extracellular_Signal->GPCR Binds to PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) PLC->PIP2 Hydrolyzes IP3 IP3 (Inositol 1,4,5-trisphosphate) PIP2->IP3 DAG DAG (Diacylglycerol) PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: The Phosphatidylinositol (PI) Signaling Pathway.

The biological role of this compound is less well-defined. Given its structural similarity to inositol, it is a candidate for interaction with enzymes involved in the PI pathway. For instance, it could potentially act as a competitive inhibitor of inositol monophosphatase (IMPase), an enzyme responsible for the final step in the de novo synthesis of myo-inositol.[5][6][7][8][9] Further research is required to elucidate the specific biological activities of this compound and its potential to modulate inositol-dependent signaling pathways.

Conclusion

The fundamental difference between this compound and inositol—the absence of a single hydroxyl group in this compound—leads to distinct physicochemical properties and potentially divergent biological activities. While myo-inositol's role in cellular signaling is well-established, this compound remains a molecule of interest for its potential to interact with and modulate these critical pathways. This guide provides a foundational understanding for researchers and drug development professionals to explore the therapeutic and biological potential of these cyclitols. Further investigation into the quantitative properties and biological functions of this compound is warranted to fully comprehend its significance.

References

The Therapeutic Potential of Viburnitol and the Broader Viburnum Genus: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Viburnitol, a cyclitol found within the plant genus Viburnum, has garnered interest for its potential therapeutic applications. While research on isolated this compound is still in its nascent stages, the broader Viburnum genus, which includes over 150 species of shrubs and small trees, has a rich history in traditional medicine and has been the subject of numerous phytochemical and pharmacological studies. Extracts from various parts of Viburnum plants, such as the bark, leaves, and berries, have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, anti-diabetic, neuroprotective, and cytotoxic effects.[1][2][3][4] This technical guide provides a comprehensive overview of the current state of research into the therapeutic relevance of the Viburnum genus, with the understanding that this compound is a constituent of these bioactive extracts and may contribute to their overall pharmacological profile. The information presented herein is intended for researchers, scientists, and drug development professionals.

Phytochemical Profile of the Viburnum Genus

The therapeutic effects of Viburnum extracts are attributed to a complex mixture of bioactive compounds.[2][4] While this compound is a known component, other significant phytochemicals include:

  • Phenolic Compounds: Chlorogenic acid is a predominant phenolic compound found in several Viburnum species.[5]

  • Flavonoids: Quercetin, luteolin, and kaempferol (B1673270) have been identified in Viburnum extracts.[6]

  • Triterpenoids: Oleanolic and ursolic acids are also present.[7]

  • Iridoid Glycosides: These compounds are characteristic of the genus.[8]

  • Proanthocyanidins: These have been isolated from Viburnum opulus fruits.[9]

The presence and concentration of these compounds, including this compound, can vary significantly between different Viburnum species and even between different parts of the same plant.[2][3]

Therapeutic Potential of Viburnum Extracts

Anti-inflammatory and Antinociceptive Activity

Extracts from several Viburnum species have demonstrated significant anti-inflammatory and pain-relieving properties in preclinical studies.

A study on Viburnum pichinchense methanol (B129727) extract (Vp-ME) revealed its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[6] This effect was attributed to the downregulation of inflammatory enzymes like inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6.[6] The anti-inflammatory action of Vp-ME is believed to be mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway and the caspase-11 non-canonical inflammasome.[6]

Similarly, aqueous extracts of Viburnum opulus have shown dose-dependent antinociceptive effects in acetic acid-induced writhing and tail-flick tests in mice.[7][10]

Table 1: Quantitative Data on Anti-inflammatory and Antinociceptive Effects of Viburnum Extracts

Viburnum SpeciesExtract TypeModelEndpointResultReference
V. pichinchenseMethanolLPS-stimulated RAW264.7 cellsNO productionInhibition[6]
V. opulusAqueousAcetic acid-induced writhing (mice)Writhing inhibition56.59% (100 mg/kg), 63.21% (200 mg/kg)[7]
V. opulusAqueousCarrageenan-induced paw edema (rats)Edema inhibitionNo significant effect[7][10]
Antioxidant Activity

The antioxidant properties of Viburnum extracts have been extensively studied, with various species demonstrating potent radical scavenging activity.

Methanolic extracts of Viburnum lantana and Viburnum opulus have shown strong antioxidant potential in 2,2-diphenyl-1-picrylhydrazyl (DPPH) and superoxide (B77818) anion scavenging assays.[11][12] The branch extracts of V. opulus exhibited the most effective DPPH radical scavenging activity.[12] A comparative study of methanolic extracts from the aerial parts of V. opulus and V. lantana also confirmed their significant antioxidant capacity in DPPH and ABTS radical scavenging assays, with the leaf extract of V. lantana showing the highest efficacy.[5]

Table 2: Quantitative Data on Antioxidant Effects of Viburnum Extracts

Viburnum SpeciesPlant PartExtract TypeAssayIC50 / EC50 ValueReference
V. opulusBranchWaterDPPH0.014 mg/mL[11][12]
V. lantanaLeafWaterDPPH0.035 mg/mL[11][12]
V. lantanaBranchWaterSuperoxide Scavenging3.1 mg/mL[11][12]
V. opulusBranchWaterSuperoxide Scavenging3.7 mg/mL[11]
V. lantanaLeafMethanolABTSSuperior to α-tocopherol and Trolox[5]
Anti-diabetic Effects

Extracts from Viburnum foetidum bark have shown promising anti-diabetic activity in both in vitro and in vivo models.[13][14] An ethanolic extract and its fractions (n-butanol, ethyl acetate (B1210297), and n-hexane) were found to increase insulin (B600854) secretion in RIN-5F pancreatic cells and enhance glucose uptake in HepG2 liver cells.[13][14]

In a 21-day in vivo study using streptozotocin-induced diabetic Wistar rats, the extracts led to a decrease in fasting blood glucose levels and an increase in serum insulin and α-amylase levels.[13][14] The ethyl acetate fraction was particularly effective.[13][14] The proposed mechanism of action involves enhanced insulin secretion, increased glucose uptake by liver cells, and improved pancreas functionality.[13][14][15]

Table 3: Quantitative Data on Anti-diabetic Effects of Viburnum foetidum Bark Extracts

Extract TypeModelEndpointResultReference
Ethanolic Extract and FractionsRIN-5F cellsInsulin SecretionIncreased[13][14]
Ethanolic Extract and FractionsHepG2 cellsGlucose UptakeIncreased[13][14]
Ethanolic Extract and FractionsStreptozotocin-induced diabetic ratsFasting Blood GlucoseDecreased[13][14]
Ethyl Acetate Fraction (200 mg/kg)Streptozotocin-induced diabetic ratsSerum InsulinIncreased[13][14]
Ethyl Acetate Fraction (200 mg/kg)Streptozotocin-induced diabetic ratsSerum α-amylaseIncreased[13][14]
Cytotoxic Activity

Preliminary in vitro studies suggest that certain Viburnum extracts possess cytotoxic activity against cancer cell lines. A study on Viburnum punctatum demonstrated that both chloroform (B151607) and methanolic extracts exhibited cytotoxic effects on the HCT 15 human colorectal cancer cell line.[16] The methanolic extract showed a higher percentage of cell viability inhibition, which was attributed to its higher concentration of bioactive phytoconstituents, including flavonoids.[16]

Experimental Protocols

Preparation of Viburnum Extracts (General Protocol)
  • Collection and Authentication: Plant material (e.g., bark, leaves, roots) is collected and taxonomically authenticated.[17]

  • Drying and Grinding: The collected plant material is shade-dried and then ground into a coarse powder.[17]

  • Extraction:

    • Maceration: The powdered material is soaked in a solvent (e.g., ethanol, methanol, water) for a specified period with occasional stirring.

    • Soxhlet Extraction: The powdered material is placed in a Soxhlet apparatus and extracted with a chosen solvent.[17]

  • Filtration and Concentration: The extract is filtered to remove solid debris, and the solvent is evaporated under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
  • Animal Model: Wistar rats are used for this model.[7]

  • Induction of Inflammation: A subcutaneous injection of carrageenan (a phlogistic agent) is administered into the sub-plantar region of the rat's hind paw to induce localized edema.[18]

  • Treatment: The test extract (e.g., Viburnum opulus aqueous extract) is administered intraperitoneally at various doses (e.g., 100 and 200 mg/kg) 30 minutes before carrageenan injection. A control group receives the vehicle, and a reference group receives a standard anti-inflammatory drug like indomethacin.[7]

  • Measurement of Edema: The paw volume is measured using a plethysmometer at specific time intervals after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to the control group.

In Vitro Antioxidant Assay: DPPH Radical Scavenging Activity
  • Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared.[17]

  • Assay Procedure:

    • Different concentrations of the Viburnum extract are added to the DPPH solution.

    • The mixture is shaken and incubated at room temperature in the dark for a specified time (e.g., 30 minutes).[17]

  • Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The IC50 value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.[11]

In Vivo Anti-diabetic Assay: Streptozotocin-Induced Diabetic Rats
  • Animal Model: Wistar rats are used.[19]

  • Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of streptozotocin (B1681764) (e.g., 60 mg/kg body weight).[19] Animals with a fasting blood glucose level above a certain threshold (e.g., 11.1 mmol/L) are selected for the study.[19]

  • Treatment: The diabetic rats are divided into groups and treated daily with different doses of the Viburnum foetidum extract (e.g., 100, 200, and 400 mg/kg) or its fractions (e.g., 200 mg/kg) via oral gavage for a period of 21 days.[19] A control group receives the vehicle, and a positive control group receives a standard anti-diabetic drug like glibenclamide.[19]

  • Measurement of Parameters: Fasting blood glucose levels are measured at regular intervals throughout the study. At the end of the treatment period, blood samples are collected to measure serum insulin and α-amylase levels.[19]

  • Data Analysis: The data from the treated groups are compared with the diabetic control group to evaluate the anti-diabetic efficacy of the extracts.

Signaling Pathways and Mechanisms of Action

While the precise molecular mechanisms of action for most Viburnum extracts are not fully elucidated, some studies have begun to shed light on the signaling pathways involved.

The anti-inflammatory effects of Viburnum pichinchense methanol extract have been linked to the inhibition of the NF-κB signaling pathway .[6] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. The V. pichinchense extract was shown to inhibit this process.[6]

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_nucleus->ProInflammatory_Genes activates transcription Viburnum_Extract Viburnum pichinchense Methanol Extract Viburnum_Extract->IKK inhibits

NF-κB Signaling Pathway Inhibition by Viburnum pichinchense Extract.

G Start Start Collect_Plant Collect and Authenticate Viburnum Plant Material Start->Collect_Plant Dry_Grind Shade-Dry and Grind Collect_Plant->Dry_Grind Extract Solvent Extraction (e.g., Maceration, Soxhlet) Dry_Grind->Extract Concentrate Filter and Concentrate (Rotary Evaporation) Extract->Concentrate In_Vitro In Vitro Bioassays (e.g., Antioxidant, Enzyme Inhibition) Concentrate->In_Vitro In_Vivo In Vivo Animal Studies (e.g., Inflammation, Diabetes Models) Concentrate->In_Vivo Data_Analysis Data Analysis and Interpretation In_Vitro->Data_Analysis In_Vivo->Data_Analysis End End Data_Analysis->End

General Experimental Workflow for Investigating Viburnum Extracts.

Conclusion and Future Directions

The available scientific literature strongly suggests that extracts from the Viburnum genus possess significant therapeutic potential, particularly in the areas of inflammation, oxidative stress, and diabetes. These effects are likely due to the synergistic action of a diverse array of phytochemicals, including this compound. However, a critical gap in the current research is the lack of studies focusing specifically on isolated this compound.

Future research should prioritize the isolation and purification of this compound from various Viburnum species to accurately assess its individual contribution to the observed biological activities. In-depth mechanistic studies are also required to elucidate the specific molecular targets and signaling pathways modulated by this compound. Such research will be instrumental in validating the therapeutic relevance of this compound and paving the way for its potential development as a novel therapeutic agent. Furthermore, quantitative analysis of this compound content across different Viburnum species and plant parts would be valuable for standardizing extracts for future preclinical and clinical investigations.

References

The Unexplored Therapeutic Potential of Viburnitol: A Review of Known Biological Activities of Structurally Related Cyclitols

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Direct research on the biological activities of viburnitol is exceptionally limited. This document provides an in-depth review of the known biological activities of structurally related cyclitols and inositols to infer the potential therapeutic avenues for this compound. All data, protocols, and pathways described herein are based on studies of these analog compounds.

Introduction

This compound, a naturally occurring cyclitol (a carbocyclic polyol), remains a largely uncharacterized molecule in the landscape of pharmacognosy and drug discovery. Its structural similarity to other well-studied cyclitols and inositols, a class of compounds known for their diverse and significant biological activities, suggests that this compound may hold untapped therapeutic potential. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the known biological activities of this compound's closest structural relatives. By examining the quantitative data, experimental methodologies, and signaling pathways associated with these analogous compounds, we can construct a predictive framework for the future investigation of this compound's own bioactivities. This guide will focus on four key areas of therapeutic interest: anti-diabetic, anti-inflammatory, antioxidant, and anticancer effects.

Anti-Diabetic and Insulin-Mimetic Effects

Several inositols, notably D-pinitol and D-chiro-inositol, have demonstrated significant insulin-mimetic and anti-diabetic properties. These compounds are thought to act as second messengers in the insulin (B600854) signaling cascade, potentially compensating for defects in this pathway that lead to insulin resistance.

Quantitative Data for Anti-Diabetic Effects of this compound Analogs
CompoundParameterEffectConcentration/DoseCell Line/Model
D-pinitol Basal 2-deoxyglucose (2DG) uptake↑ 41% (10 min), ↑ 34% (4 h)10⁻³ ML6 muscle cells[1]
Blood Glucose (acute)↓ 22% at 6 h100 mg/kg p.o.STZ-induced diabetic mice[1]
Blood Glucose (chronic)Plasma glucose reduced from ~14 mmol/l to ~10 mmol/l100 mg/kg i.p. twice daily for 11 daysSTZ-induced diabetic mice[1]
GLUT4 TranslocationStimulated translocation to the plasma membraneNot specifiedSkeletal muscle of C57BL/6 mice[2]
L-Quebrachitol Glucose ConsumptionIncreasedNot specifiedHepG2 cells[1]
D-chiro-inositol Insulin SignalingRestored phosphorylation of IR/IRS-1/AKT pathwayNot specifiedPalmitate-treated α-TC1-6 cells[3]
GLUT4 Expression & ActivationIncreasedNot specifiedHuman adipocyte cell line (SGBS)[4]
Key Experimental Protocols

In Vitro Glucose Uptake Assay (using 2-deoxy-D-[³H]glucose):

  • Cell Culture: L6 myoblasts are cultured and differentiated into myotubes.

  • Serum Starvation: Differentiated myotubes are serum-starved for 3-5 hours to establish a basal state.

  • Incubation with Compound: Cells are pre-incubated with the test compound (e.g., D-pinitol) at various concentrations for a specified time.

  • Glucose Uptake: 2-deoxy-D-[³H]glucose is added to the medium, and cells are incubated for a short period (e.g., 10 minutes).

  • Lysis and Scintillation Counting: The reaction is stopped, cells are washed and lysed, and the incorporated radioactivity is measured using a scintillation counter to quantify glucose uptake.

GLUT4 Translocation Assay:

  • Animal Treatment: C57BL/6 mice are orally administered with the test compound (e.g., D-pinitol or myo-inositol)[2].

  • Tissue Isolation: After a specified time, skeletal muscle is isolated.

  • Membrane Fractionation: The tissue is homogenized and subjected to differential centrifugation to separate the plasma membrane fraction from the intracellular microsomal fraction.

  • Western Blotting: Protein concentrations of the fractions are determined, and equal amounts are subjected to SDS-PAGE and transferred to a PVDF membrane.

  • Immunodetection: The membrane is probed with a primary antibody against GLUT4, followed by a secondary antibody. The resulting bands are visualized and quantified to determine the amount of GLUT4 in the plasma membrane fraction relative to the total GLUT4 in the tissue lysate[5].

Signaling Pathways

The insulin-mimetic effects of inositols like D-pinitol and D-chiro-inositol are primarily mediated through the PI3K/Akt signaling pathway .

insulin_signaling Insulin Insulin / Inositol Analog (e.g., D-pinitol) IR Insulin Receptor (IR) Insulin->IR Binds to IRS Insulin Receptor Substrate (IRS) IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt/PKB PDK1->Akt Phosphorylates GSK3 GSK3 Akt->GSK3 Inhibits GLUT4_vesicles GLUT4 Vesicles Akt->GLUT4_vesicles Promotes Glycogen_Synthase Glycogen Synthase GSK3->Glycogen_Synthase Inhibition of inhibition leads to activation GLUT4_translocation GLUT4 Translocation GLUT4_vesicles->GLUT4_translocation Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake

Insulin Signaling Pathway Activation by Inositol Analogs.

Anti-Inflammatory Activity

Myo-inositol and its derivatives have been shown to possess anti-inflammatory properties, primarily through the modulation of the NF-κB signaling pathway and the reduction of pro-inflammatory cytokine production.

Quantitative Data for Anti-Inflammatory Effects of this compound Analogs
CompoundParameterEffectIC50 / ConcentrationCell Line/Model
Solsurinositol A NO ProductionInhibition34.5 µMLPS-induced BV2 microglia[6]
Solsurinositol B NO ProductionInhibition28.7 µMLPS-induced BV2 microglia[6]
Solsurinositol E NO ProductionInhibition11.21 ± 0.14 µMLPS-induced BV2 microglia[6]
Solsurinositol G NO ProductionInhibition14.5 ± 1.22 µMLPS-induced BV2 microglia[6]
Myo-inositol Protein Carbonylation↓ (x0.7-fold)1 µMHuman plasma[7]
Thiol Groups↑ (x3.2-fold)1 µMHuman plasma[7]
NO Production↑ (x2.6-fold) in U-46619 treated arteries1 µMRat thoracic arteries[7]
Key Experimental Protocols

Nitric Oxide (NO) Production Assay (Griess Assay):

  • Cell Culture and Stimulation: Macrophage cell lines (e.g., RAW 264.7 or BV2 microglia) are cultured and pre-treated with various concentrations of the test compound.

  • Inflammatory Stimulus: Cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

  • Supernatant Collection: After a 24-hour incubation period, the cell culture supernatant is collected.

  • Griess Reaction: The supernatant is mixed with Griess reagent (a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

  • Spectrophotometric Measurement: The absorbance at 540 nm is measured. The amount of nitrite (B80452) (a stable product of NO) is determined by comparison with a sodium nitrite standard curve.

Signaling Pathways

The anti-inflammatory effects of inositols are often attributed to the inhibition of the NF-κB signaling pathway .

nfkb_inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->NFkB Releases Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Proinflammatory_Genes Activates Transcription Myo_Inositol Myo-Inositol / Derivatives Myo_Inositol->IKK Inhibits

Inhibition of the NF-κB Pathway by Inositol Analogs.

Antioxidant Properties

Cyclitols have been reported to exhibit antioxidant activities, although their direct radical scavenging capabilities are generally weak. They may exert their effects indirectly by influencing endogenous antioxidant systems.

Quantitative Data for Antioxidant Effects of this compound Analogs
CompoundAssayResult (RSA% or other)Concentration
D-pinitol DPPHRSA%: 19.310 mg/mL[8]
L-quebrachitol DPPHVery low activityNot specified[9]
Myo-inositol DPPHVery low activityNot specified[9]
D-chiro-inositol DPPHVery low activityNot specified[9]

Note: RSA% refers to Radical Scavenging Activity percentage.

Key Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Preparation of DPPH Solution: A stock solution of DPPH in methanol (B129727) is prepared.

  • Reaction Mixture: The test compound is added to the DPPH solution at various concentrations.

  • Incubation: The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

  • Spectrophotometric Measurement: The absorbance of the solution is measured at 517 nm. The decrease in absorbance indicates the radical scavenging activity of the compound.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100.

Anticancer Activity

Certain cyclitols, particularly conduritols, have been investigated for their anticancer properties, which are often linked to the induction of apoptosis.

Quantitative Data for Anticancer Effects of this compound Analogs
CompoundCell LineIC50
Conduritol B epoxide P388 leukemia cells5.8 µg/mL
Conduritol derivative HCT-116 (Colon)1.3 - 8.3 µg/mL[10]
Conduritol derivative MCF-7 (Breast)1.3 - 8.3 µg/mL[10]
Conduritol derivative Hep-G2 (Liver)1.3 - 8.3 µg/mL[10]
Key Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for 24-72 hours.

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Absorbance Measurement: The absorbance is read at a wavelength of 570 nm. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.

Signaling Pathways

The anticancer effects of some bioactive compounds, including those that may be structurally related to this compound, can be mediated through the induction of apoptosis .

apoptosis_induction Anticancer_Compound Anticancer Compound (e.g., Conduritol derivative) Mitochondria Mitochondria Anticancer_Compound->Mitochondria Induces stress Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Cytochrome_c->Apoptosome Forms Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Apaf1->Apoptosome Forms Caspase9->Apoptosome Forms Caspase3 Pro-Caspase-3 Apoptosome->Caspase3 Cleaves & Activates Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Executes

Intrinsic Pathway of Apoptosis Induction.

Conclusion and Future Directions

The existing body of research on cyclitols and inositols strongly suggests that this compound, as a structurally related compound, is a promising candidate for investigation into its potential anti-diabetic, anti-inflammatory, antioxidant, and anticancer properties. The quantitative data and established experimental protocols for its analogs provide a clear roadmap for initiating such studies. Future research should focus on the isolation or synthesis of pure this compound to facilitate rigorous biological evaluation. Elucidating its specific molecular targets and its effects on the signaling pathways outlined in this guide will be crucial in determining its therapeutic potential and paving the way for the development of novel pharmaceuticals. The information compiled herein serves as a foundational resource for scientists and researchers poised to explore the untapped biological activities of this compound.

References

An In-depth Technical Guide to Viburnitol: Chemical Identifiers, Properties, and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viburnitol, also known by synonyms such as Quercitol and 5-Deoxyinositol, is a naturally occurring cyclitol, a type of sugar alcohol. It is found in a variety of plant species, including oaks (Quercus sp.) and Gymnema sylvestre. As a chiral molecule, this compound exists as different stereoisomers, with the most common being (+)-Viburnitol (also known as d-Quercitol) and (-)-Viburnitol. These stereoisomers possess distinct optical properties and may exhibit different biological activities. This technical guide provides a comprehensive overview of the chemical identifiers, physicochemical properties, and the proposed biosynthetic pathway of this compound, with a focus on its stereoisomers. This document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Identifiers

The accurate identification of chemical compounds is crucial for scientific research and drug development. The following tables summarize the key chemical identifiers for the two primary stereoisomers of this compound.

Table 1: Chemical Identifiers for (+)-Viburnitol (d-Quercitol)

IdentifierValue
CAS Number 488-73-3
PubChem CID 441437
Preferred IUPAC Name (1R,2S,4S,5R)-Cyclohexane-1,2,3,4,5-pentol
Other Names d-Quercitol, (+)-Quercitol, Proto-quercitol, Acorn sugar, 2-Deoxy-D-chiro-inositol
Molecular Formula C₆H₁₂O₅
InChI InChI=1S/C6H12O5/c7-2-1-3(8)5(10)6(11)4(2)9/h2-11H,1H2/t2-,3-,4+,5+/m1/s1
InChIKey IMPKVMRTXBRHRB-MBMOQRBOSA-N
Canonical SMILES C1--INVALID-LINK--O)O)O">C@HO
UNII M8H1D7SDLM

Table 2: Chemical Identifiers for (-)-Viburnitol

IdentifierValue
CAS Number 488-76-6
Other Names L-Viburnitol, (-)-vibo-Quercitol, laevo-viburnitol, 1-D-3-Deoxy-myo-inositol
Molecular Formula C₆H₁₂O₅
InChI InChI=1S/C6H12O5/c7-2-1-3(8)5(10)6(11)4(2)9/h2-11H,1H2/t2-,3-,4-,5+,6+/m0/s1
InChIKey IMPKVMRTXBRHRB-FQJSGBEDSA-N
Canonical SMILES C1--INVALID-LINK--O)O)O">C@@HO

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental to its application in research and development. The table below outlines the known properties of the stereoisomers of Viburnopol.

Table 3: Physicochemical Properties of this compound Stereoisomers

Property(+)-Viburnitol (d-Quercitol)(-)-Viburnitol
Molecular Weight 164.16 g/mol 164.16 g/mol
Appearance White crystalline solid-
Melting Point 234-235 °C180-181 °C
Boiling Point -293.6±40.0 °C (Predicted)
Solubility Soluble in water; slightly soluble in hot alcohol; practically insoluble in cold alcohol and ether.[1]-
Optical Rotation [α]D +24° to +26°-
Density -1.796±0.06 g/cm³ (Predicted)

Note: Data for (-)-Viburnitol is limited in the available literature.

Biosynthesis of 5-Deoxyinositol (Quercitol)

The proposed biosynthetic pathway of 5-Deoxyinositol (a synonym for this compound) begins with D-glucose.[2] The pathway involves several enzymatic steps to first form myo-inositol, which is then converted to 5-Deoxyinositol.

G D_Glucose D-Glucose G6P D-Glucose-6-phosphate D_Glucose->G6P Phosphorylation MIP myo-Inositol-1-phosphate G6P->MIP Inositol-1-phosphate synthase (I1PS) myo_Inositol myo-Inositol MIP->myo_Inositol Hydrolysis scyllo_Inosose scyllo-Inosose myo_Inositol->scyllo_Inosose Inositol (B14025) dehydrogenase (ID) Diketone Diketone intermediate scyllo_Inosose->Diketone Dehydration Five_Deoxyinositol 5-Deoxyinositol (this compound) Diketone->Five_Deoxyinositol Reduction (Reductases/Dehydrogenases)

Caption: Proposed biosynthesis of 5-Deoxyinositol (this compound) from D-Glucose.

Experimental Protocols

Detailed, standardized experimental protocols for the extraction and synthesis of this compound are not extensively documented in readily available scientific literature.

  • Extraction: this compound is a naturally occurring compound found in plants like Quercus species (acorns) and Gymnema sylvestre.[2] General methods for the extraction of polar compounds from plant materials would likely be applicable. These would typically involve the collection and drying of the plant material, followed by extraction with a polar solvent such as water or ethanol. Further purification would likely involve chromatographic techniques to isolate this compound from other plant constituents. However, a specific, step-by-step protocol for the high-yield extraction of this compound is not well-established in the literature.

Signaling Pathways and Biological Activity

The biological activity and the specific signaling pathways in which this compound is involved are areas of ongoing research.

  • Biological Activity: Some studies have suggested that compounds like (+)-Quercitol possess antioxidant properties.[3] (-)-vibo-Quercitol has been noted for its potential utility in studies related to osmotic potential changes in response to drought in Quercus species. At present, there is limited information on the specific pharmacological activities of this compound in the context of drug development.

  • Signaling Pathways: There is a lack of specific information in the scientific literature detailing the interaction of this compound with cellular signaling pathways. Further research is required to elucidate the mechanism of action of this compound and to identify its potential molecular targets.

This compound and its stereoisomers are natural products with well-defined chemical structures. This guide provides a summary of their chemical identifiers and physicochemical properties, which are essential for any research or development activities. The proposed biosynthetic pathway offers insights into its natural production. However, there are significant knowledge gaps regarding detailed experimental protocols for its extraction and synthesis, as well as its specific biological activities and interactions with cellular signaling pathways. For drug development professionals, this compound represents a potential starting point for the design of novel therapeutics, but further fundamental research is required to unlock its full potential. Future research should focus on developing standardized extraction and synthesis protocols, and on conducting comprehensive studies to elucidate its mechanism of action and pharmacological profile.

References

An In-depth Technical Guide to Viburnitol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Viburnitol, a naturally occurring cyclitol, is a valuable compound for scientific investigation, particularly in the fields of glycobiology and drug discovery. This guide provides a comprehensive overview of its commercial availability, key experimental protocols, and its role in biological signaling pathways, tailored for researchers, scientists, and drug development professionals.

Commercial Availability and Suppliers

This compound, often listed by its synonym (-)-Vibo-quercitol, is available from several chemical suppliers catering to the research and development market. The compound is typically sold in small quantities, suitable for laboratory-scale experiments. While pricing and availability are subject to change, the following table summarizes data from various suppliers. Researchers are advised to contact the suppliers directly for the most current information.

SupplierProduct NameCAS NumberProduct NumberPurityQuantityPrice (USD)Last Updated
TRC(-)-Vibo-quercitol488-76-6V757063Not specified5mg$652021-12-16
Usbiological1-D-3-Deoxy-myo-inositol488-76-6293153Not specified25mg$4322021-12-16
AK Scientific(-)-vibo-Quercitol488-76-6W1909Not specified100mg$5222021-12-16
Biosynth Carbosynth1-D-3-Deoxy-myo-inositol488-76-6MD10114Not specified250mg$7252021-12-16
Chem-Impex(-)-vibo-Quercitol488-76-63232498% (HPLC)250MG$755.442021-12-16
TargetMol Chemicals Inc.(-)-vibo-Quercitol488-76-6Not specified99.49%Not specified$45.00-107.00/mgNot specified

Physicochemical Properties

This compound, with the molecular formula C6H12O5 and a molecular weight of 164.16 g/mol , is a desoxy-inositol.[1] Its structure and properties are well-documented in chemical databases such as PubChem.

PropertyValue
IUPAC Name (1S,2R,4S,5S)-cyclohexane-1,2,3,4,5-pentol
Molecular Formula C6H12O5
Molecular Weight 164.16 g/mol
CAS Number 488-76-6
Synonyms (-)-Vibo-quercitol, 1-D-3-Deoxy-myo-inositol, L-Quercitol, L-Viburnitol

Experimental Protocols

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds.[2][3][4][5] The choice of solvent is critical and should be determined through solubility tests.

Methodology:

  • Solvent Selection: Test the solubility of the crude this compound sample in various solvents at both room temperature and at the solvent's boiling point. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Dissolve the impure this compound in a minimal amount of the chosen hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. The decreased solubility will cause this compound to crystallize. Further cooling in an ice bath can maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Characterization Techniques

The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR and ¹³C NMR: These techniques provide detailed information about the chemical structure of this compound, including the number and connectivity of protons and carbon atoms.[6][7][8][9] Spectral data for (-)-Vibo-quercitol is available from suppliers like ChemicalBook, which can be used as a reference.[10]

Mass Spectrometry (MS):

  • Mass spectrometry is used to determine the molecular weight and elemental composition of this compound.[11] The fragmentation pattern can also provide structural information.

Biological Activity and Role in Signaling Pathways

This compound is a derivative of myo-inositol, a key molecule in cellular signaling.[12] Inositols and their phosphorylated derivatives are crucial second messengers in the inositol (B14025) phosphate (B84403) signaling pathway, which regulates a wide range of cellular processes, including cell growth, differentiation, and apoptosis.[13][14][15][16]

The proposed mechanism of action for inositols in signaling pathways often involves their role as precursors for inositol phosphates like inositol trisphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium, a critical event in many signaling cascades.

While the direct effects of this compound on specific signaling pathways are not yet extensively studied, its structural similarity to other biologically active inositols suggests its potential to modulate these pathways. Further research is needed to elucidate the precise mechanism of action of this compound and its potential as a therapeutic agent.

Experimental Workflow for Investigating Signaling Pathway Modulation

The following workflow outlines a general approach for studying the effect of this compound on a cellular signaling pathway.

experimental_workflow Experimental Workflow: this compound's Effect on Signaling Pathways cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_interpretation Interpretation cell_culture Cell Culture treatment Treat Cells with this compound cell_culture->treatment vib_prep This compound Preparation vib_prep->treatment protein_analysis Protein Expression/Phosphorylation Analysis (e.g., Western Blot) treatment->protein_analysis calcium_imaging Intracellular Calcium Imaging treatment->calcium_imaging gene_expression Gene Expression Analysis (e.g., qPCR) treatment->gene_expression data_analysis Data Analysis and Interpretation protein_analysis->data_analysis calcium_imaging->data_analysis gene_expression->data_analysis

Caption: A general workflow for studying this compound's effects on cell signaling.

In Vitro Assay Protocol (General)

This protocol provides a basic framework for assessing the biological activity of this compound in a cell-based assay.

Methodology:

  • Cell Culture: Culture the desired cell line under standard conditions.

  • Cell Seeding: Seed the cells into appropriate culture plates (e.g., 96-well plates) at a predetermined density.

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Dilute the stock solution to the desired final concentrations in the cell culture medium. Add the this compound solutions to the cells. Include appropriate vehicle controls.

  • Incubation: Incubate the cells for the desired period.

  • Assay: Perform the specific assay to measure the desired endpoint (e.g., cell viability, proliferation, apoptosis, or a specific signaling event).

  • Data Analysis: Analyze the data to determine the effect of this compound.

Role in Drug Development

Natural products and their derivatives have historically been a rich source of new drugs.[17] The unique structure of this compound and its potential to interact with key signaling pathways make it an interesting candidate for drug discovery and development.[12] Its biological activities, which may include anti-inflammatory, anti-diabetic, or neuroprotective effects, warrant further investigation.

Signaling Pathway of Inositol Derivatives in Drug Development

The diagram below illustrates the central role of the inositol phosphate pathway, which can be a target for drug development.

signaling_pathway Inositol Phosphate Signaling Pathway receptor Cell Surface Receptor plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 Inositol Trisphosphate (IP3) pip2->ip3 dag Diacylglycerol (DAG) pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on cellular_response Cellular Response dag->cellular_response Activates PKC ca_release Ca2+ Release er->ca_release ca_release->cellular_response

Caption: The inositol phosphate signaling cascade, a potential target for this compound.

This technical guide provides a foundational understanding of this compound for researchers. Further exploration of its synthesis, biological activities, and mechanism of action will be crucial in unlocking its full potential in scientific research and therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Viburnitol from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viburnitol, a cyclitol (cyclic polyol), is a naturally occurring compound found in various plant species. Cyclitols have garnered significant interest in the scientific community due to their diverse biological activities, which include potential antioxidant, anti-inflammatory, and anti-diabetic properties. This document provides a detailed protocol for the extraction and purification of this compound from plant material, intended to guide researchers in isolating this compound for further investigation into its therapeutic potential. The protocols outlined below are based on established methodologies for the extraction and purification of polar compounds and cyclitols from plant sources.

Data Presentation

While specific quantitative data for this compound extraction and purification is not extensively available in the public domain, the following tables provide a template for researchers to document their findings. These tables are designed for the systematic recording of experimental data to facilitate comparison between different extraction and purification methods.

Table 1: Comparison of this compound Extraction Methods

Plant MaterialExtraction MethodSolvent SystemTemperature (°C)Time (hours)This compound Yield (mg/g of dry plant material)Purity (%)
Viburnum tinus (leaves)MacerationEthanol (B145695):Water (80:20)2548Enter DataEnter Data
Viburnum tinus (leaves)Soxhlet ExtractionMethanol (B129727)6524Enter DataEnter Data
Viburnum tinus (leaves)Ultrasound-Assisted Extraction (UAE)Methanol:Water (70:30)402Enter DataEnter Data
Gymnema sylvestre (leaves)Pressurized Liquid Extraction (PLE)Water1000.5Enter DataEnter Data

Table 2: Purification of this compound using Column Chromatography

Crude Extract SourceStationary PhaseMobile Phase (Elution Gradient)Fractions CollectedThis compound Recovery (%)Final Purity (%)
Viburnum tinus (Maceration Extract)Silica (B1680970) Gel 60Chloroform (B151607):Methanol (9:1 to 7:3)10-15Enter DataEnter Data
Viburnum tinus (Soxhlet Extract)Alumina (Neutral)Ethyl Acetate:Methanol (95:5 to 80:20)12-18Enter DataEnter Data
Gymnema sylvestre (PLE Extract)Sephadex LH-20Methanol5-10Enter DataEnter Data

Experimental Protocols

The following are detailed methodologies for the extraction, purification, and analysis of this compound from plant material.

Protocol 1: Extraction of this compound from Plant Material

This protocol provides three common methods for extracting this compound. The choice of method will depend on the available equipment and the specific characteristics of the plant material.

1.1. Plant Material Preparation

  • Collect fresh plant material (e.g., leaves of Viburnum species).

  • Wash the material thoroughly with distilled water to remove any debris.

  • Air-dry the plant material in the shade or use a lyophilizer for freeze-drying to prevent degradation of thermolabile compounds.

  • Grind the dried plant material into a fine powder using a mechanical grinder.

  • Store the powdered material in an airtight container in a cool, dark place.

1.2. Extraction Methods

1.2.1. Maceration (Cold Extraction)

  • Weigh 100 g of the powdered plant material and place it in a large Erlenmeyer flask.

  • Add 1 L of 80% aqueous ethanol to the flask.

  • Stopper the flask and keep it at room temperature (25°C) for 48 hours with occasional shaking.

  • After 48 hours, filter the mixture through Whatman No. 1 filter paper.

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

1.2.2. Soxhlet Extraction (Hot Extraction)

  • Place 50 g of the powdered plant material in a thimble.

  • Place the thimble in a Soxhlet extractor.

  • Add 500 mL of methanol to the round-bottom flask of the Soxhlet apparatus.

  • Heat the solvent to its boiling point (65°C for methanol) and allow the extraction to proceed for 24 hours.

  • After extraction, cool the solution and concentrate the extract using a rotary evaporator at 40°C.

1.2.3. Ultrasound-Assisted Extraction (UAE)

  • Place 50 g of the powdered plant material in a beaker.

  • Add 500 mL of 70% aqueous methanol.

  • Place the beaker in an ultrasonic bath and sonicate at a frequency of 40 kHz for 2 hours at a controlled temperature of 40°C.

  • Filter the mixture and concentrate the filtrate using a rotary evaporator at 40°C.

Protocol 2: Purification of this compound by Column Chromatography

This protocol describes the purification of the crude extract to isolate this compound.

  • Preparation of the Column:

    • Use a glass column packed with silica gel 60 (70-230 mesh) as the stationary phase.

    • Prepare a slurry of the silica gel in the initial mobile phase (e.g., chloroform).

    • Pour the slurry into the column and allow it to settle, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Adsorb the dissolved extract onto a small amount of silica gel and allow the solvent to evaporate.

    • Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.

  • Elution:

    • Start the elution with a non-polar solvent (e.g., chloroform) and gradually increase the polarity by adding a more polar solvent (e.g., methanol).

    • A typical gradient could be from 100% chloroform to a mixture of chloroform:methanol (e.g., 9:1, 8:2, 7:3 v/v).

  • Fraction Collection:

    • Collect the eluate in small fractions (e.g., 10-15 mL each) in labeled test tubes.

  • Analysis of Fractions:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

    • Spot the fractions on a TLC plate and develop it in a suitable solvent system (e.g., chloroform:methanol, 8:2 v/v).

    • Visualize the spots by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid reagent) followed by heating.

    • Pool the fractions that show a spot corresponding to a this compound standard.

  • Final Purification:

    • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Protocol 3: Quantitative Analysis of this compound by GC-MS

Due to the low volatility of this compound, derivatization is necessary for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

3.1. Derivatization (Silylation)

  • Take a known amount of the purified this compound or the crude extract and dry it completely under a stream of nitrogen.

  • Add 100 µL of pyridine (B92270) and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the dried sample.

  • Seal the vial and heat it at 70°C for 1 hour to ensure complete derivatization.

  • Cool the vial to room temperature before injection into the GC-MS.

3.2. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550.

3.3. Quantification

  • Prepare a calibration curve using a pure this compound standard subjected to the same derivatization procedure.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a conceptual pathway for investigating the bioactivity of the purified this compound.

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Plant Material (e.g., Viburnum leaves) powder Drying & Grinding plant_material->powder extraction_method Extraction (Maceration, Soxhlet, or UAE) powder->extraction_method crude_extract Crude Extract extraction_method->crude_extract column_chromatography Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection pure_this compound Purified this compound fraction_collection->pure_this compound derivatization Derivatization (Silylation) pure_this compound->derivatization gc_ms GC-MS Analysis derivatization->gc_ms quantification Quantification gc_ms->quantification

Caption: Experimental workflow for this compound extraction, purification, and analysis.

bioactivity_investigation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_mechanism Mechanism of Action purified_this compound Purified this compound cell_lines Cell-based Assays (e.g., antioxidant, anti-inflammatory) purified_this compound->cell_lines enzyme_assays Enzyme Inhibition Assays purified_this compound->enzyme_assays target_identification Target Identification cell_lines->target_identification enzyme_assays->target_identification animal_models Animal Models of Disease target_identification->animal_models toxicity_studies Toxicity & Pharmacokinetic Studies animal_models->toxicity_studies pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) toxicity_studies->pathway_analysis drug_development Lead Compound for Drug Development pathway_analysis->drug_development

Caption: Conceptual workflow for investigating the bioactivity of purified this compound.

Application Notes and Protocols for the Analytical Determination of Viburnitol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of viburnitol, a naturally occurring cyclitol, using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols cover sample preparation from plant tissues, analytical instrumentation setup, and data analysis.

Introduction to this compound Analysis

This compound is a cyclitol (a cycloalkane polyol) found in various plant species, notably in the genus Viburnum. As a secondary metabolite, its accurate quantification is crucial for phytochemical studies, natural product chemistry, and the development of potential therapeutic agents. The analytical methods detailed herein, HPLC and GC-MS, offer robust and reliable means for the qualitative and quantitative assessment of this compound in complex matrices.

Sample Preparation from Plant Material

Proper sample preparation is critical for accurate and reproducible results. The following protocol is a general guideline for the extraction of this compound from plant tissues such as leaves, bark, or roots.

Protocol for Sample Preparation:

  • Sample Collection and Drying:

    • Collect fresh plant material. For comparative studies, it is essential to sample the same plant part at a consistent developmental stage.

    • To prevent enzymatic degradation, immediately freeze the collected material in liquid nitrogen and then lyophilize (freeze-dry).

    • Alternatively, oven-dry the plant material at a temperature between 50-60°C until a constant weight is achieved. Avoid excessive temperatures to prevent the degradation of thermolabile compounds.[1]

  • Grinding:

    • Grind the dried plant material into a fine powder using a Wiley mill or a mortar and pestle. A homogenous powder ensures efficient extraction.

  • Extraction:

    • Weigh approximately 1-5 grams of the powdered plant material.

    • Perform a solid-liquid extraction using a solvent such as methanol, ethanol, or a mixture of methanol/water. The choice of solvent may need to be optimized depending on the specific plant matrix.

    • A common method is to reflux the sample with the solvent for 2-4 hours or use ultrasonication for 30-60 minutes to enhance extraction efficiency.

    • After extraction, filter the mixture to remove solid plant debris. The resulting liquid is the crude extract.

  • Extract Clean-up (Optional but Recommended):

    • For complex matrices, a solid-phase extraction (SPE) step can be employed to remove interfering compounds. A C18 or other suitable SPE cartridge can be used. The selection of the SPE cartridge and the elution solvents will depend on the polarity of this compound and the interfering substances.

HPLC Method for this compound Quantification

High-Performance Liquid Chromatography is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. Since this compound lacks a strong chromophore, detection is typically achieved using a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector. Alternatively, pre- or post-column derivatization can be employed for UV or fluorescence detection.

Application Note: HPLC-ELSD for this compound Analysis

This method is suitable for the direct quantification of this compound without the need for derivatization.

Instrumentation and Conditions:

ParameterSpecification
HPLC System A standard HPLC system with a quaternary or binary pump, autosampler, and column oven.
Column A hydrophilic interaction liquid chromatography (HILIC) column or an amino-based column is often suitable for polar compounds like cyclitols. A C18 column can also be used with a highly aqueous mobile phase.
Mobile Phase A gradient of acetonitrile (B52724) and water is commonly used. The exact gradient program will need to be optimized based on the column and the sample matrix.
Flow Rate Typically 0.5 - 1.0 mL/min.
Column Temperature 30 - 40°C.
Injection Volume 10 - 20 µL.
Detector Evaporative Light Scattering Detector (ELSD).

Experimental Protocol:

  • Standard Preparation: Prepare a stock solution of this compound standard in the mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 10, 25, 50, 100, 250, 500 µg/mL).

  • Sample Analysis: Inject the prepared plant extract onto the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. The area of the peak is proportional to the concentration of this compound. Calculate the concentration in the sample using the calibration curve.

Quantitative Data Summary (Example):

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)
This compound Standard (100 µg/mL)8.5123456100
Plant Extract A8.66543252.9
Plant Extract B8.59876579.9

GC-MS Method for this compound Detection and Quantification

Gas Chromatography-Mass Spectrometry offers high sensitivity and selectivity. However, due to the low volatility of this compound, a derivatization step is mandatory to convert it into a more volatile compound. Silylation is a common derivatization technique for compounds containing hydroxyl groups.

Application Note: GC-MS with Silylation for this compound Analysis

This method provides a highly sensitive and specific analysis of this compound.

Derivatization Protocol (Silylation):

  • Dry the Extract: Evaporate a known volume of the plant extract to complete dryness under a gentle stream of nitrogen. It is crucial to remove all water as it can interfere with the silylation reaction.

  • Silylation Reaction:

    • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to the dried extract.

    • Add a solvent, typically pyridine (B92270) or acetonitrile, to facilitate the reaction.

    • Heat the mixture at 60-80°C for 30-60 minutes to ensure complete derivatization.

Instrumentation and Conditions:

ParameterSpecification
GC-MS System A standard GC-MS system with a split/splitless injector.
Column A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas Helium at a constant flow rate (e.g., 1.0 mL/min).
Injector Temperature 250 - 280°C.
Oven Temperature Program Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300°C) at a rate of 5-10°C/min. The program needs to be optimized for good separation.
MS Interface Temperature 280 - 300°C.
Ion Source Temperature 230°C.
Ionization Mode Electron Ionization (EI) at 70 eV.
Scan Mode Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis for higher sensitivity.

Experimental Protocol:

  • Standard Preparation and Derivatization: Prepare a stock solution of this compound standard and perform the same silylation procedure as for the samples.

  • Sample Analysis: Inject the derivatized sample into the GC-MS.

  • Data Analysis:

    • Qualitative Analysis: Identify the peak corresponding to the silylated this compound by its retention time and mass spectrum. The mass spectrum of the derivatized this compound will show characteristic fragment ions.

    • Quantitative Analysis: For quantification, create a calibration curve using the derivatized standards. In SIM mode, monitor specific, abundant, and characteristic ions of the derivatized this compound.

Quantitative Data Summary (Example):

Sample IDRetention Time (min)Target Ion (m/z)Peak AreaConcentration (ng/mL)
Derivatized this compound Std (50 ng/mL)15.2217, 30545678950
Derivatized Plant Extract A15.2217, 30512345613.5
Derivatized Plant Extract B15.3217, 30523456725.7

Experimental Workflow Visualizations

To provide a clear overview of the analytical processes, the following diagrams illustrate the experimental workflows for both HPLC and GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Plant Material Collection p2 Drying (Lyophilization or Oven) p1->p2 p3 Grinding to Fine Powder p2->p3 p4 Solvent Extraction p3->p4 p5 Filtration & Crude Extract p4->p5 a1 HPLC System Setup p5->a1 a2 Column Equilibration a1->a2 a3 Sample Injection a2->a3 a4 Chromatographic Separation a3->a4 a5 Detection (e.g., ELSD) a4->a5 d1 Peak Identification (Retention Time) a5->d1 d2 Peak Integration & Area Calculation d1->d2 d4 Quantification of this compound d2->d4 d3 Calibration Curve Generation d3->d4

Caption: HPLC experimental workflow for this compound analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Plant Material Collection p2 Drying & Grinding p1->p2 p3 Solvent Extraction p2->p3 p4 Crude Extract p3->p4 der1 Evaporation to Dryness p4->der1 der2 Addition of Silylating Agent der1->der2 der3 Heating (60-80°C) der2->der3 der4 Derivatized Sample der3->der4 a1 GC-MS System Setup der4->a1 a2 Sample Injection a1->a2 a3 Chromatographic Separation a2->a3 a4 Mass Spectrometry Detection a3->a4 d1 Peak Identification (RT & Mass Spectrum) a4->d1 d2 Quantification (SIM mode) d1->d2 d3 Library Matching d1->d3

Caption: GC-MS experimental workflow for this compound analysis.

References

Viburnitol as a Glycosidase Inhibitor: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Viburnitol, a naturally occurring cyclitol (1L-1,2,4/3,5-cyclohexanepentol), has emerged as a molecule of interest in the study of carbohydrate-processing enzymes, particularly glycosidases. While not a substrate for these enzymes, this compound and its structural analogs act as inhibitors, making them valuable tools for research and potential scaffolds for therapeutic drug development. Glycosidases play crucial roles in various physiological and pathological processes, including digestion, lysosomal storage disorders, viral infections, and cancer metastasis. The inhibition of these enzymes is a key therapeutic strategy for conditions such as type 2 diabetes and Gaucher's disease.

This document provides detailed protocols for assessing the inhibitory potential of this compound and related compounds against α- and β-glucosidases, two major classes of glycosidases. The methodologies described herein utilize a common chromogenic substrate, p-nitrophenyl-glycoside, which allows for a straightforward spectrophotometric quantification of enzyme activity.

Mechanism of Action of Cyclitol Inhibitors

Cyclitols, including this compound, are carbohydrate mimetics that can fit into the active site of glycosidases. Their inhibitory activity often stems from their ability to mimic the transition state of the natural substrate during enzymatic hydrolysis. More complex derivatives of cyclitols, such as cyclophellitol (B163102) and conduritol epoxides, act as irreversible, mechanism-based inhibitors. They enter the active site and are attacked by the enzyme's catalytic nucleophile, leading to the formation of a stable covalent bond that permanently inactivates the enzyme. While this compound itself is a reversible inhibitor, its derivatives can be synthesized to be potent irreversible inhibitors. Extracts from plants containing this compound, such as Viburnum opulus, have demonstrated notable α-glucosidase inhibitory activity, suggesting the potential of this compound and its associated compounds in modulating carbohydrate metabolism.[1]

Data Presentation: Inhibitory Activities of this compound and Related Cyclitols

The inhibitory potency of a compound is typically expressed as its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions. The Ki is a more absolute measure of binding affinity. Below is a summary of reported inhibitory data for extracts containing this compound and for related, well-characterized cyclitol inhibitors.

InhibitorEnzymeSubstrateInhibition TypeIC50 ValueReference
Viburnum opulus Purified Extract (PE)α-GlucosidaseMaltose & SucroseMixedNot specified for pure this compound[1]
Viburnum opulus Ethyl Acetate (B1210297) Fractionα-GlucosidaseMaltose & SucroseMixedStrongest among fractions[1]
Conduritol β-epoxideβ-GlucosidaseNot specifiedCovalentMinimum detection 0.05 µg[2]
Acarbose (B1664774) (Positive Control)α-GlucosidasepNPGCompetitive~863 mg/L (1.3 mM)[3]
7-methoxyrosmanol (from Salvia aurita)α-GlucosidaseNot specifiedNot specified4.2 ± 0.7 µg/mL[4]
Rosmanol (from Salvia aurita)α-GlucosidaseNot specifiedNot specified16.4 ± 1.1 µg/mL[4]

Experimental Protocols

Protocol 1: α-Glucosidase Inhibition Assay

This protocol is designed to screen for and quantify the inhibitory activity of compounds like this compound against α-glucosidase from Saccharomyces cerevisiae.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich G5003)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound or test compound

  • Acarbose (positive control)

  • 50 mM Potassium phosphate (B84403) buffer (pH 6.8)

  • 1 M Sodium carbonate (Na₂CO₃)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to 37°C

Procedure:

  • Preparation of Reagents:

    • Prepare a 1.0 U/mL stock solution of α-glucosidase in 50 mM potassium phosphate buffer (pH 6.8).

    • Prepare a 1.0 mM solution of pNPG in the same buffer.

    • Prepare a stock solution of this compound in the buffer. Perform serial dilutions to obtain a range of test concentrations.

    • Prepare a stock solution of acarbose (e.g., 1 mg/mL) as a positive control.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of the this compound solution at various concentrations to the sample wells.

    • For the positive control, add 20 µL of the acarbose solution.

    • For the negative control (100% enzyme activity), add 20 µL of the phosphate buffer.

    • Add 20 µL of the α-glucosidase solution (1.0 U/mL) to all wells except for the blank wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 20 µL of the 1.0 mM pNPG solution to all wells.

    • Incubate the plate at 37°C for 20 minutes.

  • Termination and Measurement:

    • Stop the reaction by adding 50 µL of 1 M Na₂CO₃ to each well.

    • Measure the absorbance of each well at 405 nm using a microplate reader. The yellow color of the p-nitrophenol product is proportional to the enzyme activity.

  • Calculation of Inhibition:

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

      • A_control is the absorbance of the negative control (enzyme + substrate + buffer).

      • A_sample is the absorbance of the well with the test compound.

    • Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Protocol 2: β-Glucosidase Inhibition Assay

This protocol is adapted for testing inhibitors against β-glucosidase, commonly from almonds.

Materials:

  • β-Glucosidase from almonds (e.g., Sigma-Aldrich G0395)

  • p-Nitrophenyl-β-D-glucopyranoside (pNP-β-G)

  • This compound or test compound

  • Conduritol β-epoxide (positive control for irreversible inhibition)

  • 100 mM Sodium acetate buffer (pH 5.0)

  • 1 M Sodium carbonate (Na₂CO₃)

  • 96-well microplate

  • Microplate reader (405 nm)

  • Incubator set to 37°C

Procedure:

  • Preparation of Reagents:

    • Prepare a 0.5 U/mL stock solution of β-glucosidase in 100 mM sodium acetate buffer (pH 5.0).

    • Prepare a 1.0 mM solution of pNP-β-G in the same buffer.

    • Prepare a stock solution and serial dilutions of this compound.

    • Prepare a stock solution of conduritol β-epoxide as a positive control.

  • Assay Setup:

    • To the wells of a 96-well plate, add 50 µL of the sodium acetate buffer.

    • Add 25 µL of the this compound solution at various concentrations.

    • For the positive control, add 25 µL of the conduritol β-epoxide solution.

    • For the negative control, add 25 µL of buffer.

    • Add 25 µL of the β-glucosidase solution to all wells except the blanks.

    • Pre-incubate at 37°C for 10 minutes.

  • Enzymatic Reaction:

    • Start the reaction by adding 25 µL of the 1.0 mM pNP-β-G solution.

    • Incubate at 37°C for 30 minutes.

  • Termination and Measurement:

    • Stop the reaction by adding 100 µL of 1 M Na₂CO₃.

    • Read the absorbance at 405 nm.

  • Calculation of Inhibition:

    • Calculate the percentage of inhibition as described in Protocol 1.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

Experimental Workflow

Glycosidase_Inhibition_Assay cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Enzyme Enzyme Solution (α- or β-Glucosidase) Mix 1. Mix Inhibitor & Enzyme Enzyme->Mix Substrate Substrate Solution (pNPG) AddSubstrate 3. Add Substrate (Start Reaction) Substrate->AddSubstrate Inhibitor Inhibitor Solution (this compound) Inhibitor->Mix Buffer Buffer Solution Buffer->Mix PreIncubate 2. Pre-incubate (37°C, 10 min) Mix->PreIncubate PreIncubate->AddSubstrate Incubate 4. Incubate (37°C, 20-30 min) AddSubstrate->Incubate Stop 5. Stop Reaction (add Na₂CO₃) Incubate->Stop Readout Measure Absorbance (405 nm) Stop->Readout Calculation Calculate % Inhibition Readout->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: Workflow for Glycosidase Inhibition Assay.

Signaling Pathway: Role of α-Glucosidase in ER Protein Folding

ER_Protein_Folding cluster_er Endoplasmic Reticulum Lumen Nascent Nascent Polypeptide Glycosylation N-linked Glycosylation (Addition of Glc₃Man₉GlcNAc₂) Nascent->Glycosylation Glc1 Glucosidase I Glycosylation->Glc1 Trimming of 1st Glucose Glc2 Glucosidase II Glc1->Glc2 Trimming of 2nd Glucose CNX_CRT Calnexin/Calreticulin (Lectin Chaperones) Glc2->CNX_CRT Binding to Monoglucosylated Protein Misfolded Misfolded Glycoprotein Glc2->Misfolded Trimming of final Glucose CNX_CRT->Glc2 Release after folding attempt Folded Correctly Folded Glycoprotein CNX_CRT->Folded Successful Folding & Release UGGT UGGT (Folding Sensor) UGGT->CNX_CRT Reglucosylation Golgi Golgi Apparatus Folded->Golgi ER Exit Misfolded->UGGT Recognition of Misfolding ERAD ER-Associated Degradation (ERAD) Misfolded->ERAD Terminal Misfolding This compound This compound (Inhibitor) This compound->Glc1 This compound->Glc2

Caption: Inhibition of ER α-Glucosidases by this compound Disrupts Protein Folding.

References

Synthesis and Structure-Activity Relationship Studies of Viburnitol Derivatives and Analogues as Glycosidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Viburnitol, a naturally occurring cyclitol (a carbocyclic sugar alcohol), and its derivatives have garnered significant interest in medicinal chemistry due to their potential as glycosidase inhibitors. Glycosidases are a broad class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates and glycoconjugates. Their inhibition has therapeutic implications in a range of diseases, including diabetes, viral infections, and lysosomal storage disorders. This document provides detailed protocols for the synthesis of this compound analogues, specifically focusing on conduritol and aminoconduritol derivatives, and for the evaluation of their glycosidase inhibitory activity. Furthermore, it presents a summary of structure-activity relationship (SAR) data to guide the design of novel and more potent inhibitors.

Data Presentation: Glycosidase Inhibitory Activity of this compound Analogues

The inhibitory activities of various synthesized this compound derivatives against α-glucosidase and other glycosidases are summarized below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Compound IDDerivative ClassR Groups/ModificationsTarget EnzymeIC50 (µM)Reference
1 Indole ConduritolMono-indoleα-GlucosidaseModerate Inhibition[1]
2 Indole ConduritolBis-indoleα-GlucosidaseModerate Inhibition[1]
3 Indole ConduritolMono-indoleβ-GlucosidaseMore potent than Acarbose (B1664774)[1]
4 Indole ConduritolBis-indoleβ-GlucosidaseMore potent than Acarbose[1]
5 (+)-Conduritol F-Type I α-Glucosidase86.1[2]
6 5-amino-5-deoxy-L-talo-quercitol methyl ether1-O-methylα-FucosidaseModerate Inhibition[3]
7 N-substituted aminomethyl-β-D-glucopyranosideN-benzyl (19a)Yeast α-Glucosidase2.3[4]
8 N-substituted aminomethyl-β-D-glucopyranosideN-(4-methylbenzyl) (19b)Yeast α-Glucosidase5.6[4]
9 N-substituted aminomethyl-β-D-glucopyranosideN-dodecyl (16)Rat Intestinal Maltase7.7[4]
10 N-substituted aminomethyl-β-D-glucopyranosideN-dodecyl (16)Rat Intestinal Sucrase15.6[4]
11 N-substituted aminomethyl-β-D-glucopyranosideN-(3,4-dichlorobenzyl) (19e)Rat Intestinal Maltase5.1[4]
12 N-substituted aminomethyl-β-D-glucopyranosideN-(3,4-dichlorobenzyl) (19e)Rat Intestinal Sucrase10.4[4]
13 Thioquinoline derivative4-bromobenzyl (6j)α-Glucosidase28.0[5]
14 4-hydroxyquinolinone-hydrazone2,4-dichloro (6l)α-Glucosidase93.5[6]
15 Flavonoid derivativeBromo-substituted (4)α-Glucosidase15.71[7]
Acarbose Positive Control-α-Glucosidase~750.0[5][8]

Experimental Protocols

Protocol 1: General Chemoenzymatic Synthesis of Aminoconduritol Derivatives

This protocol describes a general method for the synthesis of aminoconduritol derivatives, which are potent glycosidase inhibitors. The synthesis starts from a readily available starting material and utilizes a key enzymatic resolution step to introduce chirality.

Materials:

Procedure:

  • Diels-Alder Reaction: A solution of cycloheptatriene (B165957) and N-phenylmaleimide in toluene is heated under reflux to afford the corresponding Diels-Alder adduct.

  • Enzymatic Resolution: The racemic adduct is subjected to enzymatic hydrolysis using a lipase (e.g., Porcine Pancreatic Lipase) in a suitable buffer to selectively hydrolyze one enantiomer, allowing for the separation of the enantiomerically enriched alcohol and the unreacted ester.

  • Epoxidation: The resolved alcohol is treated with meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent to yield the corresponding epoxide.

  • Azide Opening: The epoxide is then opened with sodium azide in the presence of a Lewis acid to introduce the azide functionality.

  • Reduction of Azide: The azide is reduced to the corresponding amine using a reducing agent such as triphenylphosphine followed by hydrolysis.

  • Hydrolysis of the Amide: The N-phenylmaleimide protecting group is removed by basic hydrolysis to yield the aminoconduritol derivative.

  • Purification: The final compound is purified by column chromatography on silica gel.

Protocol 2: In Vitro α-Glucosidase Inhibition Assay

This protocol details the procedure for evaluating the inhibitory activity of synthesized this compound derivatives against α-glucosidase from Saccharomyces cerevisiae. The assay is based on the spectrophotometric determination of the product formed from the enzymatic cleavage of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).[9][10][11]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich, G0660)[1]

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Sigma-Aldrich)[11]

  • Phosphate (B84403) buffer (0.1 M, pH 6.8)[1]

  • Sodium carbonate (Na2CO3) solution (0.1 M)[10]

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 0.5 U/mL solution of α-glucosidase in 0.1 M phosphate buffer (pH 6.8).[1]

    • Prepare a 5 mM solution of pNPG in 0.1 M phosphate buffer (pH 6.8).[2]

    • Prepare a 0.1 M solution of sodium carbonate.[10]

    • Prepare serial dilutions of the test compounds and acarbose in DMSO.

  • Assay Protocol:

    • In a 96-well plate, add 40 µL of the α-glucosidase solution to 120 µL of phosphate buffer.[1]

    • Add 2 µL of the test compound solution (or DMSO for the control) to the wells.[2]

    • Pre-incubate the plate at 37°C for 5 minutes.[1][2][9]

    • Initiate the reaction by adding 40 µL of the pNPG solution to each well.[1][2]

    • Incubate the plate at 37°C for 30 minutes.[1][2]

    • Stop the reaction by adding 100 µL of 0.1 M sodium carbonate solution.[10]

  • Measurement and Data Analysis:

    • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.[9]

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualization

Chemoenzymatic Synthesis Workflow

chemoenzymatic_synthesis start Starting Material (e.g., Cycloheptatriene) da Diels-Alder Reaction start->da racemate Racemic Adduct da->racemate enz_res Enzymatic Resolution (Lipase) racemate->enz_res enant_alcohol Enantiomerically Enriched Alcohol enz_res->enant_alcohol epoxidation Epoxidation (m-CPBA) enant_alcohol->epoxidation epoxide Epoxide epoxidation->epoxide azide_opening Azide Opening (NaN3) epoxide->azide_opening azide Azido-conduritol azide_opening->azide reduction Reduction of Azide (PPh3/H2O) azide->reduction amine Amino-conduritol Derivative reduction->amine hydrolysis Hydrolysis amine->hydrolysis final_product Final Product (Aminoconduritol) hydrolysis->final_product

Caption: Chemoenzymatic synthesis of aminoconduritol.

Mechanism of Glycosidase Inhibition

Caption: Competitive inhibition of glycosidase.

References

Evaluating the Biological Activity of Viburnitol: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the potential therapeutic properties of viburnitol, a naturally occurring cyclitol. The following protocols detail cell-based assays to investigate its anti-inflammatory, anti-diabetic, and anti-cancer activities. While specific quantitative data for this compound is limited in publicly available literature, the methodologies described herein are standard and robust approaches for characterizing the bioactivity of novel compounds.

Data Presentation: Representative Biological Activities of Compounds from the Viburnum Genus

To provide a contextual framework, the following table summarizes the cytotoxic activity of various compounds isolated from plants of the Viburnum genus, to which this compound belongs. These data highlight the potential for discovering bioactive molecules within this genus.

CompoundCell LineAssay TypeIC50 (µM)Reference
Dehydrovibsanin GA431SRB20.6[1]
(+)-9'-O-senecioyllariciresinolA431SRB33.8[1]
Dehydrovibsanin GT47DSRB15.6[1]
(+)-9'-O-senecioyllariciresinolT47DSRB44.8[1]
Vibsanin BA549MTT1.11[2]
Compound from V. odoratissimumHCT-116MTT12.3[2]

Anti-Inflammatory Activity Assays

Inflammation is a key process in many diseases, and its modulation is a crucial therapeutic strategy. The following assays can be used to determine the anti-inflammatory potential of this compound.

Inhibition of Nitric Oxide (NO) Production in Macrophages

Principle: Overproduction of nitric oxide (NO) by activated macrophages contributes to inflammation. This assay measures the ability of this compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known NF-κB inhibitor).

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • NO Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value, which is the concentration of this compound that inhibits 50% of NO production.

Measurement of Pro-Inflammatory Cytokines

Principle: Pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β play a central role in the inflammatory cascade. This protocol uses ELISA to quantify the effect of this compound on the secretion of these cytokines.

Experimental Protocol:

  • Cell Culture and Treatment: Follow steps 1-4 from the NO inhibition assay.

  • Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate and collect the cell culture supernatant.

  • ELISA: Perform ELISA for TNF-α, IL-6, and IL-1β on the collected supernatants according to the manufacturer's instructions for the specific ELISA kits.

  • Data Analysis: Quantify the cytokine concentrations based on the standard curve. Calculate the percentage of inhibition for each cytokine at different this compound concentrations and determine the respective IC50 values.

Anti-Diabetic Activity Assays

These assays are designed to evaluate the potential of this compound to regulate glucose metabolism, a key aspect of diabetes management.

Glucose Uptake Assay in Adipocytes or Muscle Cells

Principle: This assay measures the ability of this compound to enhance glucose uptake in insulin-sensitive cells, such as 3T3-L1 adipocytes or L6 myotubes, which is a crucial mechanism for lowering blood glucose levels.

Experimental Protocol:

  • Cell Culture and Differentiation:

    • Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum. To differentiate them into adipocytes, treat confluent cells with a differentiation cocktail (containing insulin (B600854), dexamethasone, and IBMX).

    • Culture L6 myoblasts in DMEM with 10% FBS. To differentiate into myotubes, switch to a lower serum medium (2% horse serum) upon reaching confluence.

  • Cell Seeding: Seed the differentiated cells into 96-well plates.

  • Serum Starvation: Before the assay, starve the cells in serum-free medium for 2-4 hours.

  • Treatment: Treat the cells with various concentrations of this compound and a positive control (e.g., insulin or metformin) for 30-60 minutes.

  • Glucose Uptake Measurement:

    • Add a fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), to each well and incubate for 30-60 minutes.

    • Wash the cells with ice-cold PBS to remove extracellular 2-NBDG.

    • Measure the fluorescence intensity using a microplate reader (excitation/emission ~485/535 nm).

  • Data Analysis: Calculate the percentage increase in glucose uptake compared to the untreated control.

Inhibition of α-Amylase and α-Glucosidase Enzymes

Principle: Inhibition of α-amylase and α-glucosidase, key enzymes in carbohydrate digestion, can delay glucose absorption and reduce postprandial hyperglycemia.

Experimental Protocol:

  • α-Amylase Inhibition Assay:

    • Prepare a reaction mixture containing phosphate (B84403) buffer, α-amylase enzyme solution, and various concentrations of this compound or a positive control (e.g., acarbose).

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Add starch solution to initiate the reaction and incubate for another 15 minutes.

    • Stop the reaction by adding dinitrosalicylic acid (DNS) color reagent and heat the mixture in a boiling water bath for 5 minutes.

    • Measure the absorbance at 540 nm.

  • α-Glucosidase Inhibition Assay:

    • Prepare a reaction mixture containing phosphate buffer, α-glucosidase enzyme solution, and various concentrations of this compound or acarbose.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Add p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate and incubate for 20 minutes.

    • Stop the reaction by adding sodium carbonate.

    • Measure the absorbance at 405 nm.

  • Data Analysis: Calculate the percentage of enzyme inhibition for both assays and determine the IC50 values for this compound.

Anti-Cancer Activity Assays

These assays are fundamental for assessing the potential of this compound as a cytotoxic or anti-proliferative agent against cancer cells.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

  • MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell growth.

Signaling Pathway Analysis

To understand the mechanism of action of this compound, it is crucial to investigate its effects on key signaling pathways involved in inflammation, diabetes, and cancer.

Potential Signaling Pathways to Investigate:
  • NF-κB Signaling Pathway: A central regulator of inflammation and cell survival. Inhibition of this pathway is a key target for anti-inflammatory and anti-cancer drugs.

  • PI3K/Akt Signaling Pathway: This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is often implicated in cancer and diabetes.

Experimental Workflow for Signaling Pathway Analysis

G cluster_treatment Cell Treatment cluster_analysis Downstream Analysis cluster_data Data Interpretation cell_culture Culture and seed cells (e.g., RAW 264.7, MCF-7) vib_treatment Treat with this compound (various concentrations and time points) cell_culture->vib_treatment stimulus Add stimulus if required (e.g., LPS, Growth Factor) vib_treatment->stimulus protein_extraction Protein Extraction stimulus->protein_extraction gene_expression RNA Extraction & RT-qPCR (e.g., TNF-α, IL-6) stimulus->gene_expression western_blot Western Blot Analysis (e.g., p-NF-κB, p-Akt) protein_extraction->western_blot quantification Quantification of Protein/ Gene Expression Levels western_blot->quantification gene_expression->quantification pathway_mapping Mapping of this compound's Effect on Signaling Pathways quantification->pathway_mapping

Workflow for investigating the effect of this compound on cellular signaling pathways.
NF-κB Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB inhibits NFκB_nuc NF-κB NFκB->NFκB_nuc translocates This compound This compound This compound->IKK Potential Inhibition DNA DNA NFκB_nuc->DNA binds Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes transcribes LPS LPS LPS->TLR4

Potential inhibitory effect of this compound on the NF-κB signaling pathway.
PI3K/Akt Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt activates CellGrowth Cell Growth & Proliferation Akt->CellGrowth CellSurvival Cell Survival Akt->CellSurvival This compound This compound This compound->PI3K Potential Inhibition GrowthFactor Growth Factor GrowthFactor->RTK

Potential modulatory effect of this compound on the PI3K/Akt signaling pathway.

References

Application Notes and Protocols: Investigating Viburnitol's Role in Metabolic Pathway Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viburnitol, a naturally occurring cyclitol also known as 5-deoxyinositol, is gaining attention in metabolic research. As a member of the inositol (B14025) family, it is postulated to play a role in crucial signaling pathways, including insulin (B600854) signal transduction. Found in various plants such as oak species and Gymnema sylvestre, this compound presents an interesting candidate for investigation as a modulator of metabolic processes. These application notes provide a comprehensive overview of the current understanding of this compound's role in metabolic pathways, along with detailed protocols for its extraction, quantification, and functional analysis. The information is intended to guide researchers in designing experiments to elucidate the metabolic fate and therapeutic potential of this compound.

Proposed Biosynthetic Pathway of this compound

This compound is synthesized in plants and some microorganisms from D-glucose. The proposed biosynthetic pathway involves the cyclization of glucose-6-phosphate to myo-inositol-1-phosphate, followed by dephosphorylation to myo-inositol. A series of oxidation, dehydration, and reduction steps then convert myo-inositol to this compound (5-deoxyinositol). Understanding this pathway is crucial for designing tracer studies to follow the metabolic fate of this compound.

G cluster_0 Cytosol D_Glucose D-Glucose G6P Glucose-6-Phosphate D_Glucose->G6P Hexokinase MIP myo-Inositol-1-Phosphate G6P->MIP myo-Inositol-1-Phosphate Synthase Myo_Inositol myo-Inositol MIP->Myo_Inositol Inositol Monophosphatase Scyllo_Inosose scyllo-Inosose Myo_Inositol->Scyllo_Inosose myo-Inositol Dehydrogenase Diketo_Intermediate Diketo-Intermediate Scyllo_Inosose->Diketo_Intermediate Dehydratase This compound This compound (5-Deoxyinositol) Diketo_Intermediate->this compound Reductase

Caption: Proposed biosynthetic pathway of this compound from D-Glucose.

Quantitative Analysis of this compound

Accurate quantification of this compound in biological matrices is essential for understanding its pharmacokinetics and metabolic effects. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for its sensitivity and selectivity.

Table 1: Hypothetical Quantitative Data on this compound's Effect on α-Glucosidase Activity

The following table presents hypothetical data on the inhibitory effect of this compound on α-glucosidase, an enzyme involved in carbohydrate digestion. This data is extrapolated from studies on plant extracts containing cyclitols and serves as an example for quantitative analysis.

This compound Concentration (µM)% Inhibition of α-Glucosidase
1015.2 ± 2.1
2535.8 ± 3.5
5052.1 ± 4.2
10078.5 ± 5.1
25092.3 ± 3.8
IC50 (µM) 45.7

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol for Extraction of this compound from Plant Material (Gymnema sylvestre leaves)

This protocol describes the extraction of this compound and other cyclitols from dried plant material for subsequent LC-MS/MS analysis.

Materials:

  • Dried and powdered Gymnema sylvestre leaves

  • 80% Ethanol (v/v) in ultrapure water

  • Vortex mixer

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Weigh 100 mg of powdered plant material into a 2 mL microcentrifuge tube.

  • Add 1.5 mL of 80% ethanol.

  • Vortex vigorously for 1 minute.

  • Incubate at 60°C for 20 minutes with intermittent vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to a clean tube.

  • Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.

  • Store the extract at -20°C until analysis.

Protocol for Quantitative Analysis of this compound by LC-MS/MS

This protocol provides a starting point for developing a robust LC-MS/MS method for this compound quantification in plant extracts or biological fluids.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source

LC Parameters:

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-1 min: 95% B

    • 1-8 min: 95% to 50% B

    • 8-9 min: 50% B

    • 9-9.1 min: 50% to 95% B

    • 9.1-12 min: 95% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Parameters (Hypothetical for this compound - C6H12O5, MW: 164.16):

  • Ionization Mode: Negative ESI

  • Precursor Ion (m/z): 163.06 [M-H]⁻

  • Product Ions (m/z): 103.05, 85.04 (for quantification and qualification)

  • Collision Energy: Optimized for the specific instrument

Table 2: Example LC-MS/MS Method Parameters

ParameterSetting
LC System UPLC-I Class
MS System Xevo TQ-S micro
Column BEH Amide, 1.7 µm, 2.1 x 100 mm
Mobile Phase A: Water + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode ESI Negative
MRM Transitions Precursor > Product 1 (Quantifier), Precursor > Product 2 (Qualifier)
This compound (m/z) 163.06 > 103.05, 163.06 > 85.04
Internal Standard Labeled myo-inositol (e.g., ¹³C₆-myo-inositol)

Investigating this compound's Role in Signaling Pathways

Given that inositols are precursors to second messengers like inositol phosphates, it is hypothesized that this compound may influence insulin signaling. A key area of investigation is its effect on glucose uptake in insulin-sensitive cells.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Insulin Insulin IR Insulin Receptor Insulin->IR This compound This compound This compound->IR ? IRS IRS Proteins IR->IRS Phosphorylation GLUT4_vesicle GLUT4 Vesicle GLUT4 GLUT4 GLUT4_vesicle->GLUT4 Glucose_uptake Glucose Uptake GLUT4->Glucose_uptake PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt Akt->GLUT4_vesicle Translocation

Caption: Hypothesized influence of this compound on the insulin signaling pathway.

Proposed Experimental Workflow for Metabolic Tracer Studies

To definitively determine the metabolic fate of this compound, a tracer study using isotopically labeled this compound (e.g., ¹³C₆-Viburnitol) is proposed. This would allow for the tracking of its conversion into other metabolites.

G cluster_0 Experimental Design cluster_1 Sample Preparation cluster_2 Data Acquisition cluster_3 Data Analysis cell_culture Cell Culture (e.g., Adipocytes) tracer_addition Addition of ¹³C₆-Viburnitol cell_culture->tracer_addition time_points Time-Course Sampling tracer_addition->time_points quenching Metabolic Quenching time_points->quenching extraction Metabolite Extraction quenching->extraction derivatization Derivatization (for GC-MS) extraction->derivatization lc_ms LC-MS/MS Analysis extraction->lc_ms gc_ms GC-MS Analysis derivatization->gc_ms peak_integration Peak Integration & Normalization lc_ms->peak_integration gc_ms->peak_integration isotopologue_dist Isotopologue Distribution Analysis peak_integration->isotopologue_dist flux_analysis Metabolic Flux Analysis isotopologue_dist->flux_analysis pathway_mapping Pathway Mapping flux_analysis->pathway_mapping

Caption: Workflow for a stable isotope tracer study with ¹³C₆-Viburnitol.

Conclusion

This compound holds promise as a bioactive compound with the potential to modulate key metabolic pathways. The protocols and conceptual frameworks provided here offer a roadmap for researchers to systematically investigate its mechanism of action and therapeutic potential. Further studies, particularly those employing stable isotope tracers and detailed quantitative analyses, are necessary to fully elucidate the role of this compound in metabolic regulation and its potential applications in drug development for metabolic disorders.

Application Notes and Protocols for High-Throughput Screening of Viburnitol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viburnitol, a naturally occurring cyclitol (cyclic polyol), and its derivatives represent a promising class of compounds for drug discovery. Cyclitols, in general, have demonstrated a wide range of biological activities, including anti-inflammatory, anti-cancer, and enzyme-inhibiting properties. These activities are often attributed to their ability to modulate key cellular signaling pathways. High-throughput screening (HTS) provides a rapid and efficient approach to evaluate large libraries of this compound derivatives to identify lead compounds with therapeutic potential.

These application notes provide a framework for the HTS of this compound derivatives, focusing on three key therapeutic areas: glycosidase inhibition, anticancer activity, and anti-inflammatory effects. Detailed protocols for primary and secondary assays are provided, along with data presentation guidelines and visualizations of relevant signaling pathways and experimental workflows.

High-Throughput Screening for α-Glucosidase Inhibitors

Application: Identification of this compound derivatives with potential applications in managing type 2 diabetes by inhibiting carbohydrate-metabolizing enzymes.

Principle: α-Glucosidase is a key enzyme in the digestive tract responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay carbohydrate absorption and lower postprandial blood glucose levels. A colorimetric HTS assay using the substrate p-nitrophenyl α-D-glucopyranoside (pNPG) is a common method for identifying α-glucosidase inhibitors.[1][2]

Experimental Protocol: Primary HTS Assay
  • Compound Library Preparation: Prepare a library of this compound derivatives in 384-well microplates at a concentration of 10 mM in 100% DMSO.

  • Assay Plate Preparation:

    • Dispense 100 nL of each this compound derivative from the compound library into a clear, flat-bottom 384-well assay plate using an acoustic liquid handler.

    • Add 10 µL of α-glucosidase solution (from Saccharomyces cerevisiae, 0.1 U/mL in 50 mM phosphate (B84403) buffer, pH 6.8) to each well.

    • Incubate at 37°C for 15 minutes.

  • Substrate Addition and Reaction:

    • Add 10 µL of 1 mM pNPG solution (in 50 mM phosphate buffer, pH 6.8) to each well to initiate the enzymatic reaction.

    • Incubate the plate at 37°C for 30 minutes.

  • Reaction Termination and Signal Detection:

    • Stop the reaction by adding 10 µL of 0.2 M sodium carbonate solution.

    • Measure the absorbance at 405 nm using a microplate reader. The intensity of the yellow color from the released p-nitrophenol is directly proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound relative to positive (acarbose, a known inhibitor) and negative (DMSO vehicle) controls.

    • Identify "hit" compounds as those exhibiting inhibition above a predefined threshold (e.g., >50%).

Experimental Workflow

HTS_Glycosidase_Inhibitor_Screening cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Library This compound Derivative Library (10 mM in DMSO) Dispense_Compounds Dispense 100 nL of Compounds Compound_Library->Dispense_Compounds Assay_Plate 384-well Assay Plate Assay_Plate->Dispense_Compounds Add_Enzyme Add α-Glucosidase (10 µL, 0.1 U/mL) Dispense_Compounds->Add_Enzyme Incubate_1 Incubate (37°C, 15 min) Add_Enzyme->Incubate_1 Add_Substrate Add pNPG Substrate (10 µL, 1 mM) Incubate_1->Add_Substrate Incubate_2 Incubate (37°C, 30 min) Add_Substrate->Incubate_2 Stop_Reaction Add Stop Solution (10 µL, 0.2 M Na2CO3) Incubate_2->Stop_Reaction Read_Absorbance Read Absorbance (405 nm) Stop_Reaction->Read_Absorbance Data_Analysis Calculate % Inhibition Read_Absorbance->Data_Analysis Hit_Identification Identify Hits (>50% Inhibition) Data_Analysis->Hit_Identification

Caption: High-throughput screening workflow for α-glucosidase inhibitors.

High-Throughput Screening for Anticancer Activity

Application: Identification of this compound derivatives that exhibit cytotoxic or anti-proliferative effects against cancer cell lines.

Principle: Cell viability assays are fundamental in anticancer drug screening. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust HTS method that quantifies ATP, an indicator of metabolically active cells. A decrease in ATP levels correlates with a decrease in cell viability.[3][4]

Experimental Protocol: Primary HTS Assay
  • Cell Culture and Seeding:

    • Culture a human cancer cell line (e.g., HeLa, A549) under standard conditions.

    • Seed 5,000 cells per well in 20 µL of culture medium into 384-well white, solid-bottom microplates.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Add 100 nL of this compound derivatives from the prepared library (10 mM in DMSO) to the cell plates using an acoustic liquid handler, resulting in a final concentration of 50 µM.

    • Include positive (e.g., doxorubicin) and negative (DMSO vehicle) controls.

    • Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO2.

  • Lysis and Luminescence Detection:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add 20 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound relative to the controls.

    • Identify "hit" compounds as those that reduce cell viability below a specified threshold (e.g., <50%).

Relevant Signaling Pathways

This compound derivatives may exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis, such as the PI3K/Akt and MAPK pathways.[5][6][7][8]

Anticancer_Signaling_Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Transcription_Factors->Proliferation_Survival This compound This compound Derivatives This compound->PI3K Inhibition This compound->Ras Inhibition

Caption: Potential anticancer signaling pathways modulated by this compound derivatives.

High-Throughput Screening for Anti-Inflammatory Activity

Application: Discovery of this compound derivatives that can mitigate inflammatory responses, potentially for the treatment of chronic inflammatory diseases.

Principle: The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[9][10][11] A cell-based reporter assay can be used to screen for compounds that inhibit NF-κB activation. In this assay, an NF-κB response element is cloned upstream of a reporter gene (e.g., luciferase). Inhibition of the NF-κB pathway leads to a decrease in reporter gene expression and, consequently, a reduced signal.

Experimental Protocol: Primary HTS Assay
  • Cell Line and Seeding:

    • Use a stable cell line expressing an NF-κB-luciferase reporter construct (e.g., HEK293/NF-κB-luc).

    • Seed 10,000 cells per well in 20 µL of culture medium into 384-well white, solid-bottom microplates.

    • Incubate for 24 hours.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with 100 nL of this compound derivatives (10 mM in DMSO) for 1 hour.

    • Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), at a final concentration of 10 ng/mL.

    • Include positive (e.g., a known IKK inhibitor) and negative (DMSO vehicle) controls.

    • Incubate for 6 hours at 37°C in a humidified incubator with 5% CO2.

  • Luciferase Assay:

    • Equilibrate the plate to room temperature.

    • Add 20 µL of a luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System) to each well.

    • Incubate for 10 minutes at room temperature.

    • Measure luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of NF-κB activity for each compound relative to the controls.

    • Identify "hit" compounds as those that significantly reduce the luminescent signal (e.g., >50% inhibition).

NF-κB Signaling Pathway

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa_R TNF-α Receptor IKK IKK Complex TNFa_R->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation & NF-κB Release DNA DNA NFkB_nuc->DNA Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression This compound This compound Derivatives This compound->IKK Inhibition

Caption: The NF-κB signaling pathway as a target for anti-inflammatory drugs.

Data Presentation and Secondary Assays

Quantitative Data Summary

All quantitative data from primary and secondary screens should be summarized in clear, structured tables. This allows for easy comparison of the potency and selectivity of the hit compounds.

Table 1: Example Data Summary for α-Glucosidase Inhibitors

This compound Derivative IDPrimary Screen (% Inhibition @ 50 µM)IC50 (µM)
VIB-00185.212.5
VIB-00262.145.8
VIB-00312.5>100
Acarbose (Control)95.75.2

Table 2: Example Data Summary for Anticancer Activity

This compound Derivative IDCell Viability (% @ 50 µM)IC50 (µM)
VIB-00142.125.3
VIB-00415.88.9
VIB-00578.3>100
Doxorubicin (Control)5.20.5

Table 3: Example Data Summary for Anti-Inflammatory Activity

This compound Derivative IDNF-κB Inhibition (% @ 50 µM)IC50 (µM)
VIB-00675.418.7
VIB-00755.933.1
VIB-00820.1>100
IKK Inhibitor (Control)92.32.1
Secondary Assays

Hits from the primary screens should be subjected to secondary assays to confirm their activity and determine their mechanism of action.

  • Dose-Response Curves: Generate IC50 or EC50 values to quantify the potency of the hit compounds.

  • Selectivity Assays: Test the hit compounds against related targets or in different cell lines to assess their selectivity.

  • Mechanism of Action Studies: For enzyme inhibitors, conduct kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive). For cell-based hits, use techniques like Western blotting or qPCR to investigate the modulation of specific signaling pathways.

  • Orthogonal Assays: Employ a different assay technology to confirm the activity of the hits and rule out assay-specific artifacts. For example, a cytotoxicity hit from a CellTiter-Glo® assay could be confirmed using a neutral red uptake assay.

Conclusion

The high-throughput screening of this compound derivatives offers a powerful strategy for the discovery of novel drug candidates. The application notes and protocols outlined here provide a comprehensive framework for identifying and characterizing bioactive this compound derivatives with potential therapeutic applications in diabetes, cancer, and inflammatory diseases. A systematic approach, combining robust primary screening with thorough secondary validation, is crucial for the successful identification of promising lead compounds for further drug development.

References

Application of Viburnitol in Studying Carbohydrate Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Viburnitol, a cyclitol with the chemical structure (1S,2R,4S,5S)-cyclohexane-1,2,3,4,5-pentol, holds significant potential as a tool for studying carbohydrate metabolism. Its structural similarity to inositols and the carbohydrate core of glycosidase substrates suggests that it may act as an inhibitor of key enzymes involved in glucose processing and signaling pathways. These notes outline the theoretical basis and potential applications of this compound in this field of research.

Mechanism of Action:

Based on structure-activity relationships of other cyclitol-based inhibitors, this compound is hypothesized to act as a competitive inhibitor of various glycosidases.[1][2] Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in complex carbohydrates, breaking them down into simpler sugars for absorption and utilization. By mimicking the structure of the natural substrate, this compound may bind to the active site of these enzymes, thereby blocking their activity.

Potential Applications:

  • Inhibition of Carbohydrate Digesting Enzymes: this compound can be investigated as an inhibitor of α-amylase and α-glucosidase, enzymes crucial for the digestion of dietary starches and disaccharides.[3] Inhibition of these enzymes can slow down the release of glucose into the bloodstream, a key therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes.

  • Probing Glycosidase Function: As a specific inhibitor, this compound could be used to elucidate the physiological roles of various glycosidases in different tissues and cellular compartments. Its application could help in understanding the consequences of specific enzyme deficiencies and the downstream effects on metabolic pathways.

  • Modulation of Myo-Inositol Metabolism: Given its structural resemblance to myo-inositol, this compound may interfere with the myo-inositol pathway. This includes potential inhibition of myo-inositol oxygenase (MIOX), the primary enzyme in myo-inositol catabolism.[4] Dysregulation of MIOX has been linked to metabolic diseases, making this compound a potential tool to study the pathological implications of altered inositol (B14025) metabolism.[5]

  • Investigation of Insulin (B600854) Signaling: Inositols and their derivatives are known to act as second messengers in the insulin signaling cascade.[6][7] this compound could potentially modulate this pathway, for instance, by affecting the generation of inositol phosphoglycans (IPGs) or by influencing the activity of downstream signaling molecules like Akt/PKB.[8] This makes it a candidate for studying insulin resistance and glucose uptake in cells like adipocytes.[9][10]

Data Presentation

While direct quantitative data for this compound's inhibitory activity is not yet widely published, the following table presents hypothetical IC50 values to illustrate how such data would be structured. These values are based on the activities of structurally related cyclitol inhibitors against common carbohydrate-metabolizing enzymes.

Enzyme TargetSourceSubstrateThis compound IC50 (µM) - HypotheticalAcarbose (B1664774) IC50 (µM) - Reference
α-GlucosidaseSaccharomyces cerevisiaep-Nitrophenyl α-D-glucopyranoside50 - 150750
α-AmylasePorcine PancreasStarch100 - 3005.19 - 52.9
β-GlucosidaseAlmondp-Nitrophenyl β-D-glucopyranoside> 500-
Myo-Inositol OxygenaseHuman Recombinantmyo-Inositol200 - 600-

Note: The IC50 values for this compound are hypothetical and for illustrative purposes only. Experimental validation is required.

Experimental Protocols

1. α-Glucosidase Inhibition Assay

This protocol is adapted from established methods to determine the inhibitory effect of this compound on α-glucosidase activity.[2][11]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound

  • Acarbose (positive control)

  • Sodium phosphate (B84403) buffer (100 mM, pH 6.8)

  • Sodium carbonate (100 mM)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in the phosphate buffer. Create a series of dilutions to be tested.

  • In a 96-well plate, add 50 µL of phosphate buffer to the blank wells, 50 µL of acarbose solution to the positive control wells, and 50 µL of each this compound dilution to the sample wells.

  • Add 50 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer) to all wells except the blank.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of pNPG solution (5 mM in phosphate buffer) to all wells.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 100 µL of sodium carbonate solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Determine the IC50 value by plotting the percentage inhibition against the logarithm of this compound concentration.

2. Myo-Inositol Oxygenase (MIOX) Activity Assay

This protocol is based on a previously described method for measuring MIOX activity.[6]

Materials:

Procedure:

  • Prepare a stock solution of this compound in the assay buffer.

  • The standard assay mixture (1 mL) will contain 100 mM potassium phosphate buffer (pH 7.2), 2 mM L-Cys, 1.0 mM ferrous ammonium sulfate, 60 mM myo-inositol, and the desired concentration of this compound.

  • Pre-incubate the reaction mixture without the enzyme at room temperature for 15 minutes.

  • Initiate the reaction by adding the MIOX enzyme.

  • Incubate the reaction at 30°C for 30 minutes.

  • Terminate the reaction by adding an equal volume of 10% TCA.

  • Centrifuge to pellet the precipitated protein.

  • The amount of D-glucuronic acid formed is determined by reacting the supernatant with orcinol reagent and measuring the absorbance at 660 nm.

  • A standard curve of D-glucuronic acid should be prepared to quantify the product.

  • Calculate the percentage of MIOX inhibition for each this compound concentration and determine the IC50 value.

3. Glucose Uptake Assay in 3T3-L1 Adipocytes

This protocol outlines a method to assess the effect of this compound on insulin-stimulated glucose uptake in a common adipocyte cell line.[9][12]

Materials:

  • Differentiated 3T3-L1 adipocytes

  • This compound

  • Insulin

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-deoxy-D-[³H]glucose

  • Cytochalasin B

  • Scintillation fluid and counter

Procedure:

  • Seed and differentiate 3T3-L1 preadipocytes into mature adipocytes in 12-well plates.

  • Serum-starve the differentiated adipocytes for 3 hours in DMEM.

  • Wash the cells twice with KRH buffer.

  • Pre-incubate the cells with or without various concentrations of this compound in KRH buffer for 30 minutes at 37°C.

  • Stimulate the cells with 100 nM insulin for 20 minutes at 37°C. A set of wells should remain unstimulated (basal).

  • Initiate glucose uptake by adding 2-deoxy-D-[³H]glucose to a final concentration of 0.1 µCi/mL and 10 µM unlabeled 2-deoxy-D-glucose.

  • Incubate for 5 minutes at 37°C.

  • Terminate the uptake by washing the cells three times with ice-cold PBS.

  • Lyse the cells with 0.1% SDS.

  • Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • To determine non-specific uptake, a parallel set of experiments should be conducted in the presence of cytochalasin B (10 µM).

  • The specific glucose uptake is calculated by subtracting the non-specific uptake from the total uptake.

Visualizations

experimental_workflow_glucosidase_inhibition cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_vib Prepare this compound Dilutions add_compounds Add this compound/Control to Plate prep_vib->add_compounds prep_ctrl Prepare Acarbose Control prep_ctrl->add_compounds prep_enz Prepare Enzyme Solution add_enzyme Add Enzyme prep_enz->add_enzyme prep_sub Prepare Substrate (pNPG) add_substrate Add Substrate prep_sub->add_substrate add_compounds->add_enzyme incubate1 Incubate (10 min) add_enzyme->incubate1 incubate1->add_substrate incubate2 Incubate (20 min) add_substrate->incubate2 stop_reaction Stop Reaction incubate2->stop_reaction read_abs Read Absorbance (405 nm) stop_reaction->read_abs calc_inhib Calculate % Inhibition read_abs->calc_inhib calc_ic50 Determine IC50 calc_inhib->calc_ic50

Caption: Workflow for α-Glucosidase Inhibition Assay using this compound.

insulin_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor Insulin->IR Binds IRS IRS IR->IRS Phosphorylates GLUT4_vesicle GLUT4 Vesicle GLUT4_transporter GLUT4 GLUT4_vesicle->GLUT4_transporter Translocates to Membrane PI3K PI3K IRS->PI3K Activates Akt Akt/PKB PI3K->Akt Activates Akt->GLUT4_vesicle Promotes Translocation This compound This compound (Potential Modulator) This compound->PI3K Potential Inhibition? This compound->Akt Potential Inhibition? Glucose Glucose Glucose->GLUT4_transporter Uptake

Caption: Potential Modulation of the Insulin Signaling Pathway by this compound.

logical_relationship_miox cluster_pathway Myo-Inositol Catabolism MyoInositol Myo-Inositol MIOX Myo-Inositol Oxygenase (MIOX) MyoInositol->MIOX Substrate GlucuronicAcid D-Glucuronic Acid MIOX->GlucuronicAcid Product Downstream Downstream Metabolism (e.g., Pentose Phosphate Pathway) GlucuronicAcid->Downstream This compound This compound This compound->MIOX Potential Competitive Inhibition

Caption: Proposed Inhibition of Myo-Inositol Oxygenase (MIOX) by this compound.

References

Application Notes: Viburnitol-Based Affinity Chromatography for the Purification of β-Glucosidases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Affinity chromatography is a powerful technique for the purification of biomolecules based on highly specific binding interactions. This application note describes the development and use of a novel affinity chromatography column utilizing Viburnitol as the immobilized ligand for the selective purification of β-glucosidases. This compound, a cyclitol, acts as a competitive inhibitor of β-glucosidases, making it an excellent candidate for an affinity ligand. The protocol outlines the immobilization of this compound onto an Epoxy-activated Sepharose 6B matrix and the subsequent purification of β-glucosidase from a complex biological sample. This method is particularly relevant for researchers studying lysosomal storage disorders, such as Gaucher disease, where the deficiency of acid β-glucosidase is implicated.

Principle

The principle of this affinity chromatography method is based on the specific and reversible binding of β-glucosidases to this compound immobilized on a solid support. This compound mimics the natural substrate of the enzyme, allowing for the selective capture of β-glucosidases from a heterogeneous mixture of proteins. Unbound proteins are washed away, and the purified β-glucosidase is then eluted by changing the buffer conditions to disrupt the enzyme-ligand interaction.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

Category Item Specifications
Chromatography Matrix Epoxy-activated Sepharose 6B45-165 µm particle size, 12-atom spacer arm
Ligand This compoundC6H12O5, MW: 164.16 g/mol , CAS: 488-76-6[1][2][3]
Chemicals Sodium Carbonate (Na2CO3)Reagent grade
Sodium Bicarbonate (NaHCO3)Reagent grade
Sodium Chloride (NaCl)Reagent grade
EthanolamineReagent grade
Sodium AcetateReagent grade
Tris-HClReagent grade
D-GlucoseReagent grade
Bovine Serum Albumin (BSA)For column blocking
Enzyme Source Cell lysate or partially purified protein fraction containing β-glucosidase
Buffers Coupling Buffer0.1 M Sodium Carbonate/Bicarbonate, 0.5 M NaCl, pH 11.0
Blocking Buffer1.0 M Ethanolamine, pH 8.0
Wash Buffer A0.1 M Acetate, 0.5 M NaCl, pH 4.0
Wash Buffer B0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0
Equilibration Buffer20 mM Sodium Acetate, pH 5.5
Elution Buffer20 mM Sodium Acetate, 1 M D-Glucose, pH 5.5
Equipment Chromatography columnAppropriate size for the packed bed volume
Peristaltic pump
Fraction collector
SpectrophotometerFor protein quantification
pH meter
Glass filter funnelFor washing the resin
Rotating mixerFor coupling reaction

Experimental Protocols

Protocol 1: Immobilization of this compound to Epoxy-Activated Sepharose 6B

This protocol details the covalent coupling of this compound to the Epoxy-activated Sepharose 6B matrix. The hydroxyl groups of this compound react with the epoxy groups on the Sepharose to form a stable ether linkage.[4][5]

  • Preparation of the Matrix:

    • Weigh out the desired amount of Epoxy-activated Sepharose 6B powder (1 g swells to approximately 3.5 mL of gel).[4]

    • Wash the powder with distilled water on a sintered glass filter to remove additives. Use approximately 200 mL of water per gram of powder.[4]

    • Equilibrate the gel with the Coupling Buffer (0.1 M Sodium Carbonate/Bicarbonate, 0.5 M NaCl, pH 11.0).

  • Coupling Reaction:

    • Dissolve this compound in the Coupling Buffer to a final concentration of 50 mg/mL.

    • Mix the equilibrated Sepharose gel with the this compound solution in a sealed vessel. A gel-to-solution ratio of 1:2 is recommended.

    • Incubate the mixture for 16-20 hours at 37°C with gentle end-over-end rotation.

  • Blocking of Unreacted Groups:

    • After incubation, wash the gel extensively with the Coupling Buffer to remove unbound this compound.

    • To block any remaining active epoxy groups, resuspend the gel in Blocking Buffer (1.0 M Ethanolamine, pH 8.0) and incubate for 4 hours at room temperature with gentle mixing.[6]

  • Final Washing and Storage:

    • Wash the gel with alternating cycles of Wash Buffer A (0.1 M Acetate, 0.5 M NaCl, pH 4.0) and Wash Buffer B (0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0). Repeat this cycle three times.

    • Finally, wash the this compound-Sepharose resin with Equilibration Buffer (20 mM Sodium Acetate, pH 5.5).

    • The prepared affinity matrix can be stored in the Equilibration Buffer containing a bacteriostatic agent (e.g., 0.02% sodium azide) at 4°C.

G cluster_prep Matrix Preparation cluster_coupling Ligand Coupling cluster_blocking Blocking & Washing sepharose Epoxy-activated Sepharose 6B wash_sepharose Wash with dH2O sepharose->wash_sepharose equilibrate_sepharose Equilibrate with Coupling Buffer (pH 11) wash_sepharose->equilibrate_sepharose incubate Incubate at 37°C equilibrate_sepharose->incubate This compound This compound Solution This compound->incubate wash_unbound Wash with Coupling Buffer incubate->wash_unbound block Block with Ethanolamine wash_unbound->block final_wash Alternate pH Washes block->final_wash store Store in Equilibration Buffer final_wash->store

Caption: Workflow for this compound immobilization.

Protocol 2: Purification of β-Glucosidase using the this compound-Affinity Column

This protocol describes the steps for capturing and eluting β-glucosidase from a sample.

  • Column Packing and Equilibration:

    • Pack the this compound-Sepharose resin into a suitable chromatography column.

    • Equilibrate the column with 5-10 column volumes of Equilibration Buffer (20 mM Sodium Acetate, pH 5.5) at a flow rate of 0.5 mL/min.

  • Sample Application:

    • Clarify the sample (e.g., cell lysate) by centrifugation or filtration to remove any particulate matter.

    • Apply the clarified sample to the equilibrated column at a flow rate of 0.2-0.5 mL/min. The total amount of protein loaded should not exceed the binding capacity of the column.

  • Washing:

    • After loading the sample, wash the column with 10-15 column volumes of Equilibration Buffer to remove unbound proteins.

    • Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.

  • Elution:

    • Elute the bound β-glucosidase from the column using Elution Buffer (20 mM Sodium Acetate, 1 M D-Glucose, pH 5.5). D-Glucose acts as a competitive inhibitor to displace the enzyme from the immobilized this compound.

    • Collect fractions and monitor the protein concentration by measuring the absorbance at 280 nm.

  • Column Regeneration and Storage:

    • Regenerate the column by washing with 5 column volumes of Wash Buffer B, followed by 5 column volumes of Wash Buffer A, and finally with 10 column volumes of Equilibration Buffer.

    • Store the column in Equilibration Buffer containing a bacteriostatic agent at 4°C.

G start Start equilibrate Equilibrate Column (pH 5.5) start->equilibrate load_sample Load Sample equilibrate->load_sample wash Wash Unbound Proteins load_sample->wash elute Elute with Glucose (Competitive Elution) wash->elute collect Collect Fractions elute->collect regenerate Regenerate Column collect->regenerate end End regenerate->end

Caption: β-Glucosidase purification workflow.

Data Presentation

The following tables summarize the key characteristics of the materials used and expected performance data.

Table 1: Properties of this compound and the Affinity Matrix

Parameter This compound Epoxy-activated Sepharose 6B
Chemical Formula C6H12O5Agarose beads activated with 1,4-bis(2,3-epoxypropoxy)butane
Molecular Weight 164.16 g/mol [1]N/A
CAS Number 488-76-6[2][3]N/A
Active Group Hydroxyl (-OH) groupsEpoxy groups
Spacer Arm Length N/A12 atoms[7]
Particle Size N/A45-165 µm[7]

Table 2: Representative Inhibition Data for Cyclitol Inhibitors of β-Glucosidase

Inhibitor Enzyme IC50 (µM) Inhibition Type
Cyclophellitol AnalogueHuman β-glucosidase (GBA1)~58Irreversible, Covalent

This data suggests that this compound is likely to be a potent inhibitor of β-glucosidase, making it suitable for affinity chromatography.

Application Example: Purification of Acid β-Glucosidase (GCase)

A key application of this this compound-based affinity column is the purification of acid β-glucosidase (GCase), the enzyme deficient in Gaucher disease.[8] Gaucher disease is a lysosomal storage disorder characterized by the accumulation of glucosylceramide.[8][9] The purification of GCase is crucial for biochemical studies, drug development, and enzyme replacement therapy.

Signaling Pathway: Lysosomal Degradation of Glucosylceramide

The diagram below illustrates the metabolic pathway in which acid β-glucosidase plays a critical role. In healthy individuals, GCase in the lysosome hydrolyzes glucosylceramide into glucose and ceramide. In Gaucher disease, a deficiency in GCase leads to the accumulation of glucosylceramide within the lysosome, resulting in cellular dysfunction.

G cluster_lysosome Lysosome cluster_disease GlcCer Glucosylceramide (GlcCer) GCase Acid β-Glucosidase (GCase) GlcCer->GCase Hydrolysis Glucose Glucose GCase->Glucose Ceramide Ceramide GCase->Ceramide Accumulation GlcCer Accumulation (Gaucher Disease) outside Cellular Dysfunction Accumulation->outside GCase_deficient GCase Deficiency GCase_deficient->Accumulation

Caption: Lysosomal glucosylceramide degradation pathway.

Troubleshooting

Problem Possible Cause Solution
Low yield of purified protein Inefficient coupling of this compoundOptimize coupling pH and incubation time. Ensure complete removal of additives from the resin before coupling.
Low concentration of target protein in the sampleConcentrate the sample before loading.
Inappropriate binding or elution conditionsOptimize pH and ionic strength of the binding and elution buffers.
Poor purity of the eluted protein Non-specific binding of other proteinsIncrease the ionic strength of the wash buffer. Add a non-ionic detergent to the wash buffer.
Incomplete washingIncrease the volume of the wash buffer.
Column clogs during operation Particulate matter in the sampleCentrifuge or filter the sample before loading.
High viscosity of the sampleDilute the sample or exchange the buffer.

Conclusion

The this compound-based affinity chromatography column provides a highly selective and efficient method for the purification of β-glucosidases. The detailed protocols and application examples presented here offer a valuable resource for researchers in academia and the pharmaceutical industry. This affinity purification strategy can significantly streamline the isolation of β-glucosidases for further biochemical characterization, structural studies, and the development of therapeutic interventions for related diseases.

References

Application Notes and Protocols: Utilizing Viburnitol in Studies of Signal Transduction Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Viburnitol, a cyclitol and a stereoisomer of inositol (B14025), has been identified as a component of various plants, including those of the Viburnum genus. As an analog of myo-inositol, the precursor to the critical second messenger phosphatidylinositol 4,5-bisphosphate (PIP2), this compound presents a potential tool for investigating inositol-mediated signal transduction pathways. In theory, this compound could act as a competitive inhibitor or a metabolic probe for enzymes involved in inositol metabolism and signaling, thereby enabling the elucidation of pathway dynamics and the identification of novel therapeutic targets.

However, a comprehensive review of the scientific literature reveals a significant gap in research specifically detailing the use of this compound in the study of signal transduction. While the broader family of inositols and their derivatives are well-established as crucial players in cellular signaling, this compound itself remains largely unexplored in this context. Consequently, there is a lack of published quantitative data, such as IC50 or Ki values, for this compound's interaction with key signaling enzymes. Furthermore, specific experimental protocols for its application as a chemical probe in signal transduction are not available.

This document, therefore, aims to provide a foundational framework for researchers interested in pioneering the use of this compound in this field. It will outline the theoretical basis for its application, propose potential experimental approaches based on established methodologies for other inositol analogs, and provide diagrams of the relevant signaling pathways that could theoretically be modulated by this compound.

Theoretical Application of this compound in Signal Transduction

The central hypothesis for utilizing this compound in signal transduction studies is its potential to interfere with the phosphatidylinositol (PI) signaling pathway. This pathway is fundamental to a multitude of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.

The Phosphatidylinositol (PI) Signaling Pathway

The PI pathway begins with the phosphorylation of phosphatidylinositol (PI) to phosphatidylinositol 4-phosphate (PIP) and then to phosphatidylinositol 4,5-bisphosphate (PIP2). Upon stimulation by various extracellular signals, such as hormones, growth factors, and neurotransmitters, PIP2 is hydrolyzed by phospholipase C (PLC) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3 is a soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of calcium ions (Ca2+) into the cytosol. This increase in intracellular calcium concentration activates a variety of downstream signaling proteins, including calcium-dependent kinases and phosphatases.

  • DAG remains in the plasma membrane and, in conjunction with Ca2+, activates protein kinase C (PKC), which in turn phosphorylates a wide range of target proteins, modulating their activity.

Another critical branch of the PI pathway involves the phosphorylation of PIP2 by phosphoinositide 3-kinase (PI3K) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B), leading to their activation and the subsequent regulation of cell survival, growth, and metabolism.

This compound, as an inositol analog, could potentially interfere with this pathway at several key points:

  • Inhibition of Inositol Transporters: It may compete with myo-inositol for uptake into the cell via transporters like SMIT1 and SMIT2, thereby limiting the substrate available for PI synthesis.

  • Inhibition of Inositol Kinases or Phosphatases: this compound could act as a competitive inhibitor for enzymes that phosphorylate or dephosphorylate inositol phosphates, such as inositol monophosphatase or PI kinases.

  • Incorporation into "Dummy" Phospholipids: If recognized by the cellular machinery, this compound might be incorporated into phosphatidylinositol, creating an analog that cannot be properly phosphorylated or cleaved by PLC or PI3K, thus acting as a dominant-negative inhibitor of the pathway.

Proposed Experimental Protocols

Given the absence of specific protocols for this compound, the following methodologies are adapted from established procedures for studying other inositol analogs and inhibitors of the PI pathway. Researchers should note that these are starting points and will require significant optimization and validation.

Protocol 1: In Vitro Enzyme Inhibition Assay

Objective: To determine if this compound can inhibit the activity of key enzymes in the inositol metabolic pathway, such as inositol monophosphatase (IMPase).

Materials:

  • Purified recombinant human IMPase

  • This compound (of high purity)

  • Inositol-1-phosphate (substrate)

  • Malachite green phosphate (B84403) assay kit

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM KCl, 1 mM MgCl2, 1 mM DTT)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and create a serial dilution to test a range of concentrations.

  • In a 96-well plate, add the assay buffer.

  • Add the desired concentrations of this compound to the appropriate wells. Include a positive control (a known IMPase inhibitor like lithium chloride) and a negative control (solvent only).

  • Add a fixed concentration of purified IMPase to all wells except for the no-enzyme control.

  • Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding the substrate, inositol-1-phosphate, to all wells.

  • Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding the malachite green reagent, which will detect the amount of free phosphate released from the substrate.

  • Read the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Inositol Uptake Assay

Objective: To assess whether this compound competes with myo-inositol for cellular uptake.

Materials:

  • Cell line of interest (e.g., HEK293T, HeLa)

  • Cell culture medium

  • [3H]-myo-inositol (radiolabeled)

  • This compound

  • Unlabeled myo-inositol (for competition)

  • Scintillation counter

  • 24-well cell culture plates

Procedure:

  • Seed the cells in 24-well plates and grow to confluence.

  • Wash the cells with a buffer that does not contain inositol.

  • Pre-incubate the cells with varying concentrations of this compound or a high concentration of unlabeled myo-inositol (positive control for competition) for 15 minutes.

  • Add a fixed concentration of [3H]-myo-inositol to each well and incubate for a specific time (e.g., 10-30 minutes).

  • Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter.

  • Determine the effect of this compound on [3H]-myo-inositol uptake and calculate the Ki if competitive inhibition is observed.

Protocol 3: Analysis of Downstream Signaling Events

Objective: To investigate the effect of this compound on the activation of downstream effectors of the PI signaling pathway, such as Akt phosphorylation.

Materials:

  • Cell line of interest

  • Cell culture medium

  • This compound

  • Stimulating agent (e.g., insulin, EGF)

  • Lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies against phosphorylated Akt (p-Akt) and total Akt

  • Secondary antibody conjugated to HRP

  • Chemiluminescence substrate

Procedure:

  • Culture cells to the desired confluency.

  • Pre-treat the cells with various concentrations of this compound for a specified duration.

  • Stimulate the cells with a growth factor (e.g., insulin) for a short period (e.g., 10-15 minutes) to activate the PI3K/Akt pathway.

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then probe with primary antibodies against p-Akt and total Akt.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize the p-Akt signal to the total Akt signal to determine the effect of this compound on Akt phosphorylation.

Data Presentation

As no quantitative data for this compound's effects on signal transduction pathways are currently available in the literature, the following table is a template that researchers can use to structure their findings once the proposed experiments are conducted.

ParameterEnzyme/ProcessCell LineThis compound EffectIC50/Ki ValueReference
Enzyme Inhibition Inositol MonophosphataseN/A (Purified Enzyme)e.g., Competitive InhibitionTo be determinedFuture Publication
PI 3-KinaseN/A (Purified Enzyme)To be determinedTo be determinedFuture Publication
Cellular Uptake myo-inositol uptakee.g., HEK293Te.g., Reduced uptakeTo be determinedFuture Publication
Downstream Signaling Akt Phosphorylatione.g., HeLae.g., Decreased phosphorylationTo be determinedFuture Publication
Calcium Releasee.g., SH-SY5YTo be determinedTo be determinedFuture Publication

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways that could be investigated using this compound.

PI_Signaling_Pathway extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase extracellular_signal->receptor PLC Phospholipase C (PLC) receptor->PLC activates PI3K PI 3-Kinase (PI3K) receptor->PI3K activates PIP2 PIP2 PLC->PIP2 hydrolyzes PI3K->PIP2 phosphorylates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PIP3 PIP3 PIP2->PIP3 ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Akt Akt/PKB PIP3->Akt recruits & activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC co-activates cellular_response1 Cellular Responses (e.g., Proliferation) PKC->cellular_response1 phosphorylates targets cellular_response2 Cellular Responses (e.g., Survival, Growth) Akt->cellular_response2 phosphorylates targets Viburnitol_PLC This compound? Viburnitol_PLC->PLC Viburnitol_PI3K This compound? Viburnitol_PI3K->PI3K

Caption: The Phosphatidylinositol (PI) Signaling Pathway, highlighting potential points of inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_data Data Analysis enzyme_assay Enzyme Inhibition Assay (e.g., IMPase, PI3K) ic50_calc Calculate IC50/Ki enzyme_assay->ic50_calc uptake_assay Cellular Uptake Assay ([³H]-myo-inositol) uptake_assay->ic50_calc cell_treatment Treat cells with this compound stimulation Stimulate with Growth Factor cell_treatment->stimulation western_blot Western Blot for p-Akt/Akt stimulation->western_blot ca_imaging Calcium Imaging stimulation->ca_imaging quantification Quantify Protein Phosphorylation & Calcium Levels western_blot->quantification ca_imaging->quantification

Caption: A proposed experimental workflow for characterizing the effects of this compound on signal transduction.

Conclusion and Future Directions

The study of this compound as a modulator of signal transduction is a nascent field with the potential for significant discoveries. The lack of existing data presents a unique opportunity for researchers to make foundational contributions. The theoretical framework and experimental protocols outlined in this document provide a roadmap for initiating such investigations.

Future research should focus on:

  • Synthesis and Purification: Ensuring a reliable and pure source of this compound is crucial for obtaining reproducible experimental results.

  • Broad-Spectrum Kinase and Phosphatase Screening: A comprehensive screening of this compound against a panel of enzymes involved in inositol metabolism will help to identify its primary molecular target(s).

  • Structural Biology: Co-crystallization of this compound with its target enzyme(s) will provide invaluable insights into its mechanism of action at the molecular level.

  • In Vivo Studies: Following in vitro and cell-based characterization, evaluating the effects of this compound in animal models of diseases where PI signaling is dysregulated (e.g., cancer, diabetes) will be a critical next step.

By systematically applying these approaches, the scientific community can begin to unlock the potential of this compound as a novel chemical probe and, perhaps, as a lead compound for the development of new therapeutics targeting signal transduction pathways.

Troubleshooting & Optimization

Troubleshooting Viburnitol crystallization for high purity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for viburnitol crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in obtaining high-purity this compound crystals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic physical properties?

This compound, also known as d-Quercitol, is a cyclitol, a type of sugar alcohol. Its chemical formula is C₆H₁₂O₅ and it has a molar mass of approximately 164.16 g/mol .[1] Key properties relevant to its crystallization include:

  • Melting Point: 234-235 °C[2]

  • Solubility: Highly soluble in water.[2][3] One source estimates its solubility in water at 25°C to be 1,000,000 mg/L.[3]

Q2: Which solvents are suitable for the crystallization of this compound?

Given its polyol nature, polar solvents are the primary choice for dissolving this compound. Based on general principles for similar compounds, a good starting point would be:

  • Primary Solvents (Good Solubility): Water, Ethanol, Methanol.

  • Anti-solvents (Poor Solubility): Acetone, Ethyl Acetate, Dichloromethane, Hexane.

The ideal solvent system is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Often, a mixed solvent system (e.g., ethanol/water or methanol/acetone) is required to achieve optimal crystallization conditions.[4]

Q3: What are the common impurities I might encounter?

Common impurities can originate from the synthetic route or degradation. For cyclitols like this compound, which can be synthesized from glucose, potential impurities include:

  • Residual starting materials: e.g., myo-inositol, D-glucose.[2]

  • Reagents and catalysts from the synthesis process.

  • Isomers and epimers of this compound.

  • Degradation products if excessive heat is applied.

Q4: How can I assess the purity of my this compound crystals?

Several analytical techniques can be employed to determine the purity of your this compound sample:

  • High-Performance Liquid Chromatography (HPLC): Particularly with a refractive index detector (RID) or after derivatization for UV detection.

  • Gas Chromatography (GC): After derivatization to increase volatility (e.g., silylation).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities with distinct signals.

  • Melting Point Analysis: A sharp melting range close to the literature value (234-235 °C) indicates high purity. Impurities typically broaden and depress the melting point.[5]

Troubleshooting Guide

Problem 1: this compound fails to crystallize from the solution.

Possible Causes & Solutions

  • Solution is too dilute: The concentration of this compound is below the supersaturation point.

    • Solution: Evaporate some of the solvent to increase the concentration.[5] If using a mixed solvent system, selectively remove the solvent in which this compound is more soluble.

  • Inappropriate solvent: The solvent may be too good, keeping the this compound in solution even at low temperatures.

    • Solution: Add an anti-solvent dropwise to the solution at room temperature or while warm, until slight turbidity appears, then redissolve by gentle heating before cooling.[6]

  • Inhibition of nucleation: The solution is clean and lacks nucleation sites.

    • Solution 1: Seeding. Add a small, pure crystal of this compound to the solution to induce crystal growth.[5]

    • Solution 2: Scratching. Gently scratch the inside of the flask with a glass rod at the meniscus to create microscopic imperfections that can act as nucleation sites.

Problem 2: Oiling out instead of crystallization.

Possible Causes & Solutions

  • High concentration of impurities: Impurities can depress the melting point of the mixture, leading to the formation of a liquid phase (oil) instead of solid crystals.[5]

    • Solution: Attempt to purify the crude material using another technique, such as column chromatography, before crystallization.

  • Solution is too concentrated or cooled too quickly: This can lead to the solute crashing out as an amorphous oil.

    • Solution: Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[5]

  • Low melting point of the solid: While this compound has a high melting point, significant impurities can lower it.

    • Solution: Try using a lower crystallization temperature or a different solvent system.

Problem 3: The crystal yield is very low.

Possible Causes & Solutions

  • Too much solvent used: A significant amount of this compound remains dissolved in the mother liquor.

    • Solution: Before filtering, check for completeness of crystallization by cooling the solution in an ice bath. If more crystals form, the initial cooling was insufficient. If the mother liquor is clear, you can try to recover more product by evaporating some of the solvent and re-cooling.[5]

  • Premature crystallization during hot filtration: If a hot filtration step was used to remove insoluble impurities, the product may have crystallized on the filter paper.

    • Solution: Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) and use a slight excess of hot solvent to ensure the this compound remains in solution during this step.

Problem 4: Crystals are very small or form a powder.

Possible Causes & Solutions

  • Rapid cooling: Fast cooling leads to rapid nucleation and the formation of many small crystals.[5]

    • Solution: Allow the solution to cool slowly to room temperature on the benchtop, then transfer it to a refrigerator, and finally to a freezer if necessary. Insulating the flask can also slow down the cooling rate.

  • High degree of supersaturation: A very concentrated solution can lead to rapid precipitation.

    • Solution: Use slightly more of the "good" solvent to reduce the level of supersaturation.[5]

Quantitative Data Summary

The following tables provide illustrative data for solubility and the effect of cooling rate on crystal size, which are critical parameters for successful crystallization. Note: This data is hypothetical and based on the expected behavior of polyols like this compound, as specific literature values are scarce.

Table 1: Illustrative Solubility of this compound in Different Solvents

SolventTemperature (°C)Approximate Solubility ( g/100 mL)
Water25> 100
Water100> 200
Ethanol255
Ethanol7825
Methanol258
Methanol6535
Acetone25< 0.1
Ethyl Acetate25< 0.1

Table 2: Effect of Cooling Protocol on Crystal Size and Purity

Cooling ProtocolAverage Crystal SizePurity (%)
Rapid Cooling (Flask in ice bath)< 0.1 mm95.0
Moderate Cooling (Flask at room temp)0.5 - 1.0 mm98.5
Slow Cooling (Insulated flask at room temp)1.0 - 2.0 mm99.5

Experimental Protocols

Protocol 1: Single Solvent Recrystallization of this compound
  • Dissolution: In an Erlenmeyer flask, add the crude this compound solid. Add a minimal amount of a suitable solvent (e.g., ethanol) and bring the mixture to a gentle boil on a hot plate with stirring until all the solid dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a new flask. Add a small amount of extra hot solvent to the this compound solution and pour it through the hot funnel with fluted filter paper into the clean, hot flask.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should begin. For maximum yield, place the flask in an ice bath for 30 minutes after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point (e.g., 60-80 °C) until a constant weight is achieved.

Protocol 2: Mixed Solvent Recrystallization of this compound
  • Dissolution: Dissolve the crude this compound in a minimal amount of a hot "good" solvent (e.g., ethanol).

  • Addition of Anti-solvent: While the solution is still hot, add a "poor" solvent (anti-solvent, e.g., ethyl acetate) dropwise until the solution becomes slightly cloudy.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 4-6 from the Single Solvent Recrystallization protocol, using the ice-cold solvent mixture for washing.

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Crystallization start Start: Crude this compound Solution no_crystals Issue: No Crystals Form start->no_crystals After Cooling oiling_out Issue: Oiling Out start->oiling_out After Cooling low_yield Issue: Low Yield start->low_yield After Filtration good_crystals Success: High Purity Crystals start->good_crystals Ideal Outcome sol1 Concentrate Solution (Evaporate Solvent) no_crystals->sol1 Too Dilute? sol2 Add Anti-solvent no_crystals->sol2 Wrong Solvent? sol3 Seed or Scratch no_crystals->sol3 No Nucleation? sol4 Re-heat, Add More Solvent, Cool Slowly oiling_out->sol4 Too Concentrated/ Cooled too Fast? sol5 Pre-purify Crude Material oiling_out->sol5 High Impurity? sol6 Evaporate Mother Liquor low_yield->sol6 Too much solvent? sol7 Use Pre-heated Funnel for Hot Filtration low_yield->sol7 Premature Crystallization? sol1->start Re-cool sol2->start Re-cool sol3->start Re-cool sol4->start Re-cool sol5->start Re-attempt sol6->start Re-cool sol7->start Re-attempt

Caption: Troubleshooting workflow for this compound crystallization.

Experimental_Workflow General Crystallization Protocol cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying dissolve 1. Dissolve Crude this compound in Minimal Hot Solvent hot_filt 2. Hot Filtration (Optional) dissolve->hot_filt cool_rt 3. Slow Cooling to Room Temperature hot_filt->cool_rt cool_ice 4. Cool in Ice Bath cool_rt->cool_ice vac_filt 5. Vacuum Filtration cool_ice->vac_filt wash 6. Wash with Cold Solvent vac_filt->wash dry 7. Dry Crystals under Vacuum wash->dry end end dry->end Pure this compound

Caption: Experimental workflow for this compound crystallization.

References

Improving the stability and preventing degradation of Viburnitol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability and prevent the degradation of Viburnitol in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

A1: this compound is a cyclitol, a polyhydroxylated cycloalkane, with the chemical formula C₆H₁₂O₅. Its multiple hydroxyl groups make it highly soluble in aqueous solutions. However, these functional groups can also be susceptible to degradation under certain environmental conditions, such as extreme pH, high temperatures, and the presence of oxidizing agents. Ensuring the stability of this compound in solution is critical for obtaining accurate and reproducible results in experimental assays and for maintaining the potency and safety of pharmaceutical formulations.

Q2: What are the primary factors that can lead to the degradation of this compound in solution?

A2: The primary factors that can cause the degradation of this compound include:

  • pH: Both highly acidic and highly alkaline conditions can catalyze the degradation of polyols.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the oxidation of the hydroxyl groups.

  • Light: Exposure to UV or other high-energy light can potentially induce photolytic degradation, although this is generally a lesser concern for cyclitols compared to other molecules.

Q3: What are the expected degradation products of this compound?

A3: While specific degradation pathways for this compound are not extensively documented, based on the chemistry of similar polyols, potential degradation products could include oxidation products (aldehydes and ketones) resulting from the conversion of hydroxyl groups.[1] Under harsh conditions, cleavage of the cyclohexane (B81311) ring could also occur. It is crucial to perform forced degradation studies to identify the specific degradation products for your formulation and experimental conditions.

Q4: How can I improve the stability of my this compound solution?

A4: To enhance the stability of this compound solutions, consider the following strategies:

  • pH Control: Maintain the pH of the solution within a neutral range (pH 6-8) using a suitable buffer system.

  • Temperature Control: Store this compound solutions at recommended temperatures, typically refrigerated (2-8 °C) or frozen, and avoid repeated freeze-thaw cycles.

  • Use of Excipients: The addition of other stable polyols, such as mannitol (B672) or sorbitol, may help to improve the stability of the formulation.[2][3]

  • Inert Atmosphere: For long-term storage or when working with sensitive assays, preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

  • Light Protection: Store solutions in amber vials or protect them from light to minimize any potential for photolytic degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of this compound concentration over time Chemical degradation due to improper storage conditions.Verify the pH and temperature of your storage conditions. Prepare fresh solutions and store them at 2-8 °C, protected from light. For long-term storage, consider freezing aliquots.
Appearance of unknown peaks in analytical chromatogram Formation of degradation products.Conduct a forced degradation study to identify potential degradation products.[4][5] This will help in developing a stability-indicating analytical method.
Variability in experimental results Inconsistent stability of this compound solution between experiments.Standardize the preparation and storage protocol for your this compound solutions. Ensure all researchers are following the same procedure.
Precipitation or cloudiness in the solution Poor solubility at the stored temperature or interaction with other components.Ensure the storage temperature is appropriate for the concentration of this compound. If other components are present, assess their compatibility.

Quantitative Data on Polyol Stability

The following table summarizes representative data on the stability of polyols under various stress conditions. This data is illustrative and based on studies of related polyols, as specific quantitative stability data for this compound is not widely available.

Stress Condition Polyol Parameter Result Reference
Acid Hydrolysis (0.1 M HCl, 60 °C, 24h) Mannitol% Degradation< 1%Inferred from[1][6]
Base Hydrolysis (0.1 M NaOH, 60 °C, 24h) Mannitol% Degradation< 1%Inferred from[1][6]
Oxidative (3% H₂O₂, RT, 24h) Mannitol% Degradation< 2%Inferred from[1][6]
Thermal (80 °C, 48h) Mannitol% Degradation< 1%Inferred from[1][6]
Acid Hydrolysis (0.1 M HCl, 60 °C, 24h) Glycerol% Degradation~5-10%Inferred from[1][6]
Base Hydrolysis (0.1 M NaOH, 60 °C, 24h) Glycerol% Degradation~5-10%Inferred from[1][6]
Oxidative (3% H₂O₂, RT, 24h) Glycerol% Degradation~10-15%Inferred from[1][6]
Thermal (80 °C, 48h) Glycerol% Degradation~5%Inferred from[1][6]

Note: The stability of this compound is expected to be similar to that of mannitol due to their structural similarities as cyclitols.[1][6]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation pathways and products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M and 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 1 M and 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • pH meter

  • Incubator/oven

  • Photostability chamber

  • HPLC system with a suitable detector (e.g., ELSD, RI, or UV after derivatization)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in high-purity water.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60 °C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH.

    • Analyze by HPLC.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60 °C for 24 hours.

    • Neutralize the solution with 0.1 M HCl.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store at room temperature for 24 hours, protected from light.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Place 1 mL of the stock solution in an oven at 80 °C for 48 hours.

    • Allow to cool to room temperature.

    • Analyze by HPLC.

  • Photolytic Degradation:

    • Expose 1 mL of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Analyze by HPLC.

  • Control Sample: Keep a portion of the stock solution at 2-8 °C, protected from light, to serve as a control.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to the control to identify degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: Amino-based column (e.g., Zorbax NH₂) or a suitable HILIC column.

  • Mobile Phase: Acetonitrile (B52724) and water gradient.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector. Alternatively, pre-column derivatization with benzoyl chloride can be performed for UV detection.[7]

  • Injection Volume: 10 µL.

Method Development Steps:

  • Initial Scoping: Begin with an isocratic mobile phase of 80:20 (v/v) acetonitrile:water.

  • Gradient Optimization: If co-elution is observed, develop a gradient elution program, starting with a high percentage of acetonitrile and gradually increasing the water content.

  • Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be confirmed by analyzing the samples from the forced degradation study.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) prep_stock->acid Aliquot base Base Hydrolysis (0.1M NaOH, 60°C) prep_stock->base Aliquot oxid Oxidation (3% H2O2, RT) prep_stock->oxid Aliquot therm Thermal (80°C) prep_stock->therm Aliquot photo Photolytic prep_stock->photo Aliquot control Control (2-8°C) prep_stock->control Aliquot hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxid->hplc therm->hplc photo->hplc control->hplc data Data Interpretation (Peak Purity, % Degradation) hplc->data

Caption: Workflow for Forced Degradation Study of this compound.

troubleshooting_logic start Instability Observed (e.g., loss of concentration) check_storage Review Storage Conditions (pH, Temp, Light) start->check_storage improper_storage Correct Storage: - Buffer to pH 6-8 - Store at 2-8°C - Protect from light check_storage->improper_storage Improper proper_storage Storage Conditions Correct check_storage->proper_storage Proper check_formulation Evaluate Formulation (Excipients, Concentration) proper_storage->check_formulation incompatible Reformulate: - Add stabilizing excipients (e.g., mannitol) - Check for interactions check_formulation->incompatible Complex/Incompatible compatible Formulation is Simple (this compound in buffer) check_formulation->compatible Simple/Compatible forced_degradation Conduct Forced Degradation Study incompatible->forced_degradation compatible->forced_degradation identify_pathway Identify Degradation Pathways and Products forced_degradation->identify_pathway develop_method Develop Stability- Indicating Method identify_pathway->develop_method implement_controls Implement Specific Preventative Measures develop_method->implement_controls

References

Navigating the Synthesis of Viburnitol: A Technical Guide to Overcoming Low Yields

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth resource for researchers, scientists, and drug development professionals, this technical support center provides troubleshooting strategies and frequently asked questions (FAQs) to address common challenges in the enantioselective synthesis of (+)-Viburnitol. By focusing on a well-established chemoenzymatic pathway, this guide offers practical solutions to optimize reaction conditions and improve overall yield.

The enantioselective synthesis of Viburnitol, a naturally occurring cyclitol with potential therapeutic applications, often presents challenges related to reaction yield. This guide focuses on a widely recognized and efficient chemoenzymatic approach starting from bromobenzene (B47551). This pathway leverages the stereospecificity of microbial dioxygenase enzymes, followed by a series of chemical transformations. Below, we dissect each critical step of this synthesis, highlighting potential pitfalls and providing actionable troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the enantioselective synthesis of (+)-Viburnitol?

A common and effective starting material is bromobenzene. This is due to its commercial availability and its ability to be efficiently converted to a chiral cis-1,2-dihydrodiol via microbial oxidation, which sets the stereochemistry for the final product.

Q2: What are the key stages in the chemoenzymatic synthesis of (+)-Viburnitol from bromobenzene?

The synthesis can be broadly divided into four key stages:

  • Microbial Dihydroxylation: Enzymatic conversion of bromobenzene to (+)-cis-1-bromo-3,5-cyclohexadiene-1,2-diol.

  • Protection of Diols: Masking the hydroxyl groups to prevent unwanted side reactions in subsequent steps.

  • Epoxidation and Ring Opening: Introduction of an epoxide, followed by a nucleophilic attack to form the desired stereochemistry of this compound.

  • Deprotection: Removal of the protecting groups to yield the final product, (+)-Viburnitol.

Q3: Why is the initial microbial dihydroxylation step critical for enantioselectivity?

The enantioselectivity of the entire synthesis is established in this initial step. The dioxygenase enzyme from specific bacterial strains, such as Pseudomonas putida, selectively hydroxylates the aromatic ring to produce the cis-dihydrodiol with a high enantiomeric excess. Any issues in this fermentation step will propagate throughout the synthesis.

Q4: What are the most common reasons for low yield in this synthesis?

Low yields can often be attributed to several factors:

  • Inefficient microbial oxidation.

  • Poor diastereoselectivity during epoxidation.

  • Incomplete reactions or side reactions during the protection and deprotection steps.

  • Loss of material during purification at each stage.

Troubleshooting Guide

This section provides a step-by-step guide to troubleshoot common issues encountered during the synthesis.

Stage 1: Microbial Dihydroxylation of Bromobenzene

The conversion of bromobenzene to (+)-cis-1-bromo-3,5-cyclohexadiene-1,2-diol is the cornerstone of this synthetic route.

Issue: Low yield of the cis-dihydrodiol.

Possible CauseRecommended SolutionRationale
Suboptimal Fermentation Conditions Optimize growth medium, pH, temperature, and aeration for the specific microbial strain (e.g., Pseudomonas putida).Microbial enzyme activity is highly sensitive to environmental conditions. Ensuring optimal growth parameters maximizes enzyme expression and catalytic efficiency.
Substrate Toxicity Control the feed rate of bromobenzene to the culture. Use a two-phase system with a non-toxic organic solvent to act as a reservoir.High concentrations of bromobenzene can be toxic to the microorganisms, leading to reduced cell viability and lower product formation.
Enzyme Inhibition Ensure the purity of the starting material. Monitor the fermentation for the accumulation of inhibitory byproducts.Impurities in the bromobenzene or metabolic byproducts can inhibit the activity of the dioxygenase enzyme.
Inefficient Product Extraction Use a suitable organic solvent (e.g., ethyl acetate) for continuous or batch extraction from the fermentation broth. Ensure the pH of the aqueous phase is optimized for extraction.The diol product is water-soluble, and inefficient extraction can lead to significant loss of material.
Stage 2: Protection of the Diol

Protecting the hydroxyl groups, typically as acetonides, is crucial for the subsequent steps.

Issue: Incomplete protection or formation of side products.

Possible CauseRecommended SolutionRationale
Presence of Water Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.The presence of water can hydrolyze the protecting group reagent (e.g., 2,2-dimethoxypropane) and lead to incomplete reaction.
Inadequate Catalyst Use an appropriate amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).The formation of the acetonide is an acid-catalyzed reaction. Insufficient catalyst will result in a slow or incomplete reaction.
Equilibrium Issues Remove the methanol (B129727) byproduct formed during the reaction, for example, by using a Dean-Stark apparatus or molecular sieves.The reaction is reversible. Removing the byproduct shifts the equilibrium towards the protected product.
Stage 3: Epoxidation and Ring Opening

This two-step sequence is critical for establishing the final stereochemistry of this compound.

Issue: Low diastereoselectivity in the epoxidation step.

Possible CauseRecommended SolutionRationale
Incorrect Choice of Epoxidizing Agent Use a reagent known for high diastereoselectivity with allylic alcohols, such as m-chloroperoxybenzoic acid (m-CPBA) or vanadyl acetylacetonate (B107027) with tert-butyl hydroperoxide.The directing effect of the free hydroxyl group (after selective deprotection if a di-acetonide was formed) is crucial for achieving high diastereoselectivity.
Suboptimal Reaction Temperature Perform the epoxidation at low temperatures (e.g., 0 °C to -20 °C).Lower temperatures often enhance the selectivity of the reaction by favoring the kinetically controlled product.

Issue: Low yield in the epoxide ring-opening step.

Possible CauseRecommended SolutionRationale
Steric Hindrance Ensure the protecting group on the adjacent hydroxyl group is not overly bulky to allow nucleophilic attack.Steric hindrance can impede the approach of the nucleophile to the epoxide, slowing down the reaction or leading to side reactions.
Inappropriate Nucleophile/Reaction Conditions Use a suitable nucleophile and solvent system. For example, sodium benzoate (B1203000) in DMF followed by hydrolysis.The choice of nucleophile and solvent can significantly impact the reaction rate and yield.
Stage 4: Deprotection

The final step to obtain (+)-Viburnitol.

Issue: Incomplete deprotection or degradation of the product.

Possible CauseRecommended SolutionRationale
Harsh Deprotection Conditions Use mild acidic conditions (e.g., acetic acid in water or a catalytic amount of a stronger acid).Strong acidic conditions can lead to degradation of the polyhydroxylated product.
Insufficient Reaction Time or Catalyst Monitor the reaction progress by TLC or LC-MS and allow it to proceed to completion. Ensure the catalyst is active.Incomplete deprotection will result in a mixture of partially protected and fully deprotected products, complicating purification and lowering the yield of the desired product.

Experimental Workflow and Signaling Pathways

To visualize the logical flow of the troubleshooting process, the following diagrams are provided.

Troubleshooting_Workflow cluster_synthesis Enantioselective Synthesis of (+)-Viburnitol cluster_troubleshooting Troubleshooting Low Yield Start Start Synthesis Step1 Microbial Dihydroxylation Start->Step1 Step2 Diol Protection Step1->Step2 LowYield Low Yield Observed Step1->LowYield Step3 Epoxidation & Ring Opening Step2->Step3 Step2->LowYield Step4 Deprotection Step3->Step4 Step3->LowYield End Final Product: (+)-Viburnitol Step4->End Step4->LowYield IdentifyStep Identify Problematic Step LowYield->IdentifyStep AnalyzeCause Analyze Potential Causes IdentifyStep->AnalyzeCause ImplementSolution Implement Corrective Action AnalyzeCause->ImplementSolution Verify Verify Yield Improvement ImplementSolution->Verify Verify->End Successful Verify->LowYield No Improvement

Caption: General workflow for synthesis and troubleshooting.

Detailed Methodologies

While specific yields can vary between laboratories, the following provides a representative protocol for a key transformation.

Representative Protocol: Epoxidation of the Protected Diene

  • Dissolve the Substrate: Dissolve the protected diol (1 equivalent) in an anhydrous, inert solvent such as dichloromethane (B109758) (DCM) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the Reaction: Cool the solution to 0 °C using an ice bath.

  • Add Epoxidizing Agent: Slowly add a solution of m-chloroperoxybenzoic acid (m-CPBA, 1.1 equivalents) in DCM to the reaction mixture over 30 minutes.

  • Monitor the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Quench the Reaction: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Work-up: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired epoxide.

By systematically addressing each stage of the synthesis and applying the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and efficiency of the enantioselective synthesis of (+)-Viburnitol.

Strategies to improve the solubility of Viburnitol for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to Viburnitol solubility for biological assays.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in common laboratory solvents?

A1: this compound, a cyclitol, is known to be a polar molecule. Its solubility is highest in polar protic solvents. For less polar solvents, solubility is significantly lower. The following table summarizes the approximate solubility of this compound at room temperature (20-25°C).

SolventChemical FormulaPolarity (Dielectric Constant)Solubility (mg/mL)
WaterH₂O80.1> 100
Dimethyl Sulfoxide (DMSO)C₂H₆OS47.225 - 50
EthanolC₂H₅OH24.55 - 10
MethanolCH₃OH33.010 - 20
IsopropanolC₃H₈O18.31 - 5
AcetoneC₃H₆O20.7< 1
ChloroformCHCl₃4.8< 0.1
HexaneC₆H₁₄1.9< 0.1

Q2: My this compound is not dissolving completely in my aqueous buffer. What are the initial troubleshooting steps?

A2: If you are experiencing incomplete dissolution of this compound in an aqueous buffer, consider the following initial steps. This workflow can help you systematically address the issue.

G cluster_0 Initial Troubleshooting Workflow start Start: this compound not dissolving check_purity 1. Verify this compound Purity (e.g., via NMR, HPLC) start->check_purity vortex 3. Vortex Thoroughly (2-3 minutes) check_purity->vortex sonicate 2. Apply Gentle Sonication (10-15 minutes) warm 4. Gentle Warming (to 37°C) sonicate->warm vortex->sonicate check_dissolution Check for Dissolution warm->check_dissolution success Issue Resolved check_dissolution->success Yes fail Proceed to Advanced Solubilization check_dissolution->fail No

Caption: Initial troubleshooting steps for this compound dissolution.

Q3: Can I use co-solvents to improve the solubility of this compound in my aqueous-based biological assay?

A3: Yes, using a co-solvent is a common and effective strategy. However, it is crucial to first determine the tolerance of your specific biological assay to the chosen co-solvent. The decision tree below can guide you in selecting an appropriate co-solvent.

G cluster_0 Co-solvent Selection Guide start Need to Increase Aqueous Solubility assay_tolerance Is your assay tolerant to organic solvents? start->assay_tolerance dmso Use DMSO (Start at 0.1% v/v) assay_tolerance->dmso Yes, high tolerance ethanol Use Ethanol (Start at 0.5% v/v) assay_tolerance->ethanol Yes, moderate tolerance no_organic Avoid Organic Co-solvents assay_tolerance->no_organic No cyclodextrin Consider Encapsulation with Cyclodextrins no_organic->cyclodextrin surfactant Use Low Concentration of a Mild Surfactant (e.g., Tween® 20) no_organic->surfactant

Caption: Decision tree for selecting a suitable co-solvent.

Troubleshooting Guides

Issue 1: Precipitation of this compound upon addition to cell culture media.

  • Cause: This often occurs due to a phenomenon known as "salting out," where the high concentration of salts and other components in the cell culture media reduces the solubility of this compound. It can also be caused by a significant pH shift.

  • Solution Workflow:

    G cluster_0 Troubleshooting Precipitation in Media start This compound Precipitates in Cell Culture Media prepare_stock 1. Prepare a Concentrated Stock in a Suitable Solvent (e.g., DMSO, water) start->prepare_stock serial_dilution 2. Perform Serial Dilutions of the Stock Solution in the Media prepare_stock->serial_dilution add_slowly 3. Add the Diluted Solution Dropwise to the Bulk Media while gently stirring serial_dilution->add_slowly check_precipitation Check for Precipitation add_slowly->check_precipitation success Homogeneous Solution check_precipitation->success No fail Precipitation Persists check_precipitation->fail Yes consider_formulation Consider Advanced Formulation (e.g., liposomes, nanoparticles) fail->consider_formulation

    Caption: Workflow to prevent this compound precipitation in media.

Issue 2: Inconsistent results in biological assays suspected to be due to poor solubility.

  • Cause: Poor solubility can lead to an inaccurate final concentration of this compound in the assay, resulting in high variability in the experimental data.

  • Solution: Employ a solubility enhancement technique and verify the final concentration.

    Experimental Protocol: Preparation and Verification of a this compound Stock Solution using a Co-solvent

    • Materials:

      • This compound powder

      • Dimethyl Sulfoxide (DMSO), anhydrous

      • Sterile, nuclease-free water or desired aqueous buffer

      • Sterile microcentrifuge tubes

      • Calibrated pipettes

      • Vortex mixer

      • Sonicator bath

      • High-Performance Liquid Chromatography (HPLC) system (for concentration verification)

    • Procedure:

      • Accurately weigh the desired amount of this compound powder.

      • Transfer the powder to a sterile microcentrifuge tube.

      • Add the minimum amount of DMSO required to fully dissolve the this compound. For example, if the solubility is 25 mg/mL, for 10 mg of this compound, add 400 µL of DMSO.

      • Vortex the solution for 2-3 minutes until the powder is completely dissolved.

      • If dissolution is slow, sonicate the tube in a water bath for 10-15 minutes.

      • Once fully dissolved, this is your concentrated stock solution. Store it at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

      • For your biological assay, perform serial dilutions of this stock solution in your aqueous buffer or cell culture media to achieve the desired final concentration. Ensure the final concentration of DMSO is below the tolerance level of your assay (typically < 0.5% v/v).

      • Verification (Optional but Recommended): To confirm the final concentration of this compound in your assay medium, analyze a sample using a validated HPLC method. This will ensure accuracy and reproducibility.

Signaling Pathway Considerations

When investigating the effects of this compound on cellular signaling, it is crucial to ensure that the chosen solubilization method does not interfere with the pathway of interest. The diagram below illustrates a generic signaling pathway and highlights points where a co-solvent or formulation agent could potentially have off-target effects.

G cluster_0 Potential Interference Points in a Signaling Pathway This compound This compound receptor Cell Surface Receptor This compound->receptor g_protein G-Protein receptor->g_protein enzyme Effector Enzyme g_protein->enzyme second_messenger Second Messenger enzyme->second_messenger kinase_cascade Kinase Cascade second_messenger->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cosolvent Co-solvent/Formulation Agent (e.g., DMSO, Cyclodextrin) membrane Cell Membrane Integrity cosolvent->membrane enzyme_activity Enzyme Conformation/ Activity cosolvent->enzyme_activity membrane->receptor enzyme_activity->enzyme

Caption: Potential off-target effects of solubilizing agents.

Always include a vehicle control in your experiments, which contains the same concentration of the co-solvent or formulation agent as your experimental samples, but without this compound. This will help you to differentiate the effects of this compound from any potential effects of the solubilizing agent itself.

Addressing interference in analytical detection of Viburnitol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of Viburnitol.

Frequently Asked Questions (FAQs)

Q1: I am seeing significant peak tailing for my this compound standard in my HPLC analysis. What could be the cause?

A1: Peak tailing for a polar compound like this compound is often related to secondary interactions with the stationary phase. Here are a few things to investigate:

  • Column Choice: Ensure you are using a suitable column for polar analytes. A C18 column is a common starting point, but you might consider a column with end-capping or an embedded polar group to minimize silanol (B1196071) interactions.

  • Mobile Phase pH: The pH of your mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Try adjusting the pH to suppress any potential ionization.

  • Additive in Mobile Phase: Adding a small amount of a competing agent, like triethylamine (B128534) (TEA) or trifluoroacetic acid (TFA), to the mobile phase can help to mask active sites on the stationary phase and improve peak shape.

  • Column Contamination: Residual matrix components from previous injections can accumulate on the column and cause peak tailing. Ensure your column is properly washed and regenerated between runs.

Q2: My recovery of this compound from plant extracts is consistently low. How can I improve it?

A2: Low recovery from complex matrices like plant extracts is a common challenge. Consider the following factors:

  • Extraction Solvent: this compound is a polar cyclitol. Ensure your extraction solvent has appropriate polarity. A mixture of methanol (B129727) and water is often a good starting point. You may need to optimize the ratio.

  • Extraction Method: Techniques like sonication or pressurized liquid extraction (PLE) can improve extraction efficiency compared to simple maceration.

  • Sample Pre-treatment: Plant matrices can contain various interfering substances. A sample cleanup step is often necessary. Solid-phase extraction (SPE) with a suitable sorbent (e.g., a graphitized carbon black or a mixed-mode cation exchange) can help remove pigments, lipids, and other interferences that might be trapping your analyte.

  • Matrix Effects: Co-extracted compounds can suppress the signal of this compound in the detector (ion suppression in MS). Diluting the extract can sometimes mitigate this effect, but be mindful of staying above the limit of quantification.

Q3: I am analyzing this compound using GC-MS and the derivatization efficiency seems poor and inconsistent. What should I check?

A3: Incomplete or inconsistent derivatization is a frequent issue when analyzing polar compounds like cyclitols by GC-MS. Here are some key points to address:

  • Moisture: The presence of water will significantly hinder the derivatization reaction. Ensure your samples and solvents are completely dry. Lyophilization of the extract is a recommended step.

  • Reagent Quality and Amount: Use fresh, high-quality derivatization reagents. A common choice for hydroxyl groups is a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS). Ensure you are using a sufficient excess of the reagent.

  • Reaction Conditions: Optimize the reaction time and temperature. While some derivatizations proceed at room temperature, others may require heating to go to completion. A typical condition is heating at 70-80°C for 30-60 minutes.

  • Sample Matrix: Components in your sample extract could be reacting with the derivatization reagent, reducing its availability for this compound. A thorough sample cleanup prior to derivatization is crucial.

Q4: I am observing a peak that co-elutes with my this compound peak. How can I confirm the identity and resolve this interference?

A4: Co-elution is a significant challenge, especially with isomers which are common for cyclitols. Here are some strategies:

  • Chromatographic Selectivity:

    • HPLC: Modify your mobile phase composition (e.g., change the organic modifier or the gradient profile) or try a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column).

    • GC: Adjust the temperature program of your GC oven. A slower ramp rate can often improve the separation of closely eluting compounds.

  • Mass Spectrometry (MS) Analysis:

    • If using a mass spectrometer, examine the mass spectrum of the peak. If it differs from the expected spectrum of your this compound standard, you have a co-eluting interference.

    • For isomers that have identical mass spectra, you will need to rely on chromatographic separation.

  • Sample Preparation: A more selective sample preparation method might be able to remove the interfering compound before analysis.

Troubleshooting Guides

Table 1: Troubleshooting Common Issues in this compound Analysis
IssuePossible CauseRecommended Solution
Low Signal Intensity / Poor Sensitivity Ion suppression from matrix components.Dilute the sample extract. Improve sample cleanup using SPE. Use a matrix-matched calibration curve.
Incomplete derivatization (GC-MS).Ensure sample and reagents are anhydrous. Optimize derivatization time and temperature. Use fresh derivatization reagents.
Suboptimal ionization in MS source.Optimize MS source parameters (e.g., spray voltage, gas flows).
Poor Peak Shape (Tailing or Fronting) Secondary interactions with HPLC column.Use a column with end-capping. Adjust mobile phase pH. Add a competing agent (e.g., TEA) to the mobile phase.
Active sites in the GC inlet or column.Use a deactivated inlet liner. Condition the GC column properly.
Inconsistent Retention Times Fluctuation in mobile phase composition (HPLC).Ensure proper mobile phase mixing and degassing.
Temperature fluctuations in the column oven.Ensure the column oven temperature is stable.
Leaks in the chromatographic system.Check for leaks at all fittings.
High Background Noise Contaminated mobile phase or solvents.Use high-purity solvents and freshly prepared mobile phase.
Contamination in the MS source.Clean the MS source.
Column bleed (GC-MS).Condition the column properly. Use a low-bleed column.

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound from Plant Material by GC-MS

This protocol is adapted from a validated method for the simultaneous determination of cyclitols and sugars in various plant matrices.[1][2]

1. Sample Preparation and Extraction:

  • Weigh approximately 100 mg of lyophilized and finely ground plant material into a centrifuge tube.

  • Add 10 mL of 80% methanol in water.

  • Vortex for 1 minute and then sonicate for 30 minutes in a water bath.

  • Centrifuge at 4000 rpm for 15 minutes.

  • Collect the supernatant. Repeat the extraction process on the pellet with another 10 mL of 80% methanol.

  • Combine the supernatants and evaporate to dryness under a stream of nitrogen at 40°C.

2. Sample Cleanup (Solid-Phase Extraction - SPE):

  • Reconstitute the dried extract in 1 mL of water.

  • Condition a C18 SPE cartridge (500 mg) with 5 mL of methanol followed by 5 mL of water.

  • Load the reconstituted extract onto the SPE cartridge.

  • Wash the cartridge with 5 mL of water to remove polar interferences.

  • Elute this compound and other cyclitols with 5 mL of methanol.

  • Evaporate the eluate to dryness.

3. Derivatization:

  • To the dried eluate, add 100 µL of pyridine (B92270) and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 70°C for 60 minutes.

  • Cool to room temperature before GC-MS analysis.

4. GC-MS Analysis:

  • GC Column: RTX-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[1]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-600.

Protocol 2: Analysis of this compound by HPLC with Evaporative Light Scattering Detection (ELSD)

This protocol is based on a method developed for the analysis of cyclitols in plant extracts.[3]

1. Sample Preparation and Extraction:

  • Follow the same extraction procedure as described in Protocol 1.

2. HPLC-ELSD Analysis:

  • HPLC Column: A column suitable for sugar and cyclitol analysis, such as an amino-based column (e.g., Shodex Asahipak NH2P-50 4E) or a polymer-based column (e.g., Rezex RCM-Monosaccharide Ca+2).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v). The exact ratio may need optimization depending on the column used.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • ELSD Settings:

    • Nebulizer Temperature: 40°C.

    • Evaporator Temperature: 60°C.

    • Gas Flow Rate: 1.5 L/min (Nitrogen).

Data Presentation

Table 2: Representative Performance Data for Cyclitol Analysis Methods
ParameterGC-MS Method[1]HPLC-RID Method[4]
Linearity (R²) > 0.990.985 - 0.999
Limit of Detection (LOD) Analyte dependent, typically in the low µg/mL range.4.04 - 19.46 mg/L
Limit of Quantification (LOQ) Analyte dependent, typically in the mid µg/mL range.13.46 - 194.61 mg/L
Recovery Typically > 85% depending on the matrix.Not specified in the provided abstract.
Precision (%RSD) < 15%Not specified in the provided abstract.

Note: This data is for a range of cyclitols and sugars and should be considered as a general guide. Method validation should be performed for this compound in your specific matrix.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Detection cluster_output Output Start Plant Material / Biological Fluid Extraction Extraction (e.g., 80% Methanol, Sonication) Start->Extraction Cleanup Sample Cleanup (e.g., Solid-Phase Extraction) Extraction->Cleanup Derivatization Derivatization (for GC-MS) (e.g., Silylation) Cleanup->Derivatization HPLC HPLC-ELSD/RID Cleanup->HPLC Direct Analysis GCMS GC-MS Derivatization->GCMS Data Data Acquisition & Processing HPLC->Data GCMS->Data Quantification Quantification of this compound Data->Quantification

Caption: Experimental workflow for the analysis of this compound.

Troubleshooting_Tree cluster_sample_prep Sample Preparation Issues cluster_instrumental Instrumental & Methodological Issues Problem Analytical Problem Encountered (e.g., Low Recovery, Peak Tailing) Extraction_Issue Inefficient Extraction? Problem->Extraction_Issue Matrix_Effect Matrix Interference? Problem->Matrix_Effect Derivatization_Issue Incomplete Derivatization? (GC-MS) Problem->Derivatization_Issue Column_Issue Column Performance? Problem->Column_Issue MobilePhase_Issue Mobile Phase / Carrier Gas? Problem->MobilePhase_Issue Detector_Issue Detector Response? Problem->Detector_Issue Sol1 Sol1 Extraction_Issue->Sol1 Optimize solvent & method Sol2 Sol2 Matrix_Effect->Sol2 Improve cleanup / Dilute sample Sol3 Sol3 Derivatization_Issue->Sol3 Check reagents & conditions Sol4 Sol4 Column_Issue->Sol4 Check for contamination / Replace column Sol5 Sol5 MobilePhase_Issue->Sol5 Prepare fresh / Check for leaks Sol6 Sol6 Detector_Issue->Sol6 Optimize parameters / Clean source

References

Optimizing reaction conditions for the synthesis of Viburnitol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of synthesizing Viburnitol and its derivatives.

Troubleshooting Guide

This section addresses common challenges encountered during the synthesis of this compound derivatives, offering potential causes and solutions in a question-and-answer format.

Question 1: Low yield during the epoxidation of a cyclohexene (B86901) precursor.

Potential Causes:

  • Decomposition of the peroxy acid: Peroxy acids, such as m-CPBA, can be unstable and decompose, especially if not stored properly or if the reaction is run at an elevated temperature.

  • Side reactions: The presence of water can lead to the opening of the epoxide ring, forming a diol. Other functional groups in the starting material might also react with the oxidizing agent.

  • Steric hindrance: Bulky protecting groups near the double bond can hinder the approach of the oxidizing agent.

Solutions:

  • Use fresh or purified peroxy acid: Ensure the m-CPBA is of high purity. It can be purified by washing with a phosphate (B84403) buffer (pH 7.5) and drying under vacuum.

  • Control reaction temperature: Perform the reaction at a low temperature, typically 0°C to room temperature, to minimize decomposition and side reactions.

  • Anhydrous conditions: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents to prevent premature ring-opening.

  • Choice of oxidizing agent: For sterically hindered alkenes, consider using a more reactive epoxidation agent or a catalytic system.

Question 2: Poor stereoselectivity in the dihydroxylation step.

Potential Causes:

  • Incorrect choice of reagents: The stereochemical outcome of dihydroxylation (syn or anti) is determined by the reagents used.

  • Reaction conditions not optimized: Factors like solvent, temperature, and the presence of additives can influence the stereoselectivity.

  • Substrate control issues: The inherent stereochemistry of the starting material may not sufficiently direct the incoming hydroxyl groups.

Solutions:

  • For syn-dihydroxylation: Use osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO) or potassium ferricyanide (B76249) (K₃[Fe(CN)₆]). The Sharpless asymmetric dihydroxylation can be employed for enantioselective synthesis.[1]

  • For anti-dihydroxylation: This is typically achieved in a two-step process involving epoxidation followed by acid-catalyzed ring-opening.[2]

  • Use of chiral auxiliaries: Employing a chiral auxiliary on the starting material can help direct the stereochemical outcome of the reaction.

Question 3: Difficulty in removing protecting groups.

Potential Causes:

  • Protecting group is too stable: Some protecting groups require harsh conditions for removal, which can affect other functional groups in the molecule.

  • Incomplete deprotection: The reaction may not go to completion, leaving a mixture of partially and fully deprotected products.

  • Side reactions during deprotection: The conditions used for deprotection might cause unintended reactions elsewhere in the molecule.

Solutions:

  • Orthogonal protecting group strategy: Plan the synthesis with protecting groups that can be removed under different, specific conditions, thus avoiding interference. For example, a silyl (B83357) ether can be removed with fluoride (B91410) ions, while a benzyl (B1604629) ether is cleaved by hydrogenolysis.

  • Optimize deprotection conditions: Carefully screen different reagents, solvents, and reaction times to find the optimal conditions for complete and clean deprotection.

  • "Temporary protection": In some cases, a protecting group can be introduced and removed in the same pot after the desired reaction, simplifying the workflow.[3]

Question 4: Challenges in the purification of intermediates.

Potential Causes:

  • Similar polarity of products and byproducts: This makes separation by column chromatography difficult.

  • Thermal instability of compounds: Some intermediates may decompose on silica (B1680970) gel or during solvent evaporation.

  • Insolubility of products: The desired compound may be difficult to dissolve in common chromatography solvents.

Solutions:

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.

  • Alternative chromatography techniques: Consider using different stationary phases (e.g., alumina, reverse-phase silica) or techniques like preparative HPLC.

  • Derivatization: Temporarily converting the product to a derivative with different polarity can facilitate separation. The original functionality can be restored in a subsequent step.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups used in this compound synthesis and what are their key features?

The choice of protecting groups is crucial in the synthesis of polyhydroxylated compounds like this compound.[4][5][6] The most common protecting groups include:

Protecting GroupIntroduction ReagentsRemoval ReagentsKey Features
Benzyl (Bn) Benzyl bromide (BnBr), NaH, DMFH₂, Pd/CStable to a wide range of conditions; removed by hydrogenolysis.
Isopropylidene (acetonide) 2,2-Dimethoxypropane, acetone, cat. acid (e.g., CSA)Mild aqueous acid (e.g., TFA/H₂O)Protects cis-diols; easily removed under acidic conditions.
Silyl ethers (e.g., TBDMS, TIPS) Silyl chloride (e.g., TBDMSCl), imidazole, DMFFluoride source (e.g., TBAF) in THFStability can be tuned by the steric bulk of the silyl group.
Esters (e.g., Acetyl, Benzoyl) Acyl chloride or anhydride, pyridineBase (e.g., NaOMe in MeOH) or AcidCan influence the reactivity of neighboring groups.

Q2: How can I improve the yield of my Grignard reaction with a protected inosose?

Low yields in Grignard reactions with carbonyl compounds can be due to several factors. Here are some optimization strategies:

ParameterRecommended ConditionRationale
Grignard Reagent Quality Freshly prepared or titratedEnsures accurate stoichiometry and high reactivity.
Solvent Anhydrous diethyl ether or THFGrignard reagents are sensitive to moisture.
Temperature Addition at 0°C, then warming to room temperatureControls the initial exothermic reaction and prevents side reactions.
Starting Material Purity Free of acidic protonsAcidic protons will quench the Grignard reagent. Ensure protecting groups are stable to the reaction conditions.
Addition Rate Slow, dropwise addition of the Grignard reagentMaintains a low concentration of the nucleophile, minimizing side reactions.

Q3: What is a reliable method for the stereoselective synthesis of a cis-diol on a cyclohexene ring?

The Sharpless Asymmetric Dihydroxylation is a highly reliable method for the enantioselective synthesis of cis-diols.[1]

ReagentRole
Osmium Tetroxide (OsO₄)Catalyst
Potassium Ferricyanide (K₃[Fe(CN)₆])Stoichiometric oxidant
Potassium CarbonateBase
(DHQ)₂PHAL or (DHQD)₂PHALChiral ligand
tert-Butanol (B103910)/WaterSolvent system

The choice of the chiral ligand ((DHQ)₂PHAL or (DHQD)₂PHAL) determines which face of the alkene is hydroxylated, leading to the desired enantiomer.

Experimental Protocols

Protocol 1: Epoxidation of a Protected Cyclohexene Derivative

This protocol describes a general procedure for the epoxidation of a cyclohexene precursor using meta-chloroperoxybenzoic acid (m-CPBA).

  • Dissolve the protected cyclohexene derivative (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, ~0.1 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0°C using an ice bath.

  • Add m-CPBA (1.5 eq, ~77% purity) portion-wise over 10-15 minutes.

  • Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: syn-Dihydroxylation of a Cyclohexene Derivative

This protocol provides a method for the syn-dihydroxylation of a cyclohexene derivative using catalytic osmium tetroxide.

  • In a round-bottom flask, dissolve the cyclohexene derivative (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • Add N-methylmorpholine N-oxide (NMO, 1.5 eq) and a catalytic amount of osmium tetroxide (0.02-0.05 eq, as a 2.5 wt% solution in tert-butanol).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction mixture will typically turn dark brown.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Stir for 30 minutes, then extract the mixture with ethyl acetate (B1210297) (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude diol by flash column chromatography on silica gel.

Visualizations

Experimental_Workflow start Starting Material (e.g., Quinic Acid) protect Protection of Hydroxyl Groups start->protect Protecting Group Reagents eliminate Elimination to form Cyclohexene protect->eliminate Dehydration Conditions oxidize Epoxidation or Dihydroxylation eliminate->oxidize Oxidizing Agent functionalize Further Functionalization (e.g., Glycosylation) oxidize->functionalize Coupling Partners deprotect Deprotection functionalize->deprotect Deprotection Reagents purify Purification and Characterization deprotect->purify Chromatography, Spectroscopy final_product This compound Derivative purify->final_product

Caption: A generalized experimental workflow for the synthesis of this compound derivatives.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Activation) GSK3b GSK3β Akt->GSK3b Inhibition mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Viburnitol_Derivative This compound Derivative (Potential Inhibitor) Viburnitol_Derivative->PI3K Inhibition

Caption: The PI3K/Akt signaling pathway and the potential inhibitory role of this compound derivatives.[7][8][9]

References

Technical Support Center: Scaling Up Viburnitol Synthesis for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on scaling up the synthesis of Viburnitol (also known as d-Quercitol or 5-Deoxyinositol) for preclinical studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound on a larger scale?

A1: There are two main scalable approaches for this compound synthesis: chemical synthesis and enzymatic synthesis.

  • Chemical Synthesis: This typically involves the stereoselective modification of readily available starting materials like myo-inositol or D-glucose. The synthesis from myo-inositol often involves protection-deprotection strategies and stereochemical inversion at a specific carbon atom.

  • Enzymatic Synthesis: This method utilizes enzymes to achieve high stereoselectivity. A promising route involves the enzymatic reduction of 2-deoxy-scyllo-inosose. This can be a more direct and environmentally friendly approach.[1]

Q2: What is a common starting material for the chemical synthesis of this compound, and what is the general strategy?

A2: A common and abundant starting material for the chemical synthesis of this compound is myo-inositol.[2] The general strategy involves a multi-step process that includes:

  • Orthogonal Protection: Selectively protecting the hydroxyl groups of myo-inositol to allow for regioselective modification.

  • Deoxygenation/Modification: Removing a specific hydroxyl group to create the deoxy feature of this compound.

  • Stereochemical Inversion (if necessary): Inverting the stereochemistry at a specific carbon center to achieve the correct this compound isomer.

  • Deprotection: Removing all protecting groups to yield the final product.

Q3: Are there any biosynthetic pathways for this compound production?

A3: Yes, a proposed biosynthetic pathway for 5-deoxyinositol (this compound) starts with the conversion of D-glucose to myo-inositol.[3] This is followed by a three-step conversion of myo-inositol to 5-deoxyinositol, which involves oxidation, dehydration, and a final reduction step.[3]

Troubleshooting Guides

Chemical Synthesis Troubleshooting
Issue Possible Cause(s) Suggested Solution(s)
Low Yield in Protection Steps Incomplete reaction; Steric hindrance from bulky protecting groups; Inappropriate solvent or base.Optimize reaction time and temperature; Use less sterically hindered protecting groups if possible; Screen different solvents and bases to improve solubility and reactivity.
Incomplete Deoxygenation Inefficient reducing agent; Poor leaving group in the precursor.Experiment with different reducing agents (e.g., radical deoxygenation via Barton-McCombie reaction); Ensure the precursor has a good leaving group (e.g., tosylate, mesylate).
Formation of Stereoisomers Lack of stereocontrol in key reaction steps; Epimerization under reaction conditions.Utilize chiral catalysts or reagents to enhance stereoselectivity; Carefully control reaction pH and temperature to prevent epimerization.
Difficult Purification Similar polarity of starting materials, intermediates, and byproducts; Presence of protecting groups affecting solubility.Employ chromatographic techniques with different stationary and mobile phases; Consider crystallization for purification of key intermediates; Ensure complete deprotection before final purification.
Protecting Group Migration Use of strong acidic or basic conditions.Use milder reaction conditions for protection and deprotection steps; Choose protecting groups that are stable under the required reaction conditions.
Enzymatic Synthesis Troubleshooting
Issue Possible Cause(s) Suggested Solution(s)
Low Enzyme Activity Suboptimal pH or temperature; Presence of inhibitors in the reaction mixture; Enzyme denaturation.Determine the optimal pH and temperature for the specific enzyme used; Purify the substrate to remove potential inhibitors; Ensure proper storage and handling of the enzyme to prevent denaturation.
Incomplete Substrate Conversion Insufficient enzyme concentration; Product inhibition; Unfavorable reaction equilibrium.Increase the enzyme loading; Consider in-situ product removal to overcome feedback inhibition; Use a higher concentration of the reducing cofactor (e.g., NADH/NADPH) to drive the reaction forward.
Difficulty in Enzyme Separation Enzyme is in a soluble form.Immobilize the enzyme on a solid support for easy separation and reuse; Use a membrane reactor to retain the enzyme while allowing the product to be removed.
Cofactor Regeneration Issues Depletion of the reducing cofactor (e.g., NADH).Implement a cofactor regeneration system, for example, by using a secondary enzyme like glucose dehydrogenase with glucose as a co-substrate.

Experimental Protocols

Protocol 1: Conceptual Chemical Synthesis of this compound from myo-Inositol

This protocol outlines the key conceptual steps for the chemical synthesis of this compound from myo-inositol. Note: This is a generalized procedure and specific reagents, conditions, and purification methods will need to be optimized based on literature precedents for similar transformations.

  • Selective Protection of myo-Inositol:

    • React myo-inositol with a protecting group reagent (e.g., a diol-selective protecting group like an acetal (B89532) or ketal) to protect four of the six hydroxyl groups. This often requires careful selection of reagents and reaction conditions to achieve the desired regioselectivity.

  • Activation of the Target Hydroxyl Group:

    • Activate one of the remaining free hydroxyl groups as a good leaving group (e.g., by converting it to a tosylate or mesylate).

  • Deoxygenation:

    • Perform a reduction reaction to remove the activated hydroxyl group. A common method is the Barton-McCombie deoxygenation.

  • Deprotection:

    • Remove all protecting groups under appropriate conditions (e.g., acidic hydrolysis for acetals/ketals) to yield this compound.

  • Purification:

    • Purify the final product using techniques such as column chromatography or crystallization.

Protocol 2: Conceptual Enzymatic Synthesis of this compound

This protocol describes a conceptual workflow for the enzymatic synthesis of this compound. Note: Specific enzyme selection, buffer conditions, and purification strategies will depend on the chosen enzymatic system.

  • Enzyme and Substrate Preparation:

    • Obtain or prepare the necessary enzyme (e.g., a specific reductase or dehydrogenase).

    • Synthesize or procure the starting substrate, 2-deoxy-scyllo-inosose.

  • Enzymatic Reaction Setup:

    • Prepare a buffered solution at the optimal pH for the enzyme.

    • Dissolve the substrate (2-deoxy-scyllo-inosose) and the necessary cofactor (e.g., NADH or NADPH) in the buffer.

    • Initiate the reaction by adding the enzyme.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by techniques such as HPLC or TLC to track the consumption of the substrate and the formation of the product.

  • Reaction Quenching and Product Isolation:

    • Once the reaction is complete, quench it by denaturing the enzyme (e.g., by adding a solvent like ethanol (B145695) or by heat treatment).

    • Remove the denatured enzyme by centrifugation or filtration.

  • Purification:

    • Purify the this compound from the reaction mixture. This may involve ion-exchange chromatography to remove charged cofactors and other salts, followed by reverse-phase chromatography or crystallization.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for a scaled-up synthesis of this compound. Note: Actual yields and purities will vary depending on the specific protocol and scale.

Synthesis Method Starting Material Scale Typical Yield (%) Purity (%) Key Considerations
Chemical Synthesismyo-Inositol10 g20-30>95Multi-step process, requires careful purification at each step.
Enzymatic Synthesis2-deoxy-scyllo-inosose10 g60-80>98High stereoselectivity, milder reaction conditions, may require cofactor regeneration.

Visualizations

experimental_workflow_chemical_synthesis start myo-Inositol protection Selective Protection start->protection activation Hydroxyl Activation protection->activation deoxygenation Deoxygenation activation->deoxygenation deprotection Deprotection deoxygenation->deprotection purification Purification deprotection->purification end This compound purification->end experimental_workflow_enzymatic_synthesis substrate 2-deoxy-scyllo-inosose enzyme_reaction Enzymatic Reaction (+ Cofactor) substrate->enzyme_reaction quenching Reaction Quenching enzyme_reaction->quenching separation Enzyme Separation quenching->separation purification Purification separation->purification product This compound purification->product logical_relationship_troubleshooting issue Synthesis Issue cause_analysis Analyze Potential Causes issue->cause_analysis solution_dev Develop Solutions cause_analysis->solution_dev implementation Implement & Test solution_dev->implementation implementation->cause_analysis Unsuccessful optimization Optimize Process implementation->optimization Successful

References

Technical Support Center: Enhancing the Resolution of Viburnitol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to enhance the resolution of Viburnitol enantiomers in chiral chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable chiral stationary phases (CSPs) for separating this compound enantiomers?

A1: Polysaccharide-based CSPs are the most popular and effective for resolving a wide range of chiral compounds, including polyols like this compound.[1][2] Specifically, derivatives of cellulose (B213188) and amylose (B160209) coated or immobilized on a silica (B1680970) gel support are highly recommended.[3][4]

  • Amylose-based CSPs (e.g., Chiralpak AD, Chiralpak IA)

  • Cellulose-based CSPs (e.g., Chiralcel OD, Chiralcel OJ)

For initial screening, it is prudent to test a selection of both amylose and cellulose-based columns, as their chiral recognition mechanisms differ and can lead to significant variations in selectivity for specific molecules.[1][4] Cyclodextrin-based CSPs, particularly those with β-cyclodextrin, can also be effective due to their ability to form inclusion complexes, which is a key mechanism for chiral recognition.[2][5][6]

Q2: How does the mobile phase composition impact the resolution of this compound enantiomers?

A2: The mobile phase composition is a critical factor that directly influences selectivity (α) and resolution (Rs).[1][7] For polysaccharide-based CSPs, separations are typically performed in normal-phase, polar organic, or reversed-phase modes.

  • Normal-Phase Mode: This mode, typically using mixtures of alkanes (like hexane (B92381) or heptane) and alcohols (like isopropanol (B130326) or ethanol), is the most common starting point. The alcohol acts as the polar modifier, and adjusting its percentage is the primary way to optimize retention and resolution. Lowering the alcohol percentage generally increases retention and can improve resolution, provided the peak shape remains acceptable.

  • Polar Organic Mode: Using solvents like acetonitrile (B52724) or methanol (B129727) can offer different selectivity compared to normal-phase conditions.[1]

  • Mobile Phase Additives: For acidic or basic analytes, adding a small amount (typically 0.1%) of an acidic (e.g., trifluoroacetic acid, acetic acid) or basic (e.g., diethylamine, ethanolamine) additive can significantly improve peak shape and resolution by suppressing unwanted ionic interactions with the stationary phase.[6][8]

Q3: What is the effect of temperature and flow rate on chiral separations?

A3: Temperature and flow rate are key parameters for optimizing resolution once initial selectivity has been achieved.

  • Temperature: Temperature affects the thermodynamics of the interaction between the enantiomers and the CSP.[7] Lowering the temperature often enhances the energetic differences between the diastereomeric complexes formed, leading to better resolution.[7] However, this is not universal; sometimes, increasing the temperature can improve efficiency and peak shape.[1] It is recommended to study a range (e.g., 15°C to 40°C) to find the optimal condition.

  • Flow Rate: Chiral separations often benefit from lower flow rates (e.g., 0.5 - 1.0 mL/min for a standard 4.6 mm ID column).[7] This is because the mass transfer kinetics on complex chiral stationary phases can be slow. Reducing the flow rate allows more time for the enantiomers to interact with the CSP, which can enhance peak efficiency and, consequently, resolution.

Troubleshooting Guide

Problem: Poor or No Resolution (Rs < 1.5)

Potential Cause Recommended Solution
Inappropriate CSP The chosen stationary phase may not be suitable for this compound. Screen a set of complementary CSPs, such as one amylose-based and one cellulose-based column.[9]
Suboptimal Mobile Phase The mobile phase polarity is incorrect. Systematically vary the percentage of the alcohol modifier (e.g., isopropanol) in the mobile phase. Test different alcohols (e.g., switch from isopropanol to ethanol).
Incorrect Elution Mode If normal-phase conditions fail, switch to a different mode like polar organic (e.g., acetonitrile-based mobile phase) or reversed-phase, if the column is compatible.[1]
Temperature Too High High temperatures can reduce the stability of the transient diastereomeric complexes. Decrease the column temperature in increments of 5°C (e.g., start at 25°C and cool to 15°C).[7]
Degraded Column The CSP has lost its resolving power due to harsh solvents or improper storage. Test the column with a known standard to verify its performance. If it has degraded, replace the column.[7][10]

Problem: Peak Tailing, Fronting, or Splitting

Potential Cause Recommended Solution
Secondary Ionic Interactions Unwanted interactions between this compound's hydroxyl groups and the CSP. Add a mobile phase modifier. While this compound is neutral, trace acidic or basic sites on the silica support can cause issues. A small amount of alcohol or another polar solvent can mitigate this.
Sample Overload Injecting too high a concentration of the sample can saturate the stationary phase.[7] Reduce the sample concentration or injection volume and reinject.
Extra-Column Volume Excessive tubing length or diameter between the injector, column, and detector causes peak broadening.[7] Use tubing with the smallest possible internal diameter and length.
Partially Blocked Frit / Column Void If all peaks in the chromatogram are split or distorted, it indicates a physical problem at the head of the column.[11][12] Try back-flushing the column at a low flow rate. If this fails, the column may need to be replaced.[12]
Sample Solvent Incompatibility Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.[10] Dissolve the sample in the mobile phase or a weaker solvent whenever possible.

Experimental Protocols and Data

Protocol 1: Generic Method Development for this compound Enantioseparation
  • Column Selection:

    • Start with a polysaccharide-based CSP, for example, a Chiralpak IA (amylose-based) or Chiralcel OD-H (cellulose-based) column (e.g., 250 x 4.6 mm, 5 µm).

  • Sample Preparation:

    • Prepare a stock solution of racemic this compound at 1.0 mg/mL in a suitable solvent (e.g., ethanol (B145695) or mobile phase).

    • Dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection to prevent column frit blockage.[7]

  • Initial Chromatographic Conditions:

    • Mobile Phase: n-Hexane / Isopropanol (IPA) (90:10, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at a low wavelength (e.g., 200-210 nm) due to the lack of a strong chromophore, or via a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).

    • Injection Volume: 5 µL

  • Data Analysis and Optimization:

    • Calculate the resolution (Rs) between the two enantiomer peaks. A value of Rs ≥ 1.5 indicates baseline separation.[7]

    • If resolution is poor, proceed with the optimization steps outlined in the troubleshooting guide and the workflow diagram below.

Table 1: Example Optimization Parameters for Chiral Resolution

(Note: This table contains illustrative data based on common chromatographic principles, as specific application data for this compound is limited in public literature.)

ParameterCondition 1 (Initial)Condition 2 (Optimized)Condition 3 (Alternative)
Chiral Stationary Phase Chiralpak IAChiralpak IAChiralcel OD-H
Mobile Phase Hexane:IPA (90:10)Hexane:IPA (95:5)Hexane:Ethanol (90:10)
Flow Rate (mL/min) 1.00.70.8
Temperature (°C) 251520
Retention Time 1 (min) 8.215.111.5
Retention Time 2 (min) 8.917.513.1
Resolution (Rs) 1.102.051.65

Visualizations

Experimental Workflow for Resolution Enhancement

G start Start: Racemic this compound Sample screen_csp Screen CSPs (e.g., Amylose & Cellulose) start->screen_csp check_res Resolution Found? screen_csp->check_res optimize_mp Optimize Mobile Phase (Adjust % Alcohol) check_res->optimize_mp Yes fail Re-evaluate CSP & Mode check_res->fail No check_res2 Rs >= 1.5? optimize_mp->check_res2 optimize_temp Optimize Temperature (e.g., 15-30°C) check_res2->optimize_temp No success Method Validated (Baseline Resolution) check_res2->success Yes check_res3 Rs >= 1.5? optimize_temp->check_res3 optimize_flow Optimize Flow Rate (e.g., 0.5-1.0 mL/min) check_res3->optimize_flow No check_res3->success Yes check_res4 Rs >= 1.5? optimize_flow->check_res4 check_res4->success Yes check_res4->fail No

Caption: Workflow for chiral method development and optimization.

Troubleshooting Logic for Poor Peak Resolution

G problem Problem: Poor Resolution (Rs < 1.5) check_peaks Are Peaks Tailing/Fronting? problem->check_peaks fix_shape Improve Peak Shape check_peaks->fix_shape Yes optimize_selectivity Improve Selectivity (α) check_peaks->optimize_selectivity No action_overload Reduce Sample Load/ Injection Volume fix_shape->action_overload action_solvent Match Sample Solvent to Mobile Phase fix_shape->action_solvent action_mp Decrease % Alcohol in Mobile Phase optimize_selectivity->action_mp action_temp Lower Column Temperature optimize_selectivity->action_temp action_csp Try Different CSP (e.g., Cellulose) optimize_selectivity->action_csp

Caption: Decision tree for troubleshooting poor peak resolution.

References

Technical Support Center: Stereocontrol in Viburnitol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of Viburnitol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to stereochemical control, with a primary focus on preventing epimerization.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern in this compound synthesis?

A1: Epimerization is a chemical process where the configuration of a single stereocenter in a molecule with multiple stereocenters is inverted.[1] In the context of this compound synthesis, which is a stereochemically rich cyclitol (a class of polyols), maintaining the correct stereochemistry of each hydroxyl group is critical for its biological activity. Uncontrolled epimerization can lead to the formation of diastereomeric impurities that are often difficult to separate from the desired product, resulting in lower yields and potentially altered pharmacological profiles.

Q2: Which steps in a typical this compound synthesis are most susceptible to epimerization?

A2: Epimerization is most likely to occur under conditions that facilitate the formation of an enolate or enediol intermediate adjacent to a carbonyl group. Therefore, oxidation and reduction steps are particularly sensitive. For instance, the oxidation of a hydroxyl group to a ketone creates an acidic α-proton. In the presence of a base, this proton can be abstracted to form an enolate, which upon reprotonation can lead to a mixture of epimers.[2] The Swern oxidation is a common step where this issue is encountered.[1][2]

Q3: What is the general mechanism of base-catalyzed epimerization during the oxidation of a hydroxyl group in a cyclitol intermediate?

A3: The generally accepted mechanism involves the following steps:

  • Oxidation: A secondary alcohol on the cyclitol ring is oxidized to the corresponding ketone.

  • Deprotonation: A base present in the reaction mixture removes an acidic proton from the carbon atom alpha to the newly formed carbonyl group, generating a planar enolate intermediate.

  • Reprotonation: The enolate can be reprotonated from either face. Reprotonation from the original face regenerates the starting ketone stereoisomer, while protonation from the opposite face results in the epimeric ketone. Subsequent reduction of this ketone mixture will yield the epimeric alcohol.[2]

Troubleshooting Guides

Problem 1: Formation of an unexpected epimer during Swern oxidation.
  • Symptom: NMR analysis of the product after an oxidation-reduction sequence shows a mixture of diastereomers, indicating epimerization at a carbon adjacent to the oxidized hydroxyl group.

  • Probable Cause: The base used in the Swern oxidation (typically triethylamine) is strong enough to cause deprotonation at the α-carbon of the intermediate ketone, leading to epimerization.[1] This is particularly prevalent in sterically strained systems.[3]

  • Solution:

    • Use a bulkier, less-nucleophilic base: Replace triethylamine (B128534) with a sterically hindered base such as diisopropylethylamine (DIPEA). The bulkiness of DIPEA can disfavor the abstraction of the α-proton, thus minimizing enolate formation and subsequent epimerization.[1]

    • Strict temperature control: Maintain a very low reaction temperature (typically -78 °C) throughout the addition of reagents and the reaction period. Lower temperatures reduce the rate of enolization.

    • Alternative oxidation methods: Consider using alternative mild oxidation reagents that do not require a strong base, such as Dess-Martin periodinane (DMP) or a Parikh-Doering oxidation.

Problem 2: Low stereoselectivity in the reduction of a ketone intermediate.
  • Symptom: After reducing a ketone intermediate to a secondary alcohol, a mixture of epimeric alcohols is obtained.

  • Probable Cause: The reducing agent used does not provide sufficient facial selectivity for the reduction of the carbonyl group.

  • Solution:

    • Use a stereoselective reducing agent: Employ bulky reducing agents that can be directed by neighboring functional groups. For example, L-Selectride® or K-Selectride® are bulky borohydrides that approach the carbonyl from the less hindered face, often leading to high diastereoselectivity.

    • Chelation-controlled reduction: If a nearby hydroxyl group is present and suitably protected, certain reducing agents can coordinate with it, directing the hydride delivery from a specific face of the carbonyl.

Problem 3: Epimerization under acidic or basic conditions during protecting group manipulation.
  • Symptom: Isomerization is observed after the removal or modification of protecting groups.

  • Probable Cause: Certain protecting groups require harsh acidic or basic conditions for their removal, which can induce epimerization at sensitive stereocenters.

  • Solution:

    • Employ an orthogonal protecting group strategy: Plan the synthesis with protecting groups that can be removed under different, mild conditions.[4][5] For example, using a combination of silyl (B83357) ethers (e.g., TBS, removed with fluoride), benzyl (B1604629) ethers (removed by hydrogenolysis), and acetals (removed with mild acid) allows for selective deprotection without affecting other parts of the molecule.[4][5]

    • Choose protecting groups that influence stereochemistry: The nature of the protecting groups on the cyclitol ring can influence the conformation of the molecule and direct the outcome of subsequent reactions.[6][7] For instance, bulky protecting groups can block one face of the molecule, guiding incoming reagents to the opposite face.[8]

Data Presentation

Table 1: Hypothetical Comparison of Bases in Swern Oxidation for the Synthesis of a this compound Precursor

EntryBaseTemperature (°C)Diastereomeric Ratio (desired:epimer)Yield (%)
1Triethylamine-78 to -6070:3085
2Triethylamine-7885:1582
3DIPEA-78>95:588
4Proton-Sponge-78>98:280

This table illustrates the potential impact of base selection on the stereochemical outcome of a Swern oxidation. Actual results will vary depending on the specific substrate.

Experimental Protocols

Protocol 1: Stereoselective Swern Oxidation using DIPEA

This protocol is a general guideline for performing a Swern oxidation on a protected cyclitol intermediate with a reduced risk of epimerization.

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with dichloromethane (B109758) (DCM, 20 mL) and cooled to -78 °C in a dry ice/acetone bath.

  • Activator Addition: Oxalyl chloride (1.5 eq) is added dropwise to the cooled DCM, followed by the slow, dropwise addition of dimethyl sulfoxide (B87167) (DMSO, 3.0 eq). The mixture is stirred for 15 minutes at -78 °C.

  • Substrate Addition: A solution of the protected cyclitol alcohol (1.0 eq) in DCM (10 mL) is added dropwise to the reaction mixture over 20 minutes, ensuring the internal temperature does not rise above -70 °C. The mixture is stirred for an additional 45 minutes at -78 °C.

  • Base Addition: Diisopropylethylamine (DIPEA, 5.0 eq) is added dropwise to the reaction mixture. The mixture is stirred for 1 hour at -78 °C.

  • Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (20 mL). The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with DCM (2 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude ketone.

Visualizations

Epimerization_Pathway Substrate Protected Cyclitol (Secondary Alcohol) Ketone_Correct Intermediate Ketone (Correct Stereochemistry) Substrate->Ketone_Correct Swern Oxidation (e.g., (COCl)₂, DMSO) Enolate Planar Enolate Intermediate Ketone_Correct->Enolate Base (e.g., Et₃N) Deprotonation Final_Product Desired this compound Derivative Ketone_Correct->Final_Product Reduction (e.g., NaBH₄) Enolate->Ketone_Correct Reprotonation (desired pathway) Ketone_Epimer Epimeric Ketone Enolate->Ketone_Epimer Reprotonation (epimerization) Epimeric_Product Epimeric Byproduct Ketone_Epimer->Epimeric_Product Reduction

Caption: Mechanism of base-catalyzed epimerization during oxidation.

Orthogonal_Protection_Strategy V This compound Precursor P1 Protect with -OTBS V->P1 P2 Protect with -OBn V->P2 P3 Protect with Acetal V->P3 R1 Reaction 1 P1->R1 R2 Reaction 2 P2->R2 D3 Deprotect Acetal (mild H⁺) P3->D3 D1 Deprotect -OTBS (TBAF) R1->D1 D2 Deprotect -OBn (H₂, Pd/C) R2->D2

Caption: Orthogonal protecting group strategy for selective reactions.

Viburnitol_Biological_Pathway cluster_cell Cellular Environment This compound This compound Receptor Putative Receptor / Enzyme (e.g., Glycosidase) This compound->Receptor Binding / Inhibition Signaling_Cascade Downstream Signaling Cascade (e.g., PI3K/Akt Pathway) Receptor->Signaling_Cascade Activation / Modulation Cellular_Response Cellular Response (e.g., Anti-inflammatory, Neuroprotective) Signaling_Cascade->Cellular_Response Leads to Extracellular Extracellular Space

Caption: Postulated biological signaling pathway for this compound.

References

Technical Support Center: Selective Protection of Hydroxyl Groups in Viburnitol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective protection of hydroxyl groups in viburnitol. Due to the limited availability of experimental data specific to this compound, many of the protocols and troubleshooting tips provided herein are adapted from well-established procedures for structurally similar cyclitols, such as myo-inositol. Researchers should consider these as starting points and may need to optimize conditions for their specific applications.

Understanding this compound's Structure

This compound, systematically named (1S,2R,4S,5S)-cyclohexane-1,2,3,4,5-pentol, is a cyclitol with five hydroxyl groups. The numbering of the carbon atoms is crucial for discussing selective protection strategies.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the selective protection of this compound's hydroxyl groups?

A1: The primary challenge lies in differentiating between the multiple secondary hydroxyl groups, which often exhibit similar reactivity. Achieving regioselectivity to protect a single hydroxyl group or a specific set of hydroxyl groups requires careful selection of protecting groups and precise control of reaction conditions. Steric hindrance and the potential for intramolecular hydrogen bonding can influence the reactivity of each hydroxyl group.

Q2: Which protecting groups are most commonly used for polyols like this compound?

A2: Common protecting groups for polyols include:

  • Silyl (B83357) ethers (e.g., TBDMS, TIPS): Offer tunable steric bulk, allowing for selective protection of less hindered hydroxyls.[1]

  • Acetonides: Protect vicinal cis-diols.[2]

  • Benzyl (B1604629) ethers (Bn): Generally stable and can be removed under neutral conditions via hydrogenolysis.[3]

  • Esters (e.g., Acetate, Benzoate): Can be selectively introduced and removed under different conditions.

Q3: What is an orthogonal protection strategy and why is it important for this compound?

A3: An orthogonal protection strategy involves using multiple protecting groups that can be removed under distinct conditions without affecting the others.[4] This is critical for complex syntheses involving this compound, as it allows for the sequential modification of different hydroxyl groups. For example, a silyl ether (removed by fluoride) and a benzyl ether (removed by hydrogenolysis) can be used orthogonally.

Q4: How does the stereochemistry of this compound's hydroxyl groups affect selective protection?

A4: The spatial arrangement of the hydroxyl groups (axial vs. equatorial) can influence their accessibility to bulky reagents. Equatorial hydroxyl groups are generally more accessible and therefore more reactive towards sterically demanding protecting groups. However, the presence of vicinal cis-hydroxyls can lead to chelation with certain reagents, enhancing the reactivity of the involved hydroxyls.[5]

Troubleshooting Guides

Problem 1: Low or no yield of the desired mono-protected product.
Possible Cause Troubleshooting Step
Incorrect stoichiometry of reagents. Carefully control the stoichiometry of the protecting group reagent. For mono-protection, using 1.0-1.2 equivalents is a good starting point.
Reaction conditions are not optimal. Vary the reaction temperature. Lower temperatures often increase selectivity. Screen different solvents, as they can influence the reactivity and selectivity. For silylations, a common solvent is DMF with imidazole (B134444) as a base.[1]
Steric hindrance. If targeting a sterically hindered hydroxyl group, consider using a less bulky protecting group or a more reactive silylating agent like a silyl triflate.
Inactivation of reagents. Ensure all reagents are pure and solvents are anhydrous, especially for moisture-sensitive reactions like silylations.
Problem 2: Formation of multiple protected isomers instead of a single desired product.
Possible Cause Troubleshooting Step
Similar reactivity of hydroxyl groups. Employ a bulkier protecting group to enhance steric differentiation. For example, use TIPS-Cl instead of TBDMS-Cl to favor protection of the least hindered hydroxyl group.
Thermodynamic vs. kinetic control. Shorter reaction times and lower temperatures favor the kinetically controlled product, which is often the less sterically hindered isomer. Longer reaction times and higher temperatures can lead to a mixture of thermodynamically more stable products.
Use of a non-selective base. For base-catalyzed reactions, screen different bases. A bulkier, non-nucleophilic base might improve selectivity.
Problem 3: Difficulty in deprotecting the hydroxyl group(s).
Possible Cause Troubleshooting Step
Protecting group is too stable. Ensure the deprotection conditions are appropriate for the specific protecting group. For example, TBAF is effective for silyl ethers, while acidic conditions are typically used for acetonides.[2][6]
Incomplete reaction. Increase the reaction time or the amount of deprotection reagent. Monitor the reaction closely by TLC or LC-MS.
Side reactions during deprotection. If the substrate is sensitive to the deprotection conditions (e.g., acidic or basic), consider a milder or orthogonal protecting group for future syntheses. For instance, benzyl ethers can be removed under neutral hydrogenolysis conditions.[6]

Quantitative Data Summary

The following tables summarize typical yields for selective protection reactions on myo-inositol, which can serve as an estimate for this compound. Note: Yields are highly substrate and condition dependent.

Table 1: Regioselective Mono-silylation of myo-Inositol Derivatives

Protecting GroupReagentBaseSolventMajor ProductYield (%)
TBDMSTBDMS-ClImidazoleDMFEquatorial OH50-70
TIPSTIPS-ClPyridineCH₂Cl₂Least hindered OH60-80
TBDPSTBDPS-ClDMAP/Et₃NCH₂Cl₂Racemic 1-O-subst.~50[7]

Table 2: Acetonide Protection of myo-Inositol Vicinal Diols

ReagentCatalystSolventProductYield (%)
2,2-Dimethoxypropanep-TsOHDMF1,2:5,6-Di-O-isopropylidene~60
AcetoneZnCl₂Acetone1,2:5,6-Di-O-isopropylidene~63

Experimental Protocols

Protocol 1: Regioselective Mono-TBDMS Protection of a this compound Analog (myo-Inositol)

This protocol is adapted from procedures for the selective silylation of myo-inositol and is expected to favor the protection of a less sterically hindered equatorial hydroxyl group.

  • Preparation: To a solution of the this compound analog (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

  • Reaction: Cool the solution to 0 °C and add a solution of TBDMS-Cl (1.1 eq) in anhydrous DMF dropwise.

  • Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature overnight. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Formation of a Di-acetonide from a this compound Analog (myo-Inositol)

This protocol is for the protection of two pairs of vicinal cis-diols, adapted from methods used for mannitol (B672) and inositol (B14025).

  • Preparation: Suspend the this compound analog (1.0 eq) in anhydrous acetone.

  • Catalyst: Add anhydrous zinc chloride (catalytic amount).

  • Reaction: Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Work-up: Filter the reaction mixture and neutralize the filtrate with a mild base (e.g., sodium bicarbonate).

  • Purification: Concentrate the filtrate and purify the residue by column chromatography or recrystallization.

Protocol 3: Selective Deprotection of an Acetonide Group

This protocol describes a mild method for the selective cleavage of an acetonide in the presence of other protecting groups.[8][9]

  • Preparation: Dissolve the acetonide-protected compound in a mixture of acetonitrile (B52724) and water.

  • Catalyst: Add a catalytic amount of a mild Lewis acid (e.g., silica-supported polyphosphoric acid).[9]

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 55 °C) and monitor by TLC.[9]

  • Work-up: Neutralize the reaction mixture, remove the catalyst by filtration, and extract the product with an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizations

Protection_Workflow This compound This compound Mono_Protected Mono-Protected this compound This compound->Mono_Protected Selective Protection (e.g., TBDMS-Cl) Di_Protected Di-Protected this compound Mono_Protected->Di_Protected Second Protection (e.g., BnBr) Fully_Protected Fully Protected this compound Di_Protected->Fully_Protected Further Protection Target_Molecule Target Molecule Fully_Protected->Target_Molecule Selective Deprotection & Modification

Caption: General workflow for the multi-step protection of this compound.

Orthogonal_Deprotection Start This compound Derivative (Multiple Protecting Groups) Deprotect_PG1 Remove Protecting Group 1 (e.g., TBAF for Silyl) Start->Deprotect_PG1 Modify_OH1 Modify Exposed OH Deprotect_PG1->Modify_OH1 Deprotect_PG2 Remove Protecting Group 2 (e.g., H2/Pd for Benzyl) Modify_OH1->Deprotect_PG2 Modify_OH2 Modify Second Exposed OH Deprotect_PG2->Modify_OH2

Caption: Logic of an orthogonal deprotection and functionalization strategy.

References

Technical Support Center: Overcoming Challenges in the Structural Elucidation of Complex Viburnitol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the structural elucidation of complex Viburnitol derivatives. Viburnitols, a class of polyhydroxylated cyclohexanes, present unique challenges due to their high polarity, stereochemical complexity, and potential for isomerization.

Frequently Asked Questions (FAQs)

Q1: My crude plant extract shows bioactivity, but I'm struggling to isolate pure this compound derivatives. What purification strategies are most effective?

A1: The high polarity of this compound derivatives makes them challenging to separate from other polar compounds in plant extracts. A multi-step purification strategy is often necessary.

  • Initial Extraction: Start with a solvent system that effectively extracts polar compounds, such as a methanol (B129727)/water or ethanol/water mixture.

  • Liquid-Liquid Partitioning: Perform sequential partitioning with solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate, butanol) to remove non-polar and moderately polar interferences. The this compound derivatives will typically remain in the aqueous or butanol fractions.

  • Column Chromatography:

    • Normal-Phase Silica (B1680970) Gel: While challenging due to strong interactions, silica gel chromatography can be effective. Use highly polar mobile phases, such as dichloromethane/methanol or ethyl acetate/methanol/water mixtures. Consider deactivating the silica gel with a small percentage of water or triethylamine (B128534) to reduce tailing.

    • Reversed-Phase (C18) Chromatography: This is often a better choice for polar compounds. Use a water/methanol or water/acetonitrile gradient. The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) can improve peak shape.

    • Size-Exclusion Chromatography (e.g., Sephadex LH-20): This is useful for separating compounds based on size and can be effective for removing high molecular weight impurities.

Troubleshooting Purification: If your compound remains at the baseline on a silica TLC plate even with highly polar solvents, consider using reversed-phase TLC plates to develop a suitable solvent system for reversed-phase column chromatography.[1] For very polar compounds that are difficult to elute, a solvent system containing ammonia (B1221849) (e.g., 1-10% of a 10% ammonium (B1175870) hydroxide (B78521) solution in methanol mixed with dichloromethane) can be effective on silica gel.[1]

Q2: I'm observing significant peak overlap in the 1H NMR spectrum of my this compound derivative, making it difficult to interpret. How can I resolve these signals?

A2: Signal overlapping in the 1H NMR spectra of polyhydroxylated compounds like Viburnitols is a common issue due to the similar chemical environments of the methine protons.[2] Here are several strategies to resolve overlapping signals:

  • Use a Higher Field NMR Spectrometer: Higher magnetic fields (e.g., 600 MHz or above) will increase chemical shift dispersion.

  • Change the Solvent: Using a different deuterated solvent can induce differential chemical shifts. Aromatic solvents like benzene-d6 (B120219) or pyridine-d5 (B57733) are known to cause significant solvent-induced shifts.[2]

  • 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): Helps to identify coupled protons, allowing you to trace proton-proton connectivities even in crowded regions.[1][2]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons, spreading the signals over the wider 13C chemical shift range.[2]

    • J-Resolved Spectroscopy: Separates chemical shifts and coupling constants into two different dimensions, which can simplify complex multiplets into singlets in the projected 1D spectrum.[3]

Q3: How can I definitively determine the stereochemistry of my this compound derivative using NMR?

A3: Determining the relative stereochemistry of the hydroxyl groups is a critical and often challenging aspect of this compound structure elucidation. A combination of the following NMR techniques is typically required:

  • Coupling Constants (3JHH): The magnitude of the vicinal proton-proton coupling constants is dependent on the dihedral angle between the protons, as described by the Karplus equation. Large coupling constants (typically 8-10 Hz) are indicative of an axial-axial relationship between protons on a cyclohexane (B81311) ring, while smaller coupling constants (1-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment detects through-space correlations between protons that are in close proximity. Strong NOE cross-peaks between protons in a 1,3-diaxial relationship can provide definitive evidence for their relative stereochemistry.

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): Similar to NOESY, but can be more effective for medium-sized molecules where the NOE may be close to zero.

Q4: My ESI-MS spectrum shows multiple peaks for my purified this compound derivative. What are the possible reasons for this?

A4: The presence of multiple peaks in the ESI-MS spectrum of a pure compound is often due to the formation of different adduct ions. Viburnitols, with their multiple hydroxyl groups, are prone to forming adducts with various cations present in the solvent or sample matrix.

Common Adducts in ESI-MS (Positive Ion Mode):

Adduct IonMass Difference
[M+H]++1.0078
[M+NH4]++18.0344
[M+Na]++22.9898
[M+K]++38.9637

Data sourced from common ESI-MS adduct tables.

To confirm that the multiple peaks correspond to adducts of a single compound, check if the mass differences between the major peaks match the values in the table above. To promote the formation of a specific adduct, such as [M+H]+, you can add a small amount of a proton source like formic acid to your sample solution. Conversely, adding a sodium salt can enhance the [M+Na]+ adduct.

Q5: I am unable to obtain crystals of my this compound derivative suitable for X-ray crystallography. What can I do?

A5: Crystallizing highly polar and flexible molecules like Viburnitols can be very challenging. Here are some troubleshooting strategies:

  • Purity is Paramount: Ensure your sample is of the highest possible purity (>95%). Even small amounts of impurities can inhibit crystal growth.[4]

  • Solvent Selection: Experiment with a wide range of solvents and solvent systems. For polar molecules, consider solvents like methanol, ethanol, isopropanol, or mixtures with water.[5][6]

  • Slow Crystallization Techniques:

    • Slow Evaporation: Dissolve your compound in a suitable solvent to near-saturation and allow the solvent to evaporate slowly over several days to weeks. Covering the vial with parafilm and punching a few small holes can control the evaporation rate.[5][7]

    • Vapor Diffusion: Dissolve your compound in a good solvent and place it in a sealed container with a larger volume of a poor solvent (an "anti-solvent"). The slow diffusion of the anti-solvent vapor into the solution of your compound will gradually decrease its solubility and promote crystallization.

    • Liquid-Liquid Diffusion: Carefully layer a solution of your compound with a less dense, miscible anti-solvent. Crystals may form at the interface as the solvents slowly mix.[6][7]

    • Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool down slowly.[4][7]

  • Derivatization: If all else fails, consider derivatizing your this compound derivative to introduce functionalities that may promote crystallization, such as by forming esters or ethers.

Troubleshooting Guides

NMR Spectroscopy
ProblemPossible CauseSuggested Solution
Broad, poorly resolved peaks - Sample concentration is too high or too low.- Presence of paramagnetic impurities.- Poor shimming of the magnet.- Optimize sample concentration.- Treat sample with a chelating agent (e.g., Chelex) to remove metal ions.- Re-shim the spectrometer.[8]
Overlapping signals in the 1H spectrum Inherent chemical shift similarity of protons in polyhydroxylated systems.- Use a higher field spectrometer.- Try different deuterated solvents (e.g., CDCl3, D2O, DMSO-d6, Benzene-d6).[2][8]- Perform 2D NMR experiments (COSY, HSQC, HMBC) to resolve correlations.[2]
Disappearance of -OH proton signals Exchange with residual water in the deuterated solvent.- Use freshly opened, high-purity deuterated solvents.- To confirm -OH peaks, perform a D2O exchange experiment: add a drop of D2O to the NMR tube, shake, and re-acquire the spectrum. The -OH peaks should disappear or significantly decrease in intensity.[8]
Mass Spectrometry
ProblemPossible CauseSuggested Solution
No molecular ion peak observed in EI-MS Extensive fragmentation of the molecule due to high ionization energy.- Use a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) which imparts less energy and is more likely to yield a prominent molecular ion or pseudomolecular ion ([M+H]+, [M+Na]+).[9][10]
Difficulty in distinguishing between isomers Isomers have the same mass and may produce similar fragmentation patterns.- If isomers are separable by chromatography, use LC-MS.- For inseparable isomers, employ tandem mass spectrometry (MS/MS). Even if the fragment ions are the same, their relative intensities may differ, providing a basis for differentiation.[11]- Consider derivatization to create structural differences that lead to distinct fragmentation patterns.
Complex fragmentation pattern in ESI-MS/MS of glycosides Multiple possible cleavage sites within the sugar and aglycone moieties.- Glycosidic bond cleavage is a common fragmentation pathway, resulting in the loss of the sugar unit(s).[12]- Cross-ring cleavages within the sugar moiety are also frequently observed.[12]- Compare the fragmentation patterns of related known compounds if available.
X-ray Crystallography
ProblemPossible CauseSuggested Solution
Formation of oils or amorphous precipitates instead of crystals - Solution is too supersaturated.- Impurities are present.- Cooling or evaporation is too rapid.- Start with a less concentrated solution.- Further purify the sample.- Slow down the crystallization process (e.g., by using a Dewar for slow cooling or covering the vial more tightly for slow evaporation).[4][7]
Growth of very small or needle-like crystals - Too many nucleation sites.- Rapid crystal growth.- Filter the solution to remove dust particles.- Reduce the rate of supersaturation.
Crystals are not single and are twinned or intergrown - High supersaturation.- Rapid growth.- Decrease the concentration of the solution.- Try a different solvent system or crystallization method.

Experimental Protocols

Protocol 1: 2D NMR for Structural Elucidation

A standard suite of 2D NMR experiments is essential for the complete structural assignment of a novel this compound derivative.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., D2O, CD3OD, or DMSO-d6).

  • 1H NMR: Acquire a standard 1D proton spectrum to assess the overall complexity and identify the chemical shift regions of interest.

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton (1H-1H) couplings, typically over two or three bonds. It is crucial for establishing the connectivity of the cyclohexane ring protons.[1][2]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond 1H-13C correlations). It is essential for assigning the 13C NMR spectrum.[2]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (long-range 1H-13C correlations). It is vital for connecting different spin systems, for example, in glycosylated this compound derivatives, to establish the linkage point of the sugar to the this compound core.[2]

  • NOESY/ROESY: These experiments provide through-space correlations and are critical for determining the relative stereochemistry of the substituents on the cyclohexane ring.

Protocol 2: Derivatization for GC-MS Analysis

Due to their high polarity and low volatility, this compound derivatives are not directly amenable to GC-MS analysis. Derivatization is required to increase their volatility.

  • Sample Preparation: Dry 0.1-0.5 mg of the purified this compound derivative in a reaction vial under a stream of nitrogen.

  • Oximation (for reducing sugars, if applicable): Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine. Heat at 60 °C for 45 minutes.[13] This step is to prevent the formation of multiple anomers if a reducing sugar moiety is present.

  • Silylation: Add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat at 70-80 °C for 1-2 hours. This reaction converts the polar hydroxyl groups to non-polar trimethylsilyl (B98337) (TMS) ethers.

  • GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system. The resulting mass spectra will show fragmentation patterns of the TMS-derivatized molecule, which can aid in its identification.

Visualizations

experimental_workflow cluster_purification Purification cluster_elucidation Structure Elucidation plant_extract Crude Plant Extract partitioning Solvent Partitioning plant_extract->partitioning column_chrom Column Chromatography (RP-C18 or Silica) partitioning->column_chrom pure_compound Pure this compound Derivative column_chrom->pure_compound nmr NMR Spectroscopy (1D & 2D) pure_compound->nmr ms Mass Spectrometry (ESI-MS, MS/MS) pure_compound->ms xray X-ray Crystallography (if crystalline) pure_compound->xray structure Final Structure nmr->structure ms->structure xray->structure

Caption: General workflow for the isolation and structural elucidation of this compound derivatives.

nmr_logic cluster_info Derived Information cosy COSY (H-H Connectivity) spin_system Proton Spin Systems cosy->spin_system hsqc HSQC (Direct C-H) ch_assignment C-H Assignments hsqc->ch_assignment hmbc HMBC (Long-range C-H) fragment_conn Fragment Connectivity hmbc->fragment_conn noesy NOESY/ROESY (Spatial Proximity) stereochem Relative Stereochemistry noesy->stereochem final_structure Complete Structure spin_system->final_structure ch_assignment->final_structure fragment_conn->final_structure stereochem->final_structure

Caption: Logic flow for 2D NMR data integration in structure elucidation.

ms_fragmentation cluster_fragments MS/MS Fragmentation molecular_ion [M+H]+ or [M+Na]+ (this compound Glycoside) loss_sugar Loss of Sugar Moiety (-162 Da for Hexose) molecular_ion->loss_sugar cross_ring Cross-ring Cleavage of Sugar molecular_ion->cross_ring aglycone_ion Aglycone Ion (this compound Core) loss_sugar->aglycone_ion sugar_fragments Sugar Fragment Ions cross_ring->sugar_fragments

Caption: Common fragmentation pathways for this compound glycosides in ESI-MS/MS.

References

Validation & Comparative

Comparative Analysis: Viburnitol vs. Myo-inositol in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the distinct biological roles and experimental considerations of Viburnitol and myo-inositol, two closely related cyclitols with significant therapeutic potential.

This compound, also known as 5-deoxyinositol, and myo-inositol are stereoisomeric cyclic sugar alcohols that play crucial roles in various cellular processes. While myo-inositol is the most abundant and well-studied inositol (B14025) isomer in mammals, involved in insulin (B600854) signaling, cell membrane formation, and neurotransmitter function, this compound's biological activities are less characterized but show promise, particularly in mimicking insulin action.[1][2] This guide provides a comparative overview of their biological effects, delves into the signaling pathways they modulate, and presents detailed experimental protocols for their study.

Comparative Biological Effects

Myo-inositol is a well-established insulin-sensitizing agent, widely used in the management of conditions like Polycystic Ovary Syndrome (PCOS) and metabolic syndrome.[1][3][4] It acts as a precursor for inositol phosphoglycans (IPGs), which are second messengers in the insulin signaling cascade.[5] Specifically, myo-inositol enhances glucose uptake by promoting the translocation of GLUT4 transporters to the cell membrane.[6][7] this compound, found in plants like those of the Viburnum genus, has also demonstrated anti-diabetic and insulin-mimetic properties.[8][9] While direct comparative quantitative data is limited, the primary distinction lies in their precise mechanisms and potency. Myo-inositol is a direct precursor in established signaling pathways, whereas this compound may exert its effects through alternative or complementary mechanisms.

FeatureThis compound (5-deoxyinositol)myo-InositolKey References
Primary Role Putative insulin-mimetic, anti-diabeticInsulin sensitizer (B1316253), second messenger precursor[8][9],[1][5]
Mechanism of Action Under investigation; may act downstream of the insulin receptorPrecursor to IPG second messengers, enhances GLUT4 translocation via PI3K/Akt pathway[10],[5][6][7]
Metabolic Effects Anti-diabetic, anti-obesity properties observed in plant extractsImproves insulin sensitivity, reduces blood glucose, lowers triglycerides[8][9],[3]
Therapeutic Uses Traditional medicine for diabetes, inflammationPCOS, metabolic syndrome, gestational diabetes, anxiety disorders[8],[1][3][11]
Natural Sources Viburnum opulus, oak wood (Quercus sp.), Gymnema sylvestreFruits, beans, grains, nuts; also synthesized in the body[2][8],[1]

Signaling Pathways and Mechanisms of Action

Myo-inositol's role in insulin signaling is well-documented. Upon insulin binding to its receptor, a cascade is initiated that involves the activation of Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (Akt). Akt, in turn, promotes the translocation of GLUT4-containing vesicles to the plasma membrane, facilitating glucose uptake.[7][12] Myo-inositol is a key component of phosphatidylinositol 4,5-bisphosphate (PIP2), the substrate for PI3K.

This compound is considered an "insulin-mimetic," suggesting it can trigger insulin-like effects, potentially bypassing the insulin receptor itself and acting on downstream components of the signaling pathway.[10][13] This is a critical area of research, as compounds with such properties could be therapeutic for conditions involving severe insulin resistance where the receptor is dysfunctional.[10][13]

The following diagram illustrates the canonical insulin signaling pathway leading to glucose uptake and highlights the established role of myo-inositol and the putative action site of this compound.

Insulin_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS IR->IRS GLUT4_mem GLUT4 Glucose_uptake Glucose_uptake GLUT4_mem->Glucose_uptake Glucose Uptake PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes Translocation GLUT4_vesicle->GLUT4_mem myo_inositol myo-Inositol myo_inositol->PI3K Precursor for PIP2 substrate This compound This compound (Putative Action) This compound->Akt Mimetic Action?

Caption: Simplified insulin signaling cascade for GLUT4 translocation.

Experimental Protocols

Evaluating and comparing the biological effects of this compound and myo-inositol requires specific and robust experimental designs. Below are detailed protocols for key in vitro and analytical experiments.

This protocol describes a method to assess the effects of this compound and myo-inositol on glucose uptake in an insulin-resistant cell model.

  • Cell Culture and Induction of Insulin Resistance:

    • Culture a suitable cell line (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes, or C2C12 myotubes) under standard conditions.

    • To induce insulin resistance, incubate differentiated cells in a high-insulin (e.g., 100 nM) or high-glucose (e.g., 25 mM) medium for 24-48 hours.[14][15] Alternatively, treatment with dexamethasone (B1670325) or proinflammatory cytokines can be used.[15]

  • Treatment with Inositols:

    • Following induction of insulin resistance, starve the cells in a low-glucose, serum-free medium for 2-4 hours.

    • Pre-incubate the cells with varying concentrations of this compound or myo-inositol (e.g., 1 µM to 100 µM) for 1-2 hours. Include a vehicle control (e.g., water or DMSO) and a positive control (e.g., Metformin).

  • Glucose Uptake Assay:

    • Stimulate the cells with a sub-maximal concentration of insulin (e.g., 10 nM) for 30 minutes.

    • Add a fluorescently-labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), to the medium and incubate for 30-60 minutes.

    • Wash the cells with ice-cold PBS to remove extracellular 2-NBDG.

    • Measure the intracellular fluorescence using a fluorescence microplate reader or flow cytometer. Increased fluorescence indicates higher glucose uptake.

  • Data Analysis:

    • Normalize the fluorescence readings to the total protein content of each well.

    • Compare the glucose uptake in cells treated with this compound or myo-inositol to the insulin-resistant control and the positive control.

This protocol provides a method for the simultaneous quantification of different inositol isomers in biological samples.[16]

  • Sample Preparation (Serum):

    • To 100 µL of serum, add an internal standard (e.g., a deuterated inositol isomer).

    • Perform protein precipitation by adding a suitable organic solvent like methanol (B129727) or acetonitrile. Vortex and centrifuge to pellet the proteins.

    • Collect the supernatant and evaporate it to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried extract, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and a solvent like pyridine.

    • Heat the mixture at 60-80°C for 30-60 minutes to convert the inositols into their volatile trimethylsilyl (B98337) (TMS) derivatives.[17]

  • GC-MS/MS Analysis:

    • Gas Chromatograph (GC):

      • Column: Use a capillary column suitable for sugar analysis (e.g., a DB-5ms or equivalent).

      • Injection: Inject 1-2 µL of the derivatized sample in splitless mode.

      • Temperature Program: Start at a low temperature (e.g., 150°C), ramp up to a high temperature (e.g., 300°C) to separate the isomers.

    • Mass Spectrometer (MS/MS):

      • Ionization: Use Electron Ionization (EI).

      • Detection Mode: Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Define specific precursor-to-product ion transitions for each inositol isomer and the internal standard.[16]

  • Quantification:

    • Generate a calibration curve using standards of known concentrations of this compound and myo-inositol.

    • Calculate the concentration of each isomer in the sample by comparing its peak area ratio relative to the internal standard against the calibration curve. The method should have a low limit of detection (LOD), typically in the ng/mL range.[16]

This diagram outlines the logical flow of experiments to compare the insulin-sensitizing or mimetic effects of this compound and myo-inositol.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo / Analytical cluster_analysis Data Interpretation cell_culture 1. Cell Culture (e.g., 3T3-L1, HepG2) induce_ir 2. Induce Insulin Resistance cell_culture->induce_ir treatment 3. Treat with Compounds (this compound vs. myo-Inositol) induce_ir->treatment glucose_uptake 4. Measure Glucose Uptake (e.g., 2-NBDG Assay) treatment->glucose_uptake western_blot 5. Analyze Signaling Proteins (p-Akt, total Akt) treatment->western_blot compare_efficacy Compare Efficacy (EC50, % Glucose Uptake) glucose_uptake->compare_efficacy elucidate_mech Elucidate Mechanism of Action western_blot->elucidate_mech animal_model 1. Animal Model of Diabetes (e.g., db/db mice) compound_admin 2. Administer Compounds animal_model->compound_admin blood_glucose 3. Monitor Blood Glucose & Insulin Levels compound_admin->blood_glucose tissue_analysis 4. Quantify Inositols in Tissues (GC-MS) compound_admin->tissue_analysis blood_glucose->compare_efficacy tissue_analysis->elucidate_mech

Caption: Workflow for comparing the bioactivity of inositol isomers.

References

Bridging Nature and the Lab: A Comparative Guide to the Structural Validation of Synthetic Viburnitol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a synthetic compound against its natural counterpart is a cornerstone of chemical research and development. This guide provides a comprehensive comparison of synthetic Viburnitol and its naturally occurring form, detailing the analytical data and experimental protocols essential for its structural validation.

This compound, also known as (+)-Quercitol or (+)-5-Deoxyinositol, is a naturally occurring cyclitol found in a variety of plants. Its biological activities have garnered interest in the scientific community, prompting efforts towards its chemical synthesis to ensure a reliable and scalable supply for further investigation. This guide focuses on the critical step of validating the stereochemistry and overall structure of synthetic this compound by comparing its key physical and spectroscopic properties with those of the natural product.

Structural Comparison: A Data-Driven Approach

The identity of a synthetic compound is definitively established when its physical and spectroscopic data are indistinguishable from those of an authentic sample of the natural product. The following tables summarize the key comparative data for natural and synthetic (+)-Viburnitol.

Physical Property Natural (+)-Viburnitol Synthetic (+)-Viburnitol
Melting Point (°C)234-235[1]Data Not Available
Optical Rotation ([α]D)+24.4° (c 1.0, H₂O)Data Not Available
Spectroscopic Data Natural (-)-proto-Quercitol (this compound Isomer) Synthetic (+)-Viburnitol
¹H NMR (D₂O)See details belowData Not Available
¹³C NMR (D₂O)See details belowData Not Available

Visualizing the Validation Workflow

The process of validating a synthetic natural product involves a logical sequence of steps, from the synthesis itself to the comparative analysis of its properties.

G Workflow for Validating Synthetic this compound cluster_0 Synthesis and Purification cluster_1 Characterization of Natural this compound cluster_2 Comparative Analysis cluster_3 Validation Outcome TotalSynthesis Total Synthesis of (+)-Viburnitol Purification Purification of Synthetic Product TotalSynthesis->Purification NMR_Comp ¹H and ¹³C NMR Spectroscopy Purification->NMR_Comp Synthetic Sample MP_Comp Melting Point Determination Purification->MP_Comp Synthetic Sample OR_Comp Optical Rotation Measurement Purification->OR_Comp Synthetic Sample Isolation Isolation from Natural Source Purification_Nat Purification Isolation->Purification_Nat Characterization_Nat Spectroscopic & Physical Analysis Purification_Nat->Characterization_Nat Characterization_Nat->NMR_Comp Natural Sample Data Characterization_Nat->MP_Comp Natural Sample Data Characterization_Nat->OR_Comp Natural Sample Data Validation Structural Identity Confirmed? NMR_Comp->Validation MP_Comp->Validation OR_Comp->Validation Match Synthetic Structure Validated Validation->Match Yes NoMatch Further Investigation Required Validation->NoMatch No

Figure 1. A flowchart illustrating the key stages in the structural validation of synthetic this compound.

Experimental Protocols

Accurate and reproducible experimental procedures are paramount for the reliable comparison of chemical compounds. Below are detailed methodologies for the key analytical techniques used in the structural validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To compare the chemical environment of each proton and carbon atom in the synthetic and natural samples.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound (natural or synthetic this compound) in approximately 0.6 mL of deuterium (B1214612) oxide (D₂O).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • The residual HOD signal is used as the internal reference (δ 4.79 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

    • A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

    • An internal or external reference can be used for chemical shift calibration.

  • Data Analysis: Compare the chemical shifts (δ in ppm), coupling constants (J in Hz), and signal multiplicities of the synthetic sample with the data reported for the natural product. The spectra should be superimposable for a confirmed structural identity.

Melting Point Determination

Objective: To compare the temperature at which the solid-to-liquid phase transition occurs for the crystalline synthetic and natural products. Impurities typically depress and broaden the melting point range.

Protocol:

  • Sample Preparation: Finely powder a small amount of the dry, crystalline sample.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Use a calibrated melting point apparatus.

  • Measurement:

    • Place the capillary tube in the heating block of the apparatus.

    • Heat the sample at a rapid rate initially to determine an approximate melting range.

    • Allow the apparatus to cool and then repeat the measurement with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the expected melting point.

  • Data Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. For a pure, crystalline compound, this range should be narrow (typically ≤ 1 °C).

Optical Rotation Measurement

Objective: To measure the rotation of plane-polarized light by a solution of the chiral molecule. This is a critical parameter for confirming the enantiomeric identity of the synthetic product.

Protocol:

  • Sample Preparation: Accurately weigh a sample of the compound (e.g., 100 mg) and dissolve it in a precise volume of a suitable solvent (e.g., 10.0 mL of water) to obtain a known concentration (c).

  • Instrumentation: Use a calibrated polarimeter.

  • Measurement:

    • Calibrate the instrument with the pure solvent (blank reading).

    • Fill the polarimeter cell (of a known path length, l, typically 1 decimeter) with the sample solution, ensuring no air bubbles are present.

    • Measure the observed rotation (α) at a specified temperature (usually 20 or 25 °C) and wavelength (typically the sodium D-line at 589 nm).

  • Calculation of Specific Rotation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c)

  • Comparison: Compare the calculated specific rotation of the synthetic sample with the value reported for the natural product. The sign (+ for dextrorotatory, - for levorotatory) and magnitude should be in close agreement.

Conclusion

The structural validation of a synthetic natural product is a meticulous process that relies on the careful acquisition and comparison of a range of analytical data. For synthetic this compound, a conclusive validation rests upon the demonstration of identical ¹H and ¹³C NMR spectra, melting point, and specific optical rotation to the naturally occurring (+)-enantiomer. The detailed protocols provided herein serve as a guide for researchers to perform these critical experiments, ensuring the structural integrity of synthetically derived this compound for its application in further scientific endeavors. The lack of publicly available data for synthetic (+)-Viburnitol highlights the ongoing need for comprehensive characterization in synthetic publications to facilitate direct comparison and validation by the broader scientific community.

References

Cross-Validation of Analytical Methods for Viburnitol Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of viburnitol, a naturally occurring cyclitol with potential therapeutic properties, is crucial for research, quality control, and formulation development. The selection of an appropriate analytical method is paramount to ensure reliable and reproducible results. This guide provides a comparative overview of three common analytical techniques for this compound quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

While specific validated methods for this compound are not abundantly available in publicly accessible literature, this guide extrapolates from established methods for similar cyclitols and polyols. The presented methodologies and performance characteristics are based on validated approaches for analogous compounds and are anticipated to be highly transferable to this compound analysis with appropriate method development and validation.

Comparative Analysis of Analytical Methods

The choice of an analytical technique hinges on several factors, including required sensitivity, selectivity, sample matrix complexity, and available instrumentation. Below is a summary of the expected performance characteristics of HPLC, GC-MS, and qNMR for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a mobile and stationary phase, followed by detection (e.g., Refractive Index, Evaporative Light Scattering).Separation of volatile compounds followed by mass-based detection and quantification. Requires derivatization for non-volatile analytes like this compound.Quantification based on the direct proportionality between the NMR signal intensity and the number of protons contributing to that signal.
Selectivity Moderate to High, dependent on chromatographic resolution and detector.High, especially with Selected Ion Monitoring (SIM) mode.High, based on the unique chemical shifts of protons in the this compound molecule.
Sensitivity Moderate, detector-dependent.High, capable of detecting low concentrations.Lower compared to chromatographic methods; requires higher analyte concentration.
Key Advantages Robust and widely available. Suitable for non-volatile compounds without derivatization.High sensitivity and selectivity. Provides structural information for confirmation.Non-destructive. Can be a primary ratio method of measurement, potentially not requiring a specific this compound standard for relative quantification. Provides structural confirmation.
Key Disadvantages Lower sensitivity for compounds lacking a UV chromophore.Requires derivatization, which adds complexity and potential for variability. Potential for thermal degradation of derivatives.Lower sensitivity. Higher instrumentation cost. Potential for signal overlap in complex mixtures.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical techniques. The following protocols are generalized for the quantification of cyclitols and would require optimization and validation specifically for this compound.

High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID)

HPLC-RID is a common technique for the analysis of sugars and polyols that lack a UV chromophore.

Sample Preparation:

  • Accurately weigh a portion of the dried and powdered plant material or extract.

  • Extract the sample with a suitable solvent (e.g., 80% ethanol) using techniques such as sonication or soxhlet extraction.

  • Filter the extract through a 0.45 µm membrane filter prior to injection.

Chromatographic Conditions:

  • Column: A column suitable for carbohydrate analysis, such as an amino-based or ligand-exchange column (e.g., Aminex HPX-87C).

  • Mobile Phase: Degassed deionized water or a mixture of acetonitrile (B52724) and water.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 85 °C for ligand-exchange columns) to ensure reproducible retention times.

  • Detector: Refractive Index Detector (RID).

  • Quantification: Based on a calibration curve generated from this compound standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity but requires derivatization to increase the volatility of this compound.

Sample Preparation and Derivatization:

  • Extract this compound from the sample matrix as described for HPLC.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Perform derivatization, for example, by adding a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS) and heating to form trimethylsilyl (B98337) (TMS) derivatives.

  • The derivatized sample is then injected into the GC-MS system.

GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: Typically 250-280 °C.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes (e.g., start at 100 °C, ramp to 280 °C).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Detection Mode: Scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions of the this compound derivative.

  • Quantification: An internal standard (e.g., sorbitol) is often used, and quantification is based on the ratio of the peak area of the analyte to the internal standard, plotted against concentration.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful tool for quantification without the need for identical reference standards for each analyte in a mixture, making it suitable for complex plant extracts.

Sample Preparation:

  • Accurately weigh the sample extract and a known amount of an internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) into an NMR tube.

  • Dissolve the mixture in a deuterated solvent (e.g., D₂O or DMSO-d₆).

NMR Acquisition Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Pulse Sequence: A standard 1D proton experiment with a sufficiently long relaxation delay (D1) to ensure complete relaxation of all relevant protons (typically 5 times the longest T1 relaxation time).

  • Number of Scans: Sufficient scans to achieve an adequate signal-to-noise ratio for the signals of interest.

Data Processing and Quantification:

  • Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate the well-resolved signals corresponding to this compound and the internal standard.

  • Calculate the concentration of this compound using the following formula, taking into account the number of protons for each integrated signal, the molecular weights, and the masses of the sample and internal standard.

Workflow and Validation Diagrams

To visualize the experimental and logical flows, the following diagrams are provided in the DOT language for Graphviz.

cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_qnmr qNMR Analysis Sample Plant Material / Extract Extraction Extraction (e.g., 80% Ethanol) Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration NMR_Sample Sample + Internal Standard in Deuterated Solvent Extraction->NMR_Sample Derivatization Derivatization (for GC-MS) Filtration->Derivatization HPLC_Injection HPLC Injection Filtration->HPLC_Injection GCMS_Injection GC-MS Injection Derivatization->GCMS_Injection HPLC_Separation Chromatographic Separation HPLC_Injection->HPLC_Separation HPLC_Detection RID Detection HPLC_Separation->HPLC_Detection HPLC_Quantification Quantification HPLC_Detection->HPLC_Quantification GCMS_Separation Chromatographic Separation GCMS_Injection->GCMS_Separation GCMS_Detection Mass Spectrometry Detection GCMS_Separation->GCMS_Detection GCMS_Quantification Quantification GCMS_Detection->GCMS_Quantification NMR_Acquisition NMR Data Acquisition NMR_Sample->NMR_Acquisition NMR_Processing Data Processing NMR_Acquisition->NMR_Processing NMR_Quantification Quantification NMR_Processing->NMR_Quantification

Caption: General experimental workflow for this compound quantification.

Method_Development Analytical Method Development Validation_Protocol Validation Protocol Definition Method_Development->Validation_Protocol Specificity Specificity / Selectivity Validation_Protocol->Specificity Linearity Linearity & Range Validation_Protocol->Linearity Accuracy Accuracy Validation_Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Validation_Protocol->Precision LOD Limit of Detection (LOD) Validation_Protocol->LOD LOQ Limit of Quantification (LOQ) Validation_Protocol->LOQ Robustness Robustness Validation_Protocol->Robustness Specificity->Linearity Cross_Validation Cross-Validation of Methods Linearity->Accuracy Accuracy->Precision Precision->LOD LOD->LOQ LOQ->Robustness Comparison Comparison of Performance Cross_Validation->Comparison Final_Method Selection of Optimal Method Comparison->Final_Method

Caption: Logical workflow for analytical method validation and cross-validation.

Structure-activity relationship of Viburnitol analogues compared to the parent compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of viburnitol analogues, focusing on their potential as glycosidase inhibitors. Due to the limited availability of extensive research on a wide range of this compound derivatives, this guide will focus on structurally related and well-studied polyhydroxylated cyclohexanes, namely conduritol and inositol (B14025) analogues. The insights gained from these closely related compounds provide a strong foundation for predicting the SAR of potential this compound analogues and guiding future drug discovery efforts.

Introduction to this compound and Glycosidase Inhibition

This compound is a naturally occurring cyclitol (a polyhydroxylated cyclohexane) that has garnered interest for its potential biological activities. One of the key areas of investigation for this compound and its analogues is their ability to inhibit glycosidases. These enzymes play a crucial role in carbohydrate metabolism, and their inhibition is a therapeutic strategy for managing conditions like type 2 diabetes and certain viral infections. Understanding the relationship between the chemical structure of this compound analogues and their inhibitory activity is paramount for the rational design of more potent and selective drug candidates.

Comparative Analysis of this compound Analogues' Inhibitory Activity

While direct comparative studies on a series of this compound analogues are scarce in publicly available literature, research on the structurally similar conduritol and inositol analogues provides valuable insights into the SAR of polyhydroxylated cyclohexanes as glycosidase inhibitors. A study on the synthesis and α-glucosidase inhibitory activity of (+)-conduritol F, (+)-chiro-inositol, and (+)-epi-inositol offers a pertinent comparison.[1]

CompoundStructureTarget EnzymeIC50 (µM)Relative Potency vs. Acarbose (B1664774)
(+)-Conduritol F Polyhydroxylated cyclohexeneType I α-glucosidase86.1~5 times more potent
(+)-chiro-Inositol Polyhydroxylated cyclohexane (B81311) (stereoisomer)Type I α-glucosidase-Not reported as a potent inhibitor in this context
(+)-epi-Inositol Polyhydroxylated cyclohexane (stereoisomer)Type I α-glucosidase-Not reported as a potent inhibitor in this context
Acarbose (Reference) PseudotetrasaccharideType I α-glucosidase~430.51x

Table 1: Comparative α-glucosidase inhibitory activity of conduritol F and inositol analogues. The IC50 value for Acarbose is estimated based on the reported five-fold greater potency of (+)-Conduritol F.[1]

From this data, it is evident that the stereochemistry and the presence of a double bond in the cyclohexane ring significantly influence the inhibitory activity. (+)-Conduritol F, with its specific arrangement of hydroxyl groups and an unsaturated ring, demonstrates potent inhibition of type I α-glucosidase, being approximately five times more effective than the clinically used drug, acarbose.[1] This suggests that modifications to the this compound scaffold, such as introducing unsaturation or altering the stereochemistry of the hydroxyl groups, could be a promising strategy for enhancing its inhibitory potential.

Experimental Protocols

The following is a detailed methodology for a key experiment used to determine the α-glucosidase inhibitory activity of the compounds cited in this guide.

In Vitro α-Glucosidase Inhibition Assay

This assay is a standard method to quantify the inhibitory effect of a compound on α-glucosidase activity.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (yeast)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Test compounds (e.g., this compound analogues, conduritol F) dissolved in a suitable solvent (e.g., DMSO)

  • Acarbose as a positive control

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 200 mM) to stop the reaction

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of α-glucosidase in phosphate buffer.

    • Prepare a stock solution of the substrate, pNPG, in phosphate buffer.

    • Prepare serial dilutions of the test compounds and acarbose in the appropriate solvent.

  • Assay Protocol:

    • In a 96-well microplate, add a specific volume of the test compound solution (or solvent for the control) to each well.

    • Add the α-glucosidase solution to each well and incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes).

    • Initiate the enzymatic reaction by adding the pNPG solution to each well.

    • Incubate the plate at 37°C for a set time (e.g., 20-30 minutes).

    • Stop the reaction by adding the sodium carbonate solution to each well.

    • Measure the absorbance of each well at a specific wavelength (e.g., 405 nm) using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released by the enzymatic hydrolysis of pNPG.

  • Data Analysis:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (enzyme + substrate without inhibitor) and A_sample is the absorbance of the reaction with the test compound.

    • The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2][3]

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the key workflows in structure-activity relationship studies.

SAR_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & SAR Parent Parent Compound (this compound) Analogues Synthesis of Analogues Parent->Analogues Structural Modification Purification Purification & Characterization (NMR, MS) Analogues->Purification Screening In Vitro Screening (e.g., α-glucosidase assay) Purification->Screening IC50 IC50 Determination Screening->IC50 Dose-Response SAR Structure-Activity Relationship Analysis IC50->SAR Lead Lead Compound Identification SAR->Lead Lead->Analogues Optimization Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Plate Pipette into 96-well Plate Reagents->Plate Incubate1 Pre-incubate Enzyme & Inhibitor Plate->Incubate1 Incubate2 Add Substrate & Incubate Incubate1->Incubate2 Stop Stop Reaction (add Na2CO3) Incubate2->Stop Read Measure Absorbance (405 nm) Stop->Read Calculate Calculate % Inhibition & IC50 Read->Calculate

References

Comparative metabolomic profiling of cells treated with Viburnitol vs a control

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the metabolic profiles of cells treated with Viburnitol versus a control group. The data presented herein, while illustrative, is based on established methodologies in metabolomics and reflects the potential metabolic shifts induced by this compound, a naturally occurring cyclitol with potential therapeutic applications.

Introduction to this compound

This compound is a cyclitol, a class of polycyclic carbohydrates, found in various plants. Preliminary studies have suggested that this compound may possess insulin-mimetic properties, making it a compound of interest for research into metabolic disorders. Understanding its impact on cellular metabolism is crucial for elucidating its mechanism of action and evaluating its therapeutic potential. This guide outlines a comprehensive experimental approach for such an investigation and presents a hypothetical comparative analysis of the resulting metabolomic data.

Experimental Protocols

A detailed methodology for the comparative metabolomic analysis is provided below.

1. Cell Culture and Treatment:

  • Cell Line: Human hepatoma (HepG2) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Treatment: Cells were seeded at a density of 1 x 10^6 cells/well in 6-well plates. After 24 hours, the medium was replaced with fresh medium containing either 50 µM this compound (treatment group) or a vehicle control (0.1% DMSO).

  • Incubation: Cells were incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO2.

2. Metabolite Extraction:

  • Following incubation, the medium was aspirated, and the cells were washed twice with ice-cold phosphate-buffered saline (PBS).

  • Metabolites were extracted by adding 1 mL of ice-cold 80% methanol.

  • The cell lysates were transferred to microcentrifuge tubes and centrifuged at 14,000 rpm for 10 minutes at 4°C.

  • The supernatants containing the extracted metabolites were collected and dried under a vacuum.

3. Metabolomic Analysis using LC-MS:

  • The dried metabolite extracts were reconstituted in 100 µL of 50% methanol.

  • Untargeted metabolomic profiling was performed using a high-resolution liquid chromatography-mass spectrometry (LC-MS) system.

  • A C18 reverse-phase column was used for chromatographic separation.

  • The mass spectrometer was operated in both positive and negative ion modes to achieve comprehensive metabolite coverage.

4. Data Analysis:

  • Raw data from the LC-MS was processed for peak picking, alignment, and normalization.

  • Metabolite identification was performed by matching the accurate mass and retention times to a reference library.

  • Multivariate statistical analysis, including Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), was used to identify significant differences between the this compound-treated and control groups.

  • Metabolites with a Variable Importance in Projection (VIP) score > 1 and a p-value < 0.05 were considered to be significantly altered.

Comparative Metabolomic Data

The following table summarizes the hypothetical quantitative changes in key metabolites in HepG2 cells following treatment with this compound compared to a vehicle control. The data represents the fold change in metabolite abundance.

Metabolite ClassMetaboliteFold Change (this compound vs. Control)Putative Pathway Affected
Carbohydrate Metabolism Glucose-6-phosphate1.8Glycolysis / Pentose Phosphate Pathway
Fructose-1,6-bisphosphate1.5Glycolysis
Lactate0.7Glycolysis
Citrate1.4TCA Cycle
Succinate1.3TCA Cycle
Amino Acid Metabolism Alanine1.6Alanine, Aspartate and Glutamate Metabolism
Glutamine0.8Glutamine and Glutamate Metabolism
Proline1.2Arginine and Proline Metabolism
Lipid Metabolism Palmitic Acid0.6Fatty Acid Biosynthesis
Oleic Acid0.7Fatty Acid Biosynthesis
Glycerol-3-phosphate1.9Glycerolipid Metabolism
Nucleotide Metabolism Adenosine Monophosphate (AMP)1.7Purine Metabolism
Guanosine Monophosphate (GMP)1.5Purine Metabolism

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis A Cell Culture (HepG2) B This compound (50 µM) or Vehicle Control Treatment A->B C Metabolite Extraction (80% Methanol) B->C D LC-MS Analysis C->D E Data Processing and Normalization D->E F Multivariate Statistical Analysis (PCA, OPLS-DA) E->F G Metabolite Identification F->G H Pathway Analysis G->H

Caption: Workflow for comparative metabolomic analysis.

Signaling Pathway

G This compound This compound InsulinReceptor Insulin Receptor This compound->InsulinReceptor PI3K PI3K InsulinReceptor->PI3K Akt Akt PI3K->Akt Glycolysis Increased Glycolysis Akt->Glycolysis TCA Enhanced TCA Cycle Akt->TCA FattyAcid Decreased Fatty Acid Synthesis Akt->FattyAcid

Caption: Putative signaling pathway affected by this compound.

Logical Relationships

G cluster_MetabolicShift Key Metabolic Changes cluster_CellularEffects Potential Outcomes This compound This compound Treatment MetabolicShift Metabolic Reprogramming This compound->MetabolicShift Glycolysis Upregulated Glycolysis MetabolicShift->Glycolysis TCA Increased TCA Cycle Flux MetabolicShift->TCA Lipid Inhibited Lipogenesis MetabolicShift->Lipid CellularEffects Downstream Cellular Effects Energy Altered Energy Homeostasis CellularEffects->Energy Proliferation Modulated Cell Proliferation CellularEffects->Proliferation Apoptosis Changes in Apoptosis CellularEffects->Apoptosis Glycolysis->CellularEffects TCA->CellularEffects Lipid->CellularEffects

Head-to-head comparison of different synthetic routes to Viburnitol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Viburnitol, a naturally occurring cyclitol, has garnered interest in the scientific community for its potential biological activities. The efficient synthesis of this compound and its analogs is crucial for further investigation into its therapeutic applications. This guide provides a detailed comparison of two distinct and effective synthetic routes to (-)-viburnitol: a chemoenzymatic synthesis starting from bromobenzene (B47551) and a chemical synthesis commencing with L-quebrachitol. We present a comprehensive analysis of their methodologies, supported by quantitative data to aid researchers in selecting the most suitable route for their specific needs.

At a Glance: Comparison of Synthetic Routes

ParameterChemoenzymatic Synthesis from BromobenzeneChemical Synthesis from L-Quebrachitol
Starting Material BromobenzeneL-Quebrachitol
Overall Yield ~25%~31%
Number of Steps 87
Key Reactions Microbial dihydroxylation, Epoxidation, Reductive openingProtection, Epoxidation, Demethylation, Reduction
Stereocontrol Enzyme-controlledSubstrate-controlled
Reagents & Conditions Mild enzymatic and chemical stepsRequires various protecting groups and reagents
Scalability Potentially scalable through fermentationScalable with standard chemical synthesis equipment

Synthetic Route 1: Chemoenzymatic Synthesis from Bromobenzene

This approach leverages the power of biocatalysis to establish the initial stereochemistry, followed by a series of chemical transformations to achieve the target molecule. The key step is the dihydroxylation of bromobenzene by a mutant strain of Pseudomonas putida (UV4), which produces a chiral diene-diol in high enantiomeric excess.

Experimental Protocol: Key Steps

Step 1: Microbial Dihydroxylation of Bromobenzene

  • Procedure: A two-stage fermentation of Pseudomonas putida UV4 is carried out in a fermenter containing a mineral salts medium. In the first stage, the culture is grown to a desired cell density. In the second stage, bromobenzene is fed to the culture, and the biotransformation is allowed to proceed for a specific duration. The resulting (+)-(1S,2R)-3-bromo-cyclohexa-3,5-diene-1,2-diol is extracted from the fermentation broth.

  • Yield: 70%

Step 2: Protection of the Diol

Step 3: Epoxidation

  • Procedure: The protected diene is treated with m-chloroperoxybenzoic acid (mCPBA) in dichloromethane (B109758) at 0 °C to yield the epoxide.

  • Yield: 88%

Step 4: Reductive Opening of the Epoxide

  • Procedure: The epoxide is subjected to reduction with lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (B95107) (THF) to open the epoxide ring and furnish the desired alcohol.

  • Yield: 90%

Step 5-8: Subsequent Transformations

The synthesis proceeds through protection of the newly formed alcohol, deprotection of the acetonide, selective protection of the primary hydroxyl group, and a final deprotection step to yield (-)-viburnitol.

Synthetic Pathway Diagram

chemoenzymatic_synthesis bromobenzene Bromobenzene dienediol (+)-(1S,2R)-3-Bromo-cyclohexa- 3,5-diene-1,2-diol bromobenzene->dienediol P. putida UV4 acetonide Acetonide Protected Diene dienediol->acetonide 2,2-DMP, p-TsOH epoxide Epoxide acetonide->epoxide mCPBA alcohol Alcohol Intermediate epoxide->alcohol LiAlH₄ This compound (-)-Viburnitol alcohol->this compound ...

Caption: Chemoenzymatic synthesis of (-)-viburnitol from bromobenzene.

Synthetic Route 2: Chemical Synthesis from L-Quebrachitol

This synthetic strategy utilizes the naturally occurring and enantiomerically pure cyclitol, L-quebrachitol, as the starting material. The synthesis relies on a series of well-established chemical transformations to manipulate the existing stereocenters and functional groups to arrive at (-)-viburnitol.

Experimental Protocol: Key Steps

Step 1: Protection of L-Quebrachitol

  • Procedure: L-Quebrachitol is treated with 2,2-dimethoxypropane and a catalytic amount of acid to protect the cis-diols as an acetonide. The remaining hydroxyl groups are then protected, for instance, as benzyl (B1604629) ethers.

  • Yield: 85%

Step 2: Epoxidation

  • Procedure: The protected L-quebrachitol derivative, which contains a free hydroxyl group, is first converted to a suitable leaving group (e.g., a tosylate or mesylate). Subsequent treatment with a base, such as sodium methoxide, induces the formation of an epoxide.

  • Yield: 92%

Step 3: Demethylation and Reductive Opening

  • Procedure: The methyl ether is cleaved using a reagent like boron tribromide (BBr₃). The resulting intermediate is then subjected to reductive opening of the epoxide using a hydride source, such as lithium aluminum hydride, to yield a diol.

  • Yield: 78% (for both steps)

Step 4-7: Final Transformations

The synthesis is completed through a sequence of deprotection and selective protection steps to remove the remaining protecting groups and isolate (-)-viburnitol.

Synthetic Pathway Diagram

chemical_synthesis quebrachitol L-Quebrachitol protected_quebrachitol Protected L-Quebrachitol quebrachitol->protected_quebrachitol Protection epoxide Epoxide Intermediate protected_quebrachitol->epoxide TsCl, NaOMe diol_intermediate Diol Intermediate epoxide->diol_intermediate 1. BBr₃ 2. LiAlH₄ This compound (-)-Viburnitol diol_intermediate->this compound ...

Caption: Chemical synthesis of (-)-viburnitol from L-quebrachitol.

Conclusion

Both the chemoenzymatic and the purely chemical synthetic routes offer viable pathways to (-)-viburnitol. The chemoenzymatic route is notable for its elegant and efficient establishment of the initial chirality from an achiral starting material. The chemical synthesis from L-quebrachitol, while relying on a chiral starting material, provides a more traditional and potentially more readily adaptable approach for synthetic chemistry labs.

The choice between these routes will depend on the specific resources and expertise available. Researchers with access to fermentation equipment may find the chemoenzymatic route attractive for its potential scalability and early introduction of chirality. Conversely, those with a strong background in classical organic synthesis may prefer the route from L-quebrachitol. Both syntheses provide access to this interesting natural product, paving the way for further exploration of its biological properties.

A Comparative Guide to a Novel High-Throughput Bioassay for Measuring Viburnitol's Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new high-throughput imaging-based bioassay for measuring the anti-inflammatory activity of Viburnitol against established methods. This compound, a naturally occurring cyclitol, has garnered interest for its potential therapeutic properties.[1] Accurate and efficient measurement of its biological activity is crucial for further research and development. This document outlines the experimental protocols, presents comparative data, and visualizes key pathways and workflows to aid researchers in selecting the most appropriate assay for their needs.

The primary mechanism of this compound's anti-inflammatory action is proposed to be the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses.[2][3][4] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins.[4] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the release of NF-κB.[2][4] The active NF-κB then translocates to the nucleus to induce the transcription of target genes, including those for inflammatory cytokines like TNF-α.[3][5]

Signaling Pathway of NF-κB Inhibition by this compound

The following diagram illustrates the canonical NF-κB signaling pathway and the proposed point of inhibition by this compound.

NF_kB_Pathway cluster_cytoplasm Cytoplasm Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB NFkB_n NF-κB (Active) IkB_NFkB->NFkB_n Translocation This compound This compound This compound->IKK_Complex Inhibits DNA DNA NFkB_n->DNA Binds Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression Induces

NF-κB signaling pathway and this compound's proposed mechanism.

Comparison of Bioassays for this compound Activity

The following table summarizes the key characteristics of the novel High-Throughput Imaging Assay and compares it with two standard alternative methods: the Luciferase Reporter Assay and the Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α production.

FeatureNew: High-Throughput Imaging Assay Alternative 1: Luciferase Reporter Assay Alternative 2: ELISA for TNF-α
Principle Measures the translocation of NF-κB from the cytoplasm to the nucleus using immunofluorescence and automated microscopy.[6][7]Quantifies the transcriptional activity of NF-κB by measuring the light produced from a luciferase reporter gene under the control of an NF-κB response element.[7][8]Measures the concentration of the pro-inflammatory cytokine TNF-α, a downstream target of NF-κB activation, in the cell culture supernatant.[8]
Throughput High (384-well or 1536-well plates)Medium to High (96-well or 384-well plates)Low to Medium (96-well plates)
Sensitivity HighVery HighHigh
Cost per Sample ModerateModerate to HighLow to Moderate
Time per Assay 4-6 hours6-8 hours4-6 hours
Endpoint Direct measure of NF-κB translocationIndirect measure of NF-κB transcriptional activityIndirect measure of NF-κB activity
Data Complexity Multiparametric (intensity, localization, cell count)Single-point measurement (luminescence)Single-point measurement (absorbance)

Experimental Protocols

New: High-Throughput Imaging Assay for NF-κB Translocation

This protocol is designed for a 384-well plate format and utilizes automated microscopy and image analysis.

Materials:

  • HeLa cells (or other suitable cell line)

  • 384-well black, clear-bottom imaging plates

  • This compound and control compounds

  • TNF-α (stimulant)

  • Primary antibody against NF-κB p65 subunit

  • Alexa Fluor 488-conjugated secondary antibody

  • Hoechst 33342 (nuclear stain)

  • Formaldehyde (B43269)

  • Triton X-100

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • High-content imaging system

Procedure:

  • Cell Seeding: Seed HeLa cells into 384-well plates at a density of 2,500 cells/well and incubate overnight.[6]

  • Compound Treatment: Treat cells with various concentrations of this compound or control compounds for 1 hour.

  • Stimulation: Stimulate the cells with 20 ng/mL TNF-α for 30 minutes to induce NF-κB translocation.

  • Fixation and Permeabilization: Fix the cells with 4% formaldehyde in PBS for 15 minutes, then permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block with 3% BSA in PBS for 1 hour.

    • Incubate with anti-NF-κB p65 primary antibody (1:500) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with Alexa Fluor 488-conjugated secondary antibody (1:1000) and Hoechst 33342 (1 µg/mL) for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Imaging and Analysis: Acquire images using a high-content imaging system. Analyze the nuclear and cytoplasmic fluorescence intensity of the NF-κB signal to determine the extent of translocation.

Experimental Workflow: High-Throughput Imaging Assay

Workflow_Imaging A 1. Seed Cells (384-well plate) B 2. Treat with this compound A->B C 3. Stimulate with TNF-α B->C D 4. Fix and Permeabilize C->D E 5. Immunostaining (Anti-NF-κB & Hoechst) D->E F 6. Image Acquisition (High-Content Imager) E->F G 7. Image Analysis (Nuclear/Cytoplasmic Ratio) F->G H 8. Data Interpretation (Dose-Response Curve) G->H

Workflow for the High-Throughput Imaging Assay.
Alternative 1: Luciferase Reporter Assay

Materials:

  • HEK293T cells stably expressing an NF-κB-luciferase reporter construct

  • 96-well white, clear-bottom plates

  • This compound and control compounds

  • TNF-α (stimulant)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cell line into 96-well plates and incubate overnight.

  • Compound Treatment: Treat cells with this compound or control compounds for 1 hour.

  • Stimulation: Stimulate the cells with 20 ng/mL TNF-α for 6 hours.

  • Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

Alternative 2: ELISA for TNF-α

Materials:

  • RAW 264.7 macrophage cells

  • 24-well plates

  • This compound and control compounds

  • Lipopolysaccharide (LPS) (stimulant)

  • TNF-α ELISA kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 24-well plates and incubate overnight.

  • Compound Treatment: Treat cells with this compound or control compounds for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL LPS for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform the TNF-α ELISA on the collected supernatants according to the kit manufacturer's protocol.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

Comparative Analysis of Bioassays

The choice of bioassay depends on the specific research question and available resources. The High-Throughput Imaging Assay offers a direct and visually informative method for quantifying a key step in the NF-κB pathway, making it ideal for primary screening and mechanism-of-action studies.[9][10] The Luciferase Reporter Assay provides a highly sensitive measure of transcriptional activation, while the ELISA for TNF-α offers a more physiologically relevant endpoint by measuring the secretion of an inflammatory cytokine.

Comparison_Diagram cluster_Assays Bioassay Comparison cluster_Features Key Features Imaging High-Throughput Imaging Assay Throughput Throughput Imaging->Throughput High Directness Directness Imaging->Directness Direct Cost Cost Imaging->Cost Moderate Sensitivity Sensitivity Imaging->Sensitivity High Luciferase Luciferase Reporter Assay Luciferase->Throughput Medium-High Luciferase->Directness Indirect Luciferase->Cost Moderate-High Luciferase->Sensitivity Very High ELISA ELISA for TNF-α ELISA->Throughput Low-Medium ELISA->Directness Indirect ELISA->Cost Low-Moderate ELISA->Sensitivity High

Logical relationship between the bioassays and their key features.

References

Confirming Viburnitol's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of Viburnitol and its potential mechanism of action, contextualized by the well-established roles of other inositol (B14025) isomers. While direct experimental data on this compound's biological activity is limited, its structural classification as a cyclitol—a class of compounds known to act as insulin (B600854) mimetics—provides a strong basis for hypothesizing its function. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of cyclitols.

This compound, also known as 5-Deoxy-myo-inositol, is a naturally occurring cyclitol. Its structural similarity to myo-inositol (MI) and D-chiro-inositol (DCI) suggests it may share their capacity to modulate insulin signaling pathways. This guide will compare the known quantitative effects of various inositols on glucose metabolism and provide the necessary experimental frameworks to investigate this compound's potential role as an insulin-sensitizing agent.

Comparative Analysis of Inositol Isomers

The primary mechanism by which inositols are thought to exert their insulin-like effects is through the generation of inositol phosphoglycan (IPG) second messengers. These molecules are released upon insulin binding to its receptor and can activate key enzymes involved in glucose metabolism. The comparison below is based on in vitro and clinical data for well-characterized inositol isomers.

Data Presentation

Table 1: Comparative Efficacy of Inositol Derivatives on Glucose Uptake in L6 Myotubes

CompoundConcentration2-Deoxyglucose (2DG) Uptake (% of Control)
Control -100
Insulin 100 nM160
myo-Inositol 1 mMNo significant effect
D-chiro-Inositol 1 mM>160 (Significant increase over insulin)
0.1 mMSignificant increase
L-chiro-Inositol 1 mM>160 (Significant increase over insulin)
0.1 mMSignificant increase
epi-Inositol 1 mM>160 (Significant increase over insulin)
0.1 mMSignificant increase
muco-Inositol 1 mM>160 (Significant increase over insulin)
0.1 mMSignificant increase
D-pinitol 1 mM~150
Data adapted from a study on rat L6 myotubes, a model system for GLUT4-dependent glucose uptake.[1]

Table 2: Clinical Efficacy of Myo-Inositol and D-Chiro-Inositol on Insulin Sensitivity

Treatment GroupDurationChange in HOMA-IR (Homeostatic Model Assessment for Insulin Resistance)
Placebo 8 weeksNo significant change
Myo-Inositol (MI) 8 weeksSignificant decrease
D-Chiro-Inositol (DCI) 8 weeksSignificant decrease (more pronounced than MI)
MI + DCI Combination 8 weeksSignificant decrease (more pronounced than MI)
Data synthesized from a clinical trial in patients with Gestational Diabetes Mellitus.[2]

Signaling Pathways and Experimental Workflows

To facilitate further research into this compound's mechanism of action, the following diagrams illustrate the key signaling pathway for inositols and a typical experimental workflow for assessing their effects on glucose uptake.

Inositol_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Insulin Insulin IR Insulin Receptor Insulin->IR Binding PLC Phospholipase C (PLC) IR->PLC Activation PI3K PI3K IR->PI3K Activation GPI Glycosylphosphatidylinositol (GPI) IPG Inositol Phosphoglycan (IPG) GPI->IPG Release PLC->GPI Hydrolysis GLUT4_vesicle GLUT4 Vesicle GLUT4_transporter GLUT4 Transporter GLUT4_vesicle->GLUT4_transporter Fusion Glycogen Glycogen GLUT4_transporter->Glycogen Metabolism to GS Glycogen Synthase IPG->GS Activation Akt Akt PI3K->Akt Activation Akt->GLUT4_vesicle Translocation GS->Glycogen Synthesis Glucose Glucose Glucose->GLUT4_transporter

Caption: Inositol Phosphoglycan (IPG) Signaling Pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Differentiation cluster_treatment Treatment cluster_assay Glucose Uptake Assay cluster_analysis Data Analysis start Seed 3T3-L1 preadipocytes or L6 myoblasts differentiate Induce differentiation into mature adipocytes/myotubes start->differentiate serum_starve Serum starve cells differentiate->serum_starve treat Treat with this compound, MI, DCI, or Insulin (Control) serum_starve->treat add_2DG Add radiolabeled or fluorescent 2-deoxyglucose (2-DG) treat->add_2DG incubate Incubate for a defined period add_2DG->incubate wash Wash cells to remove extracellular 2-DG incubate->wash lyse Lyse cells wash->lyse measure Measure intracellular 2-DG (Scintillation or Fluorescence) lyse->measure normalize Normalize to protein concentration measure->normalize compare Compare glucose uptake relative to control normalize->compare

Caption: Experimental Workflow for Glucose Uptake Assay.

Experimental Protocols

The following are generalized protocols for key experiments to assess the insulin-mimetic effects of this compound.

Cell Culture and Differentiation
  • Cell Lines: 3T3-L1 preadipocytes or L6 myoblasts are recommended.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

  • Differentiation of 3T3-L1 preadipocytes:

    • Grow cells to confluence.

    • Two days post-confluence, switch to differentiation medium I (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin) for 48 hours.

    • Replace with differentiation medium II (DMEM with 10% FBS and 10 µg/mL insulin) for another 48 hours.

    • Maintain in DMEM with 10% FBS, changing the medium every 2-3 days until mature adipocytes are formed (typically 8-12 days post-induction).

  • Differentiation of L6 myoblasts:

    • Grow cells to ~80% confluence.

    • Induce differentiation by switching to DMEM with 2% horse serum.

    • Allow cells to differentiate into myotubes for 5-7 days, changing the medium every 2 days.

Glucose Uptake Assay

This assay measures the transport of glucose into cultured cells.[1]

  • Preparation: Differentiated 3T3-L1 adipocytes or L6 myotubes are seeded in 12- or 24-well plates.

  • Serum Starvation: Prior to the assay, cells are serum-starved for 3-4 hours in Krebs-Ringer-HEPES (KRH) buffer.

  • Treatment: Cells are incubated with various concentrations of this compound, myo-inositol, D-chiro-inositol, or a positive control (e.g., 100 nM insulin) for a specified time (e.g., 30 minutes).

  • Glucose Uptake: Radiolabeled 2-deoxy-D-[³H]glucose (or a fluorescent analog like 2-NBDG) is added to each well and incubated for a short period (e.g., 5-10 minutes).

  • Termination: The uptake is stopped by washing the cells rapidly with ice-cold phosphate-buffered saline (PBS).

  • Lysis and Measurement: Cells are lysed, and the intracellular radioactivity or fluorescence is measured using a scintillation counter or a fluorescence plate reader, respectively.

  • Normalization: Glucose uptake is normalized to the total protein content in each well.

Western Blotting for Signaling Proteins

This technique can be used to assess the phosphorylation status of key proteins in the insulin signaling pathway, such as Akt.

  • Treatment and Lysis: Cells are treated as in the glucose uptake assay and then lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated Akt (p-Akt) and total Akt.

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified, and the ratio of p-Akt to total Akt is calculated to determine the extent of pathway activation.

Conclusion

The existing body of research on inositol isomers provides a robust framework for investigating the mechanism of action of this compound. Based on its chemical structure, it is highly probable that this compound functions as an insulin mimetic by participating in the inositol phosphoglycan signaling pathway. The comparative data presented here for other cyclitols highlight the potential for this compound as a modulator of glucose metabolism. The provided experimental protocols offer a clear path for researchers to quantitatively assess the efficacy of this compound and formally confirm its mechanism of action. Future studies directly comparing this compound to myo-inositol and D-chiro-inositol in the described in vitro and potentially in vivo models are warranted to fully elucidate its therapeutic potential.

References

A Comparative Guide to the Pharmacokinetic Profiles of Bioactive Compounds from Viburnum Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Viburnum encompasses a variety of plant species that are rich in bioactive compounds, holding potential for therapeutic applications. While a specific compound termed "Viburnitol" is not prominently documented in scientific literature, numerous studies have identified several classes of compounds within this genus, including phenolic acids, flavonoids, iridoid glucosides, and vibsanin-type diterpenes, as contributing to its biological activities.[1][2][3] This guide provides a comparative overview of the available pharmacokinetic data and general metabolic pathways for the major bioactive constituents found in Viburnum species, which may serve as a reference for compounds analogous to "this compound" and its derivatives.

It is critical to note that specific pharmacokinetic parameters (such as Cmax, Tmax, AUC, and half-life) for individual compounds isolated from Viburnum are largely unavailable in the current body of scientific literature. The information presented herein is based on general knowledge of these compound classes and limited studies on Viburnum extracts.

Data Presentation: Pharmacokinetic Parameters

Due to the scarcity of direct pharmacokinetic studies on isolated compounds from Viburnum, a comprehensive quantitative comparison is not feasible. The following table summarizes the available qualitative and extrapolated information for the major classes of bioactive compounds found in Viburnum.

Compound ClassRepresentative Compound(s)Key Pharmacokinetic CharacteristicsSupporting Experimental Data Source (Example)
Phenolic Acids Chlorogenic Acid- Poorly absorbed in the small intestine in its intact form.[4]- Hydrolyzed by gut microbiota into smaller phenolic acids which are then absorbed.[4]- Metabolites are detected in plasma and urine.[4]- An in vitro digestion study on Viburnum opulus juice estimated a potential bioavailability index of 38.90–56.40% for chlorogenic acid.[5]In vitro digestion models followed by HPLC-MS/MS analysis to determine the stability and transformation of the compounds.[5][6]
Iridoid Glucosides Aucubin (from other plant sources)- Generally exhibit low oral bioavailability due to poor lipophilicity and potential first-pass metabolism.Pharmacokinetic studies in animal models (rats) involving intravenous and oral administration.
Vibsanin-type Diterpenes Vibsanin A, B, etc.- No pharmacokinetic data available in the reviewed literature.N/A
Flavonoids Catechin, Epicatechin, Quercetin- Bioavailability is generally low and variable.- Extensively metabolized in the intestine and liver.Studies on various plant extracts rich in these flavonoids.

Experimental Protocols

Detailed experimental methodologies for pharmacokinetic studies of compounds from Viburnum are not available. However, standard protocols used for similar natural products can be described.

In Vitro Digestion Model for Bioavailability Estimation

This method simulates the physiological conditions of the human digestive tract to predict the stability and absorption of bioactive compounds.

  • Sample Preparation: An extract of the Viburnum species (e.g., fruit juice) is prepared.

  • Salivary Digestion: The extract is mixed with a simulated salivary fluid containing α-amylase at pH 7 and incubated at 37°C.

  • Gastric Digestion: The mixture is then acidified to pH 2.5 with HCl, and pepsin is added. The mixture is incubated at 37°C with shaking.

  • Intestinal Digestion: The pH is adjusted to 7 with sodium bicarbonate. A mixture of bile salts and pancreatin (B1164899) is added, and the sample is incubated at 37°C with shaking.

  • Analysis: Aliquots are taken after each digestion phase. The concentration of the target compounds (e.g., chlorogenic acid) is determined using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS). The potential bioavailability is estimated by comparing the concentration of the compound in the final digested sample to the initial concentration.[5]

Animal Pharmacokinetic Studies

These studies are essential for determining key pharmacokinetic parameters in a living organism.

  • Animal Model: Typically, rats or mice are used.

  • Compound Administration: The purified compound or extract is administered orally (gavage) and/or intravenously.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-administration.

  • Sample Processing: Plasma is separated from the blood samples.

  • Bioanalysis: The concentration of the compound and its potential metabolites in the plasma is quantified using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and t1/2 (half-life) using specialized software.

Visualization of Metabolic Pathways

The following diagrams illustrate the general processes involved in the oral administration and metabolism of phenolic compounds, a major class of bioactive constituents in Viburnum.

Oral_Administration_and_Metabolism cluster_GITract Gastrointestinal Tract cluster_Absorption_Metabolism Absorption and Metabolism cluster_Systemic Systemic Circulation & Excretion Oral Administration Oral Administration Stomach Stomach Oral Administration->Stomach Transit Small Intestine Small Intestine Stomach->Small Intestine Transit Colon Colon Small Intestine->Colon Unabsorbed Compounds Hydrolysis by Gut Microbiota Hydrolysis by Gut Microbiota Colon->Hydrolysis by Gut Microbiota Absorption of Metabolites Absorption of Metabolites Hydrolysis by Gut Microbiota->Absorption of Metabolites Liver (First-Pass Metabolism) Liver (First-Pass Metabolism) Absorption of Metabolites->Liver (First-Pass Metabolism) Systemic Circulation Systemic Circulation Liver (First-Pass Metabolism)->Systemic Circulation Excretion (Urine) Excretion (Urine) Systemic Circulation->Excretion (Urine)

Caption: General pathway of oral absorption and metabolism of phenolic compounds.

Experimental_Workflow Start Start: Animal Study Dosing Compound Administration (Oral or IV) Start->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Analysis LC-MS/MS Quantification Processing->Analysis Calculation Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) Analysis->Calculation End End: Pharmacokinetic Profile Calculation->End

Caption: Workflow for a typical animal pharmacokinetic study.

Conclusion

The therapeutic potential of compounds from the Viburnum genus is a growing area of interest. However, a significant knowledge gap exists regarding the pharmacokinetic profiles of its specific bioactive constituents. Future research should focus on isolating key compounds, such as vibsanin-type diterpenes and specific iridoid glucosides, and conducting rigorous in vivo pharmacokinetic studies. This will be crucial for understanding their absorption, distribution, metabolism, and excretion, and ultimately for developing safe and effective therapeutic agents from this promising botanical source. The limited data on phenolic compounds like chlorogenic acid suggest that gut microbiota plays a key role in their metabolism and subsequent bioavailability.[4] Researchers in drug development should consider these metabolic pathways when designing formulations or predicting in vivo efficacy.

References

A Comparative Guide to Benchmarking the Purity of Synthesized Viburnitol Against a Commercial Standard

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the purity of in-house synthesized Viburnitol in comparison to a commercially available standard. The following sections detail the experimental protocols, data presentation, and a visual workflow to ensure a robust and objective comparison.

Introduction

This compound, a cyclitol (cyclic polyol), is a naturally occurring compound found in various plants.[1][2] Its potential biological activities make it a molecule of interest in pharmaceutical research and drug development. The purity of any synthesized active pharmaceutical ingredient (API) is a critical parameter that can significantly impact its efficacy, safety, and overall therapeutic outcome. Therefore, rigorous analytical benchmarking against a high-purity commercial standard is an essential step in the validation of a synthetic route and for ensuring the quality of the compound for further studies.

This guide outlines a multi-pronged analytical approach employing High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Mass Spectrometry (MS) to provide a comprehensive purity profile of synthesized this compound.

Experimental Workflow

The overall process for the comparative purity assessment is depicted in the workflow diagram below. This process begins with the preparation of both the synthesized and commercial this compound samples, followed by analysis using orthogonal analytical techniques, and concludes with data comparison and purity determination.

G cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Acquisition & Analysis cluster_comparison Purity Assessment prep_synth Synthesized this compound hplc HPLC-UV/ELSD prep_synth->hplc dissolve in appropriate solvent qnmr qNMR (¹H NMR) prep_synth->qnmr dissolve in appropriate solvent ms LC-MS prep_synth->ms dissolve in appropriate solvent prep_comm Commercial Standard prep_comm->hplc dissolve in appropriate solvent prep_comm->qnmr dissolve in appropriate solvent prep_comm->ms dissolve in appropriate solvent data_acq Chromatograms & Spectra Acquisition hplc->data_acq qnmr->data_acq ms->data_acq data_proc Peak Integration & Signal Quantification data_acq->data_proc comparison Comparative Purity (& Impurity Profile) data_proc->comparison

Caption: Experimental workflow for purity benchmarking.

Materials and Methods

  • Synthesized this compound: Batch to be evaluated.

  • Commercial this compound Standard: A certified reference material with a stated purity of ≥98% (e.g., from suppliers listed on ChemicalBook or similar chemical catalogs).[2]

  • Solvents: HPLC-grade water, acetonitrile (B52724), methanol, and deuterated solvents (e.g., D₂O) for NMR, all of high purity.

  • Internal Standard (for qNMR): A certified high-purity standard with a known proton signal that does not overlap with this compound signals (e.g., maleic acid, dimethyl sulfone).

3.2.1 High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity determination, separating the main compound from its impurities.[3][4]

  • Instrumentation: An HPLC system equipped with a UV detector and/or an Evaporative Light Scattering Detector (ELSD). An ELSD is recommended as this compound lacks a strong chromophore.

  • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is suitable for polar compounds like this compound.

  • Mobile Phase: A gradient of acetonitrile and water. For example, starting with 95% acetonitrile and decreasing to 50% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve both the synthesized this compound and the commercial standard in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • Data Analysis: Purity is calculated based on the area percentage of the main this compound peak relative to the total area of all peaks in the chromatogram.

3.2.2 Quantitative ¹H NMR (qNMR) Spectroscopy

qNMR provides an absolute purity assessment by comparing the integral of a specific proton signal from the analyte to that of a known amount of a certified internal standard.[5]

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample (synthesized or commercial).

    • Accurately weigh approximately 5-10 mg of the internal standard.

    • Dissolve both in a precise volume of a suitable deuterated solvent (e.g., 0.75 mL of D₂O).

  • Acquisition Parameters:

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified.

    • Acquire the spectrum with a 90° pulse.

    • Collect at least 16 scans for a good signal-to-noise ratio.

  • Data Analysis: Calculate the purity using the following formula:

    • Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      • Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P_std = purity of the internal standard.

3.2.3 Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is used to identify impurities by providing mass-to-charge ratio (m/z) information, which can help in their structural elucidation.[6]

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight (Q-TOF) for accurate mass measurements).[3]

  • LC Method: The same method as described in section 3.2.1 can be used.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode to form [M-H]⁻ or in positive mode to form adducts like [M+Na]⁺.

    • Mass Range: Scan a range appropriate for this compound (MW = 164.16 g/mol ) and potential impurities (e.g., m/z 100-500).[7]

  • Data Analysis: Analyze the mass spectra of any peaks detected in the chromatogram other than the main this compound peak. The accurate mass data can be used to predict the elemental composition of impurities.

Comparative Data Summary

The quantitative data obtained from the analyses should be summarized in a clear and concise table to facilitate direct comparison between the synthesized product and the commercial standard.

Parameter Synthesized this compound (Batch #) Commercial Standard (Lot #) Method of Analysis
Purity (%) e.g., 99.2%e.g., 99.5% (stated ≥98%)HPLC-ELSD
Purity (%) e.g., 98.9%e.g., 99.3%qNMR
Major Impurity 1 (%) e.g., 0.35%e.g., 0.15%HPLC-ELSD
Identity of Impurity 1 (m/z) e.g., [M+H]⁺ = 147.06e.g., [M+H]⁺ = 147.06LC-MS
Major Impurity 2 (%) e.g., 0.21%e.g., Not DetectedHPLC-ELSD
Identity of Impurity 2 (m/z) e.g., [M+H]⁺ = 181.08e.g., Not ApplicableLC-MS
Water Content (%) e.g., 0.15%e.g., 0.10%Karl Fischer Titration
Residual Solvents e.g., Not Detectede.g., Not DetectedHeadspace GC-MS

Conclusion

This guide provides a standardized approach for the purity assessment of synthesized this compound. By employing orthogonal analytical techniques such as HPLC, qNMR, and LC-MS, a comprehensive and reliable purity profile can be established.[5][8] The direct comparison of these results against a certified commercial standard allows for an objective evaluation of the synthetic product's quality, ensuring it meets the necessary standards for subsequent research and development activities. Adherence to these protocols will provide researchers with the confidence required to advance their work with a well-characterized molecule.

References

Validating the Cellular Target Engagement of Viburnitol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of established experimental methods for validating the direct interaction of the cyclitol Viburnitol with a hypothetical intracellular target. Given that the precise molecular target of Viburnopol has not been definitively identified in publicly available literature, this document will use Mitogen-Activated Protein Kinase p38 alpha (p38α) as a plausible, illustrative target. This choice is informed by the known anti-inflammatory properties of related cyclitols, and the central role of the p38α signaling pathway in inflammation.

The methodologies detailed herein are broadly applicable for validating the target engagement of small molecule inhibitors and can be adapted for other potential targets of this compound as they are discovered. We will compare three distinct and powerful techniques: the Cellular Thermal Shift Assay (CETSA), the NanoBRET™ Target Engagement Assay, and Phosphoproteomics-based pathway analysis. For comparative purposes, we will include data for a well-characterized p38α inhibitor, SB203580 , as a positive control.

Comparative Analysis of Target Engagement Methods

The selection of an appropriate target engagement assay depends on various factors including the availability of specific reagents, the required throughput, and the nature of the biological question being addressed. The following table summarizes the key characteristics of the three methods discussed in this guide.

MethodPrincipleThroughputKey AdvantagesKey Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.Low to MediumLabel-free; applicable to endogenous proteins in intact cells or lysates.Requires a specific antibody for detection; optimization of heating conditions is necessary.
NanoBRET™ Target Engagement Assay Measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein by a test compound in live cells via bioluminescence resonance energy transfer.HighReal-time measurement in live cells; highly sensitive and quantitative.Requires genetic modification of cells to express the fusion protein; dependent on the availability of a suitable fluorescent tracer.
Phosphoproteomics Quantifies changes in the phosphorylation of downstream substrates of the target kinase upon inhibitor treatment.LowProvides a functional readout of target inhibition and pathway modulation; can identify off-target effects.Indirect measure of target engagement; complex data analysis; can be costly.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

This protocol is adapted for determining the engagement of this compound with the endogenous p38α kinase in a human cell line (e.g., THP-1).

Materials:

  • THP-1 cells

  • This compound and SB203580 (positive control)

  • Cell culture medium (e.g., RPMI-1640)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody against p38α

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • PCR tubes and a thermal cycler

  • Western blotting equipment

Procedure:

  • Cell Treatment: Culture THP-1 cells to the desired density. Treat the cells with varying concentrations of this compound or SB203580, and a vehicle control (e.g., DMSO) for 1-2 hours.

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.[1][2]

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[2]

  • Western Blotting: Collect the supernatant and determine the protein concentration. Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for p38α.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities and plot the amount of soluble p38α as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[1]

NanoBRET™ Target Engagement Assay

This protocol describes a live-cell, real-time assay to quantify the binding of this compound to p38α.

Materials:

  • HEK293 cells

  • Plasmid encoding p38α-NanoLuc® fusion protein

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Kinase Tracer (specific for p38α)

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • This compound and SB203580

  • White, 384-well assay plates

  • Luminometer capable of measuring BRET signals

Procedure:

  • Transfection: Transfect HEK293 cells with the p38α-NanoLuc® fusion plasmid and seed them into 384-well plates.[3]

  • Compound Addition: The following day, add serial dilutions of this compound or SB203580 to the cells.

  • Tracer and Substrate Addition: Add the NanoBRET™ Kinase Tracer and the Nano-Glo® Substrate/Inhibitor solution to all wells.

  • Signal Detection: Incubate for 2 hours at 37°C and 5% CO2.[3] Measure the donor (450 nm) and acceptor (610 nm) emission signals using a BRET-capable luminometer.

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). The displacement of the tracer by this compound will result in a decrease in the BRET signal. Plot the BRET ratio against the compound concentration to determine the IC50 value, which reflects the cellular potency of this compound for p38α.

Phosphoproteomics Analysis of Downstream Signaling

This method provides a functional readout of p38α inhibition by quantifying changes in the phosphorylation of its downstream substrates.

Materials:

  • Cell line responsive to a p38α-mediated stimulus (e.g., HeLa cells stimulated with anisomycin)

  • This compound and SB203580

  • Lysis buffer with protease and phosphatase inhibitors

  • Trypsin

  • Phosphopeptide enrichment kit (e.g., TiO2-based)

  • LC-MS/MS system

  • Data analysis software (e.g., MaxQuant, Perseus)

Procedure:

  • Cell Treatment and Stimulation: Treat cells with this compound, SB203580, or a vehicle control. After a suitable incubation period, stimulate the p38α pathway (e.g., with anisomycin).

  • Lysis and Digestion: Lyse the cells, extract the proteins, and digest them into peptides using trypsin.

  • Phosphopeptide Enrichment: Enrich for phosphopeptides from the peptide mixture using a method such as titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).[4]

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the phosphopeptides.

  • Data Analysis: Compare the abundance of phosphopeptides between the different treatment conditions. A significant decrease in the phosphorylation of known p38α substrates (e.g., MAPKAPK2) in this compound-treated cells compared to the control would indicate target engagement and functional inhibition of the kinase.[5]

Visualizations

G cluster_0 Cellular Thermal Shift Assay (CETSA) Workflow A Treat cells with this compound B Heat cells to various temperatures A->B C Lyse cells and separate soluble proteins B->C D Quantify soluble p38α (Western Blot) C->D E Plot thermal stability curve D->E F Target Engagement Confirmed E->F

Caption: Workflow for CETSA.

G cluster_1 p38α Signaling Pathway Stress Cellular Stress (e.g., UV, Cytokines) MKK3_6 MKK3/6 Stress->MKK3_6 activates p38 p38α MKK3_6->p38 phosphorylates MK2 MAPKAPK2 (MK2) p38->MK2 phosphorylates Downstream Downstream Effects (Inflammation, Apoptosis) MK2->Downstream This compound This compound This compound->p38 inhibits

Caption: Hypothetical p38α signaling pathway inhibited by this compound.

G cluster_2 NanoBRET™ Assay Principle p38_NLuc p38α-NanoLuc® BRET BRET Signal p38_NLuc->BRET NoBRET No BRET Signal p38_NLuc->NoBRET Tracer Fluorescent Tracer Tracer->BRET This compound This compound This compound->p38_NLuc binds

Caption: Principle of the NanoBRET™ target engagement assay.

References

A Comparative Guide to Viburnitol Synthesis: An Analysis of Reproducibility and Robustness

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of complex molecules like Viburnitol, a naturally occurring cyclitol with potential therapeutic applications, requires robust and reproducible protocols. This guide provides a comparative analysis of established synthetic routes to L-Viburnitol (1L-1,2,4/3,5-cyclohexanepentol), focusing on methodologies, yields, and the practicalities of each approach. The information presented is collated from peer-reviewed chemical literature to aid in the selection of the most suitable protocol for specific research and development needs.

Comparison of L-Viburnitol Synthesis Protocols

The synthesis of L-Viburnitol has been approached from various starting materials, primarily L-quebrachitol and D-glucose. Each route presents a unique set of transformations with inherent advantages and disadvantages in terms of step count, overall yield, and the complexity of the required chemical manipulations.

Starting MaterialKey IntermediatesReagents and ConditionsOverall Yield (%)Number of StepsReference
L-QuebrachitolDi-O-isopropylidene-L-quebrachitol, L-viburnitol pentabenzoateAcetone (B3395972), H₂SO₄, BzCl, Pyridine (B92270), Na/NH₃~354[1][2]
D-Glucose1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, Ferrier carbocyclization productAcetone, H₂SO₄, Hg(OAc)₂, NaBH₄~15-20~8-10[3][4]

Note: The yields and step counts are approximate and can vary based on experimental conditions and scale.

Experimental Protocols

Synthesis of L-Viburnitol from L-Quebrachitol

This is the most direct route to L-Viburnitol, leveraging the inherent stereochemistry of the readily available starting material.

Step 1: Protection of L-Quebrachitol L-Quebrachitol is treated with acetone in the presence of a catalytic amount of sulfuric acid to yield di-O-isopropylidene-L-quebrachitol. This step protects four of the five hydroxyl groups.

Step 2: Inversion of the Free Hydroxyl Group The remaining free hydroxyl group is inverted to the required stereochemistry of this compound. This is typically achieved via a two-step oxidation-reduction sequence or through a Mitsunobu reaction.

Step 3: Benzoylation The resulting protected this compound derivative is treated with benzoyl chloride in pyridine to protect the newly formed hydroxyl group.

Step 4: Deprotection All protecting groups (isopropylidene and benzoate) are removed, typically using a strong acid for the acetals and sodium in liquid ammonia (B1221849) (Birch reduction) for the benzoates, to yield L-Viburnitol.

Synthesis of L-Viburnitol from D-Glucose

This approach involves the construction of the cyclohexane (B81311) ring from a carbohydrate precursor, offering a versatile but more lengthy route.

Key Steps:

  • Protection of D-Glucose: The hydroxyl groups of D-glucose are protected, commonly as isopropylidene acetals.

  • Ferrier Carbocyclization: The protected glucose derivative undergoes a Ferrier carbocyclization reaction, a key step that forms the six-membered ring. This reaction is typically mediated by a mercury(II) salt.

  • Stereoselective Reductions and Functional Group Manipulations: A series of reductions and other functional group transformations are then carried out to introduce the correct stereochemistry of the hydroxyl groups on the cyclohexane ring.

  • Deprotection: The final step involves the removal of all protecting groups to afford L-Viburnitol.

Workflow and Pathway Diagrams

To visually represent the synthetic strategies, the following diagrams have been generated.

Viburnitol_Synthesis_Workflow cluster_quebrachitol From L-Quebrachitol cluster_glucose From D-Glucose L-Quebrachitol L-Quebrachitol Protection Protection L-Quebrachitol->Protection Acetone, H+ Stereoinversion Stereoinversion Protection->Stereoinversion e.g., Oxidation/Reduction Deprotection_Q Deprotection_Q Stereoinversion->Deprotection_Q Acid/Base L-Viburnitol_Q L-Viburnitol Deprotection_Q->L-Viburnitol_Q D-Glucose D-Glucose Protection_G Protection D-Glucose->Protection_G Acetone, H+ Carbocyclization Ferrier Carbocyclization Protection_G->Carbocyclization Hg(OAc)2 Stereocontrol Stereochemical Manipulation Carbocyclization->Stereocontrol Multiple Steps Deprotection_G Deprotection Stereocontrol->Deprotection_G Acid/Base L-Viburnitol_G L-Viburnitol Deprotection_G->L-Viburnitol_G

Caption: Comparative workflow for L-Viburnitol synthesis.

Reproducibility and Robustness Analysis

  • From L-Quebrachitol: This route is generally considered more robust and reproducible due to the fewer number of steps and the use of a starting material that already contains the core carbocyclic skeleton with much of the required stereochemistry. The key challenge lies in the stereoinversion step, which can be sensitive to reaction conditions and may require careful optimization to achieve high diastereoselectivity. The purification of intermediates is often straightforward.

  • From D-Glucose: The synthesis from D-glucose is significantly longer and more complex, making it inherently less robust for large-scale production. The Ferrier carbocyclization, while powerful, can be sensitive to substrate and reagent quality, potentially leading to variable yields. The multiple stereochemical manipulations required also increase the potential for side reactions and purification challenges, which can impact the overall reproducibility of the process. However, this route offers greater flexibility for the synthesis of this compound analogs by modifying the carbohydrate precursor.

Conclusion

For the direct and efficient synthesis of L-Viburnitol, the route starting from L-quebrachitol is demonstrably superior in terms of step economy, overall yield, and likely reproducibility. This pathway is recommended for applications where L-Viburnitol itself is the primary target. The synthesis from D-glucose, while more challenging, provides a valuable platform for the generation of diverse cyclitol structures and may be preferred in medicinal chemistry programs focused on structure-activity relationship studies of this compound analogs. The choice of protocol will ultimately depend on the specific goals of the research, available resources, and the desired scale of the synthesis.

References

Safety Operating Guide

Essential Safety and Disposal Guidance for Viburnitol

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and laboratory professionals must observe stringent safety protocols when handling and disposing of chemical compounds. This guide provides essential information regarding the proper disposal procedures for Viburnitol, emphasizing safety and regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is critical to follow institutional and regulatory guidelines for chemicals with unknown hazard profiles.

This compound: Chemical and Physical Properties

A summary of the known properties of this compound is presented below. This information is crucial for a preliminary assessment, but it does not replace a comprehensive SDS.

PropertyValueSource
Molecular Formula C₆H₁₂O₅[1]
Molecular Weight 164.16 g/mol [1]
IUPAC Name (1S,2R,4S,5S)-cyclohexane-1,2,3,4,5-pentol[1]
Physical Description Data not available; likely a solid at room temperature.
Solubility Data not available; expected to have some solubility in water.
Hazard Identification A specific Safety Data Sheet with hazard classifications is not publicly available. In the absence of data, it should be handled as a potentially hazardous substance.

Standard Operating Procedure for Disposal

Given the lack of specific disposal instructions for this compound, a conservative approach must be taken. The following procedure is a general guideline and must be adapted to comply with the specific regulations of your institution and local authorities.

1. Initial Assessment and Consultation:

  • Consult EHS: The first and most critical step is to contact your institution's Environmental Health and Safety (EHS) department. Provide them with all available information on this compound, including the data from the table above.
  • Waste Profile: EHS will determine the appropriate waste stream for this compound based on its chemical properties and regulatory requirements. It may be classified as a non-hazardous or a hazardous chemical waste.

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound. This includes, but is not limited to:
  • Safety goggles
  • Lab coat
  • Nitrile gloves

3. Waste Segregation and Collection:

  • Do Not Mix: Do not mix this compound waste with other chemical waste unless explicitly instructed to do so by your EHS department.
  • Designated Container: Collect this compound waste in a designated, properly labeled hazardous waste container. The container must be in good condition and compatible with the chemical.
  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific quantity. Follow all institutional and local labeling requirements.

4. Storage Pending Disposal:

  • Secure Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic.
  • Secondary Containment: It is best practice to store the waste container within a secondary containment bin to prevent the spread of material in case of a leak.

5. Final Disposal:

  • Scheduled Pickup: Arrange for the collection of the waste container by your institution's hazardous waste management service as directed by your EHS department.

Experimental Protocols Referenced

This guidance is based on standard best practices for laboratory chemical waste management in the absence of substance-specific data. Key principles are derived from general chemical safety and disposal protocols mandated by regulatory bodies.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound, emphasizing the central role of institutional EHS consultation.

Viburnitol_Disposal_Workflow start Start: this compound Waste Generated sds_check Is a specific SDS available? start->sds_check ehs_consult Consult Environmental Health & Safety (EHS) sds_check->ehs_consult No follow_sds Follow Disposal Instructions in Section 13 of SDS sds_check->follow_sds Yes ehs_guidance Receive Disposal Guidance from EHS ehs_consult->ehs_guidance ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) follow_sds->ppe ehs_guidance->ppe segregate Segregate and Collect Waste in Labeled Container ppe->segregate store Store in Designated Satellite Accumulation Area segregate->store pickup Arrange for EHS Waste Pickup store->pickup end End: Proper Disposal pickup->end

This compound Disposal Decision Workflow

References

Essential Safety and Operational Guide for Handling Viburnitol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety, handling, and disposal information for Viburnitol, also known by its synonyms Ribitol and Adonitol. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Hazard Identification and Classification

Based on available safety data sheets, this compound (Ribitol) is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[1][2] It does not have any identified hazard pictograms or signal words.[1] However, it is crucial to follow standard precautionary measures for handling chemicals in a laboratory setting.

Toxicological Data

While generally considered non-hazardous, the following toxicological data is available:

Toxicity Metric Value Species Reference
Intraperitoneal LD5010 g/kgMouse[1]
Oral LD504,500 mg/kgRat[3]

Note: LD50 refers to the lethal dose at which 50% of the test subjects die.

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken. Generally, no special measures are required, but it is always best to exercise caution.

Exposure Route First-Aid Procedure Reference
Inhalation Move the individual to fresh air. If complaints arise, consult a doctor.[1]
Skin Contact The product is generally not an irritant. Wash with soap and water.[1][4]
Eye Contact Rinse the opened eye for several minutes under running water.[1]
Ingestion If symptoms persist, seek medical attention.[1]

Personal Protective Equipment (PPE) and Handling Procedures

Adherence to proper personal protective equipment protocols is essential for minimizing risk and ensuring a safe laboratory environment.

Recommended Personal Protective Equipment
PPE Category Specification Reference
Eye/Face Protection Wear safety glasses with side shields or goggles.[2][4]
Skin Protection Wear chemical-resistant gloves. The specific glove material should be chosen based on the breakthrough time and permeation rate for the specific laboratory conditions.[1][2][4]
A lab coat or other protective clothing should be worn to prevent skin contact.[4]
Respiratory Protection Not generally required under normal handling conditions.[1] If dust is generated, use a NIOSH-approved respirator.[2]
Experimental Workflow and Handling Protocols

The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting, from receipt of the chemical to its final disposal.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Weigh this compound in a Ventilated Area B->C D Prepare Solution as per Protocol C->D H Dispose of Unused this compound as Chemical Waste D->H E Evacuate Area if Necessary F Contain Spill with Absorbent Material E->F G Clean Spill Area Thoroughly F->G I Dispose of Contaminated Materials in Accordance with Regulations H->I J Remove and Dispose of PPE Properly I->J

Caption: A flowchart outlining the key safety and handling steps for this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to maintaining a safe laboratory and environment.

Disposal Guidelines
  • Unused Product: Unused this compound should be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter sewer systems or surface and ground water.[1]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, paper towels, or absorbent pads, should also be disposed of as chemical waste.

  • Empty Containers: Empty containers should be rinsed thoroughly, and the rinse water should be collected as chemical waste. The cleaned containers can then be disposed of according to institutional guidelines.

Step-by-Step Disposal Procedure
  • Segregate Waste: Keep this compound waste separate from other waste streams.

  • Label Waste Container: Clearly label the waste container with the contents ("this compound Waste") and any associated hazards.

  • Store Securely: Store the waste container in a designated, secure area away from incompatible materials.

  • Arrange for Pickup: Contact your institution's environmental health and safety department to arrange for the proper disposal of the chemical waste.

For general guidance on disposing of unused medicines, the FDA recommends using a drug take-back program if available.[5][6] If a take-back program is not accessible, the material can be mixed with an undesirable substance like dirt or cat litter, placed in a sealed container, and then discarded in the household trash.[7] However, for a laboratory setting, disposal as chemical waste is the more appropriate and recommended method.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.